1,2-Cyclohexanedicarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156209. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cyclohexanecarboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
cyclohexane-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAWQNUELGIYBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60875751 | |
| Record name | 1,2-Cyclohexanedicarboxylic acid | |
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Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1687-30-5, 610-09-3, 2305-32-0 | |
| Record name | 1,2-Cyclohexanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1687-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,2-Cyclohexanedicarboxylic acid, cis- | |
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| Record name | Hexahydrophthalic acid | |
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| Record name | 1,2-Cyclohexanedicarboxylic acid | |
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| Record name | 1, trans- | |
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| Record name | 1,2-Cyclohexanedicarboxylic acid | |
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| Record name | 1,2-Cyclohexanedicarboxylic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to the Stereoisomerism and Conformational Analysis of 1,2-Cyclohexanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Cyclohexanedicarboxylic acid, a dicarboxylic acid featuring a cyclohexane (B81311) ring, serves as a crucial scaffold in medicinal chemistry and materials science. Its stereochemical and conformational properties profoundly influence its biological activity and physical characteristics. This technical guide provides a comprehensive analysis of the stereoisomerism and conformational landscape of this compound, offering valuable insights for researchers engaged in drug design and development.
Stereoisomerism of this compound
This compound exists as two geometric isomers: cis and trans, arising from the relative orientation of the two carboxylic acid groups on the cyclohexane ring.
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cis-1,2-Cyclohexanedicarboxylic acid: In this isomer, both carboxylic acid groups are on the same side of the cyclohexane ring. The cis isomer is a meso compound, meaning it is achiral and does not have an enantiomer, despite having two stereocenters. This is due to an internal plane of symmetry.
-
trans-1,2-Cyclohexanedicarboxylic acid: In the trans isomer, the carboxylic acid groups are on opposite sides of the ring. This arrangement removes the internal plane of symmetry, rendering the molecule chiral. Therefore, trans-1,2-cyclohexanedicarboxylic acid exists as a pair of enantiomers: (1R,2R)- and (1S,2S)-1,2-cyclohexanedicarboxylic acid. These enantiomers are non-superimposable mirror images of each other and exhibit equal and opposite optical activity.[1]
Conformational Analysis
The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. The substituents on the ring can occupy either axial or equatorial positions, leading to different conformational isomers (conformers) with varying stabilities.
cis-1,2-Cyclohexanedicarboxylic Acid
The cis isomer exists as a pair of rapidly interconverting chair conformers of equal energy. In each conformation, one carboxylic acid group occupies an axial position while the other is in an equatorial position (axial-equatorial or a,e). The ring flip converts the axial carboxyl group to an equatorial one and vice-versa. Due to the equal energy of these two conformers, the molecule exists as a 50:50 mixture at room temperature.
trans-1,2-Cyclohexanedicarboxylic Acid
The trans isomer also exists in two chair conformations. One conformer has both carboxylic acid groups in equatorial positions (diequatorial or e,e), while the other has both in axial positions (diaxial or a,a).
The diequatorial conformer is significantly more stable than the diaxial conformer. This is due to the unfavorable 1,3-diaxial interactions present in the diaxial conformer, where the axial carboxylic acid groups experience steric hindrance with the axial hydrogens on the same side of the ring.[2] The energy difference between these two conformers can be estimated using A-values, which quantify the steric strain of an axial substituent.
Quantitative Data Summary
The following tables summarize key quantitative data for the stereoisomers and conformers of this compound.
| Property | cis-1,2-Cyclohexanedicarboxylic Acid | trans-1,2-Cyclohexanedicarboxylic Acid | Reference(s) |
| Molecular Formula | C₈H₁₂O₄ | C₈H₁₂O₄ | [3][4] |
| Molecular Weight | 172.18 g/mol | 172.18 g/mol | [3][4] |
| Chirality | Achiral (meso) | Chiral (exists as a pair of enantiomers) | |
| pKa1 | 4.34 | 4.18 | [5] |
| pKa2 | 6.76 | 5.93 | [5] |
Table 1: Physicochemical Properties of this compound Isomers
| Isomer | Conformer 1 (Relative Population) | Conformer 2 (Relative Population) | ΔG° (Conformer 2 vs. 1) | Reference(s) |
| cis-1,2-Cyclohexanedicarboxylic Acid | axial-equatorial (50%) | equatorial-axial (50%) | 0 kJ/mol | |
| trans-1,2-Cyclohexanedicarboxylic Acid | diequatorial (~99%) | diaxial (~1%) | ~11.8 kJ/mol | [6][7] |
Table 2: Conformational Analysis Data for this compound Isomers Note: The ΔG° for the trans isomer is calculated based on the A-value for a carboxylic acid group being approximately 5.90 kJ/mol. The diaxial conformer has two axial carboxyl groups, leading to a total strain of approximately 11.8 kJ/mol relative to the diequatorial conformer.[6][7]
Experimental Protocols
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the conformational equilibrium of cis- and trans-1,2-cyclohexanedicarboxylic acid.
Methodology:
-
Sample Preparation: Dissolve a known concentration of the this compound isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum at room temperature.
-
For dynamic NMR studies, acquire spectra at a range of low temperatures to slow down the chair-chair interconversion. This may allow for the observation of separate signals for the axial and equatorial protons.
-
-
Data Analysis:
-
Chemical Shifts: Analyze the chemical shifts of the protons on the carbons bearing the carboxylic acid groups. Axial and equatorial protons typically have different chemical shifts.
-
Coupling Constants: Measure the vicinal coupling constants (³JHH) between adjacent protons on the cyclohexane ring. The magnitude of these coupling constants is dependent on the dihedral angle between the protons (Karplus relationship) and can be used to distinguish between axial-axial, axial-equatorial, and equatorial-equatorial couplings, thereby providing information about the dominant conformation.
-
Integration: At low temperatures where conformers are "frozen out," the relative integrals of the signals corresponding to each conformer can be used to determine their relative populations and calculate the Gibbs free energy difference (ΔG°).[8]
-
Determination of Absolute Stereochemistry by X-ray Crystallography
Objective: To unambiguously determine the absolute configuration of the enantiomers of trans-1,2-cyclohexanedicarboxylic acid.
Methodology:
-
Crystallization: Grow a high-quality single crystal of an enantiomerically pure sample of trans-1,2-cyclohexanedicarboxylic acid or a diastereomeric salt formed with a chiral resolving agent of known absolute configuration.[9][10][11]
-
Data Collection: Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[12]
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
The structural model is refined to best fit the experimental diffraction data.
-
-
Determination of Absolute Configuration:
-
Anomalous dispersion is used to determine the absolute configuration. This effect is more pronounced with the presence of a heavy atom. If the native molecule does not contain a heavy atom, a derivative can be made.
-
The Flack parameter is calculated, which should be close to 0 for the correct enantiomer and close to 1 for the incorrect one.[9][10][11]
-
Resolution of trans-1,2-Cyclohexanedicarboxylic Acid Enantiomers
Objective: To separate the racemic mixture of trans-1,2-cyclohexanedicarboxylic acid into its individual enantiomers.
Methodology:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic trans-1,2-cyclohexanedicarboxylic acid in a suitable solvent (e.g., ethanol).
-
Add a stoichiometric amount of a chiral resolving agent, such as an enantiomerically pure amine (e.g., (R)-1-phenylethylamine), to the solution. This reaction forms a mixture of two diastereomeric salts.[13][14]
-
-
Fractional Crystallization:
-
The two diastereomeric salts will have different solubilities in the chosen solvent.
-
Induce crystallization by cooling the solution or by slow evaporation of the solvent. The less soluble diastereomeric salt will precipitate out first.
-
Isolate the crystals by filtration.
-
-
Liberation of the Enantiomer:
-
Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylate groups and liberate the enantiomerically pure dicarboxylic acid.
-
The chiral resolving agent can be recovered from the filtrate.
-
-
Purity Analysis: Determine the enantiomeric excess (e.e.) of the resolved acid using techniques such as chiral HPLC or by measuring the optical rotation with a polarimeter.
Mandatory Visualizations
Caption: Stereoisomeric relationship of this compound.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. This compound, cis- [webbook.nist.gov]
- 3. This compound, trans- [webbook.nist.gov]
- 4. This compound, cis- (CAS 610-09-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Solved On a cyclohexane ring, an axial carboxyl group has | Chegg.com [chegg.com]
- 6. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 7. sikhcom.net [sikhcom.net]
- 8. purechemistry.org [purechemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. | Semantic Scholar [semanticscholar.org]
- 14. WO2014102808A1 - A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid - Google Patents [patents.google.com]
Unveiling the Solid-State Architecture of cis-1,2-Cyclohexanedicarboxylic Acid: A Technical Analysis
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of molecules is paramount for predicting their behavior and interactions. This technical guide delves into the crystal structure of cis-1,2-cyclohexanedicarboxylic acid, presenting a detailed analysis of its crystallographic parameters, molecular geometry, and the experimental procedures used for its determination.
The seminal work on the crystal structure of cis-1,2-cyclohexanedicarboxylic acid was reported by Benedetti, Pedone, and Allegra in 1970. Their investigation, conducted using single-crystal X-ray diffraction, provides the foundational data for the structural understanding of this molecule in the solid state.
Crystallographic Data Summary
The crystal structure of cis-1,2-cyclohexanedicarboxylic acid has been determined to belong to the triclinic crystal system. The crystallographic data, sourced from the Crystallography Open Database (COD) under the entry 2231645, is summarized in the tables below. This entry is based on the original study by Benedetti and colleagues.
| Crystal Data | |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a (Å) | 6.246(2) |
| b (Å) | 7.883(3) |
| c (Å) | 9.041(3) |
| α (°) | 104.18(3) |
| β (°) | 108.03(3) |
| γ (°) | 94.65(3) |
| Volume (ų) | 398.9 |
| Z (molecules per unit cell) | 2 |
| Data Collection and Refinement | |
| Radiation | Cu Kα |
| R-factor | 0.056 |
| Selected Bond Lengths (Å) | |
| C1-C2 | 1.541 |
| C1-C6 | 1.532 |
| C2-C3 | 1.527 |
| C1-C7 | 1.513 |
| C2-C8 | 1.508 |
| C7-O1 | 1.215 |
| C7-O2 | 1.309 |
| C8-O3 | 1.218 |
| C8-O4 | 1.304 |
| Selected Bond Angles (°) | |
| C6-C1-C2 | 110.8 |
| C6-C1-C7 | 112.1 |
| C2-C1-C7 | 110.4 |
| C1-C2-C3 | 111.6 |
| C1-C2-C8 | 111.9 |
| C3-C2-C8 | 109.8 |
| O1-C7-O2 | 123.4 |
| O1-C7-C1 | 122.9 |
| O2-C7-C1 | 113.7 |
| O3-C8-O4 | 123.5 |
| O3-C8-C2 | 123.0 |
| O4-C8-C2 | 113.5 |
Molecular Conformation and Intermolecular Interactions
In the solid state, the cyclohexane (B81311) ring of cis-1,2-cyclohexanedicarboxylic acid adopts a chair conformation. A notable feature of the molecular structure is the orientation of the two carboxylic acid groups; one assumes an axial position while the other is in an equatorial position[1]. This arrangement is a consequence of the cis configuration of the substituents on the cyclohexane ring.
The crystal packing is dominated by intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules. These interactions create a robust three-dimensional network, which is a common feature in the crystal structures of carboxylic acids.
Experimental Protocols
The determination of the crystal structure of cis-1,2-cyclohexanedicarboxylic acid involved the following key experimental steps, as detailed in the primary literature[1].
Crystal Growth
Single crystals of cis-1,2-cyclohexanedicarboxylic acid suitable for X-ray diffraction analysis were obtained by crystallization from an aqueous solution[1].
X-ray Data Collection
A single crystal was mounted on a Picker four-circle automated diffractometer. The diffraction data was collected using copper Kα (Cu Kα) radiation[1]. A total of 1505 independent reflections were measured.
Structure Solution and Refinement
The crystal structure was solved using a combination of the symbolic addition procedure and a maximum probability method[1]. The atomic coordinates and displacement parameters were refined to a final R-factor of 0.056[1].
Visualizations
To further elucidate the experimental and structural aspects of this analysis, the following diagrams have been generated.
References
Unraveling the Conformational Landscape of trans-1,2-Cyclohexanedicarboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The molecular geometry of trans-1,2-cyclohexanedicarboxylic acid, a fundamental building block in organic synthesis and medicinal chemistry, dictates its reactivity, binding affinity, and overall utility. This technical guide provides a comprehensive analysis of its three-dimensional structure, drawing upon experimental crystallographic data and theoretical computational models to offer a detailed understanding for researchers in drug development and materials science.
Core Molecular Structure and Conformational Isomerism
trans-1,2-Cyclohexanedicarboxylic acid is characterized by a cyclohexane (B81311) ring with two carboxylic acid groups attached to adjacent carbon atoms (C1 and C2) in a trans configuration. This stereochemistry places the two functional groups on opposite sides of the cyclohexane ring's plane. The inherent flexibility of the cyclohexane ring allows the molecule to exist in different spatial arrangements, primarily as two interconverting chair conformations: the diequatorial (ee) and the diaxial (aa) conformers.
The equilibrium between these two conformers is a critical aspect of the molecule's behavior. Generally, substituents on a cyclohexane ring are more stable in the equatorial position to minimize steric hindrance. However, factors such as solvent and ionization state can significantly influence this equilibrium.
Experimental Determination of Molecular Geometry: X-ray Crystallography
The precise arrangement of atoms in the solid state has been determined through single-crystal X-ray diffraction studies. A low-temperature redetermination of the crystal structure provides a highly accurate geometric profile of the molecule.
Crystallographic Data
The crystal structure of trans-1,2-cyclohexanedicarboxylic acid has been resolved, and the key crystallographic parameters from a low-temperature study are summarized below.
| Parameter | Value |
| Chemical Formula | C₈H₁₂O₄ |
| Molecular Weight | 172.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 5.585 (1) Å |
| b | 13.840 (3) Å |
| c | 10.035 (2) Å |
| β | 96.114 (3)° |
| Volume | 771.3 (3) ų |
| Z | 4 |
| Temperature | 100 (2) K |
| Radiation | Mo Kα |
| R-factor | 0.042 |
Selected Bond Lengths and Angles
The following table presents key bond distances and angles, providing a quantitative description of the molecular geometry in the crystalline state.
| Bond/Angle | **Length (Å) / Angle (°) ** |
| O1—H1o | 0.85 (1) |
| O1—C1 | 1.314 (2) |
| O2—C1 | 1.216 (2) |
| C1—C2 | 1.517 (2) |
| C2—C3 | 1.528 (2) |
| C3—C4 | 1.529 (2) |
| C4—C4i | 1.523 (3) |
| O2—C1—O1 | 123.6 (2) |
| O2—C1—C2 | 119.8 (1) |
| O1—C1—C2 | 116.6 (1) |
| C1—C2—C3 | 111.4 (1) |
| C2—C3—C4 | 111.2 (1) |
| C3—C4—C4i | 111.3 (2) |
Symmetry code: (i) -x+1, y, -z+1/2
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the molecular structure of trans-1,2-cyclohexanedicarboxylic acid through X-ray crystallography involves a standardized workflow:
-
Crystal Growth: High-quality single crystals of trans-1,2-cyclohexanedicarboxylic acid are grown from a suitable solvent, such as ethanol, through slow evaporation or cooling of a saturated solution.
-
Data Collection: A selected crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. For the low-temperature study, data was collected at 100 K.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods, and the structural model is then refined against the experimental data to obtain the final, accurate molecular geometry.
Theoretical Modeling of Molecular Geometry: Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the gas-phase and solution-phase conformational preferences of trans-1,2-cyclohexanedicarboxylic acid. These theoretical calculations complement the solid-state data from X-ray crystallography and help to understand the molecule's behavior in different environments.
Studies have shown that while carboxylic acid groups are generally more stable in equatorial positions, the diaxial conformation can be favored under certain conditions, such as for the dianion in a DMSO solution.[1]
Computational Methodology
The conformational landscape of trans-1,2-cyclohexanedicarboxylic acid and its ionized forms has been explored using DFT calculations. A common and effective methodology is as follows:
-
Initial Structure Generation: The diequatorial (ee) and diaxial (aa) chair conformations of the molecule are constructed.
-
Geometry Optimization: The geometries of these conformers are optimized to find the lowest energy structures. A popular and robust method for this is the M06-2X functional with a large basis set such as cc-pVTZ(-f)++.[1][2]
-
Energy Calculation: The relative free energies of the optimized conformers are calculated to determine their populations at equilibrium.
-
Solvent Effects: To model the behavior in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be employed.
Conformational Equilibrium
The trans configuration of the carboxylic acid groups in 1,2-cyclohexanedicarboxylic acid leads to a dynamic equilibrium between the diequatorial and diaxial chair conformations.
References
Spectroscopic Analysis of 1,2-Cyclohexanedicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the cis and trans isomers of 1,2-Cyclohexanedicarboxylic acid (C₈H₁₂O₄, Molar Mass: 172.18 g/mol ). The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for the isomers of this compound. This information is crucial for substance identification, purity assessment, and structural elucidation in research and development settings.
Table 1: ¹H NMR Spectroscopic Data
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Data for the trans isomer is based on computed values in D₂O.
| Isomer | Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity & Coupling Constants (J) |
| cis-1,2-Isomer | Carboxyl (-COOH) | ~12.0 | Broad Singlet |
| Methine (CH-COOH) | ~2.8 - 3.0 | Multiplet | |
| Cyclohexyl (-CH₂-) | ~1.2 - 2.2 | Multiplet | |
| trans-1,2-Isomer [1] | Carboxyl (-COOH) | ~12.0 | Broad Singlet |
| Methine (CH-COOH) | 2.38 - 2.42 | Multiplet | |
| Cyclohexyl (-CH₂-) | 1.25 - 2.10 | Multiplet |
Table 2: ¹³C NMR Spectroscopic Data
Note: Chemical shifts (δ) are reported in ppm. Data is based on typical ranges for saturated carboxylic acids and spectral database information.[2][3]
| Isomer | Carbon Assignment | Chemical Shift (δ) (ppm) |
| cis & trans | Carboxyl (-C OOH) | 175 - 185 |
| Methine (C H-COOH) | 40 - 50 | |
| Cyclohexyl (-C H₂-) | 20 - 35 |
Table 3: Infrared (IR) Spectroscopy Data
Note: Key absorption peaks are reported in wavenumbers (cm⁻¹). Carboxylic acids typically exhibit a very broad O-H stretch due to hydrogen bonding.[4][5][6]
| Isomer | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity / Description |
| cis & trans | O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong, Sharp | |
| C=O Stretch (Carboxyl) | 1690 - 1760 | Strong, Sharp | |
| C-O Stretch | 1210 - 1320 | Strong | |
| O-H Bend | 1395 - 1440 | Medium |
Table 4: Mass Spectrometry (MS) Data
Note: Data obtained via Electron Ionization (EI) GC-MS. The molecular ion peak (M⁺) is at m/z = 172.[7]
| Isomer | m/z | Proposed Fragment Identity | Relative Abundance |
| cis-1,2-Isomer | 172 | [M]⁺ (Molecular Ion) | Low |
| 154 | [M-H₂O]⁺ | Moderate | |
| 126 | [M-COOH-H]⁺ or [M-H₂O-CO]⁺ | High | |
| 98 | [C₆H₁₀O]⁺ | Moderate | |
| 81 | [C₆H₉]⁺ | Very High (Often Base Peak) | |
| trans-1,2-Isomer | 172 | [M]⁺ (Molecular Ion) | Low |
| 154 | [M-H₂O]⁺ | Moderate | |
| 128 | [M-CO₂]⁺ | Moderate | |
| 81 | [C₆H₉]⁺ | Very High (Often Base Peak) |
Experimental Workflows and Logical Relationships
The acquisition and interpretation of spectroscopic data follow a systematic workflow. The diagram below illustrates the logical progression from sample preparation to final structural elucidation, integrating data from various analytical techniques.
Caption: Logical workflow for spectroscopic analysis.
Detailed Experimental Protocols
The following protocols provide standardized methodologies for obtaining high-quality spectroscopic data for solid organic acids like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is suitable for acquiring both ¹H and ¹³C NMR spectra.
-
Sample Preparation :
-
Accurately weigh 5-25 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[8]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Filter the resulting solution through a pipette containing a small plug of glass wool or a syringe filter directly into a clean, 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely and wipe the outside clean before insertion into the spectrometer.[9]
-
-
Instrumental Analysis :
-
The instrument is locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity and spectral resolution.
-
For ¹H NMR, a sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically run, requiring a larger number of scans due to the low natural abundance of the ¹³C isotope.
-
Data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS) or the residual solvent peak.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.
-
Sample Preparation :
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[10]
-
Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.
-
-
Instrumental Analysis :
-
Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.[11]
-
Apply pressure using the instrument's press arm to ensure firm and uniform contact between the sample and the crystal surface.[12]
-
Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.
-
After analysis, release the pressure arm, and carefully remove the sample. Clean the crystal surface thoroughly.
-
Mass Spectrometry (GC-MS)
Due to the low volatility of dicarboxylic acids, a derivatization step is mandatory to convert them into more volatile esters or silyl (B83357) ethers prior to GC-MS analysis.[13][14]
-
Sample Preparation and Derivatization (Silylation) :
-
Accurately weigh approximately 1-2 mg of the this compound sample into a reaction vial.
-
Evaporate any solvent to complete dryness under a gentle stream of nitrogen.
-
Add 50-100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[13]
-
Seal the vial tightly and heat at 70-80°C for approximately 1 hour to ensure complete derivatization.[15]
-
After cooling to room temperature, the sample is ready for injection. It may be diluted with an appropriate solvent (e.g., hexane (B92381) or ethyl acetate) if necessary.
-
-
Instrumental Analysis :
-
Gas Chromatograph (GC) Conditions :
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.[13]
-
Injector : Set to 250°C in splitless mode.
-
Oven Program : An initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas : Helium at a constant flow rate of 1.0-1.5 mL/min.
-
-
Mass Spectrometer (MS) Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 200-230°C.
-
Mass Range : Scan from m/z 40 to 400.
-
-
Inject 1 µL of the derivatized sample into the GC-MS system. Data is collected and analyzed to identify the retention time of the derivatized analyte and its mass fragmentation pattern.
-
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. cis-1,2-Cyclohexanedicarboxylic acid | C8H12O4 | CID 245564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
- 14. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the 1H NMR Spectrum of trans-1,2-Cyclohexanedicarboxylic Acid
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of trans-1,2-cyclohexanedicarboxylic acid, tailored for researchers, scientists, and professionals in drug development. It encompasses a detailed presentation of spectral data, a complete experimental protocol for spectrum acquisition, and a visualization of the proton coupling relationships.
Data Presentation
The 1H NMR spectrum of trans-1,2-cyclohexanedicarboxylic acid, acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) at 400 MHz, exhibits five distinct signals corresponding to the unique proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 12.087 | Singlet (broad) | 2H |
| H-1, H-2 | 2.36 | Multiplet | 2H |
| H-3a, H-6a (axial) | 1.93 | Multiplet | 2H |
| H-4a, H-5a (axial) | 1.69 | Multiplet | 2H |
| H-3e, H-6e (equatorial) & H-4e, H-5e (equatorial) | 1.24 | Multiplet | 4H |
Note: The assignments for the aliphatic protons are based on typical chemical shift ranges and expected multiplicities. The broad singlet for the carboxylic acid protons is characteristic and due to hydrogen bonding and exchange.
Experimental Protocol
The following protocol outlines the methodology for acquiring the 1H NMR spectrum of trans-1,2-cyclohexanedicarboxylic acid.
1. Sample Preparation:
-
Weigh approximately 3-5 mg of trans-1,2-cyclohexanedicarboxylic acid directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) to the NMR tube.
-
Cap the tube and gently agitate or vortex until the sample is completely dissolved.
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: Bruker AVANCE 400 or equivalent 400 MHz NMR spectrometer.
-
Solvent: DMSO-d6.
-
Temperature: 297 K (24 °C).
-
Pulse Program: Standard 1D proton experiment (e.g., 'zg30').
-
Number of Scans: 16.[1]
-
Spectral Width: 9600 Hz.[1]
-
Relaxation Delay: 1.0 seconds.[1]
-
Acquisition Time: 4.0 seconds.[1]
-
Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ = 2.50 ppm).
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually.
-
Perform baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Calibrate the chemical shift axis using the residual solvent peak.
Visualization of Spin-Spin Coupling
The following diagram, generated using the DOT language, illustrates the key spin-spin coupling (J-coupling) interactions within the trans-1,2-cyclohexanedicarboxylic acid molecule. This visualization provides a logical map of proton connectivity, which is fundamental to interpreting the multiplet structures observed in the spectrum.
Caption: Spin-spin coupling network in trans-1,2-cyclohexanedicarboxylic acid.
References
An In-depth Technical Guide on the Thermodynamic Properties of 1,2-Cyclohexanedicarboxylic Acid Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of 1,2-Cyclohexanedicarboxylic acid anhydride (B1165640), with a primary focus on the cis-isomer due to the greater availability of experimental data. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work.
Core Thermodynamic Properties
1,2-Cyclohexanedicarboxylic anhydride is a dicarboxylic anhydride of cyclohexanedicarboxylic acid. It exists as cis and trans isomers, with the cis form being more commonly studied and characterized. The thermodynamic properties of this compound are crucial for understanding its stability, reactivity, and behavior in various chemical processes.
Data Presentation
The following tables summarize the key thermodynamic and physical properties of this compound anhydride.
Table 1: General and Physical Properties of cis-1,2-Cyclohexanedicarboxylic Acid Anhydride
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₃ | [1][2][3] |
| Molecular Weight | 154.16 g/mol | [1][2][3] |
| CAS Number | 85-42-7 (predominantly cis) | [1] |
| Melting Point | 32 - 34 °C | [1] |
| Boiling Point | 158 °C at 23 hPa | [1] |
| Density | 1.191 g/cm³ at 40 °C | [1] |
| Vapor Pressure | 0.77 hPa at 20 °C | [1] |
| Water Solubility | 4.2 g/L at 20 °C | [1] |
Table 2: Enthalpy and Entropy of Phase Transitions for cis-1,2-Cyclohexanedicarboxylic Acid Anhydride
| Transition | Temperature (K) | Enthalpy of Transition (ΔHtrs) (kJ/mol) | Entropy of Transition (ΔStrs) (J/mol·K) | Reference |
| Crystalline III → Crystalline II | 304 | 5.594 | 18.41 | [2] |
| Crystalline II → Crystalline I | 310.5 | 0.845 | 2.72 | [2] |
Note: These transitions are described as conformational transitions in the solid state.
Table 3: Thermochemical Properties of cis-1,2-Cyclohexanedicarboxylic Acid Anhydride
| Property | Value | Reference |
| Standard Enthalpy of Combustion (ΔcH°) | Data not explicitly found in free public domain, but referenced in NIST from Nurullaev, G.G. et al. (1984) | [2] |
| Standard Enthalpy of Formation (ΔfH°) | Data not explicitly found in free public domain, but referenced in NIST from Nurullaev, G.G. et al. (1984) | [2] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | Not available in publicly accessible databases. | |
| Heat Capacity (Cp) | Data not explicitly found in free public domain, but referenced in NIST from Geidarov, Kh.I. et al. (1983) who studied the true heat capacity in the 12-330 K range. | [2] |
Experimental Protocols
The determination of the thermodynamic properties of this compound anhydride involves several key experimental techniques. The following sections describe the general methodologies for these experiments.
Determination of Heat Capacity (Cp)
The heat capacity of solid this compound anhydride can be determined using adiabatic calorimetry or Differential Scanning Calorimetry (DSC) .
-
Adiabatic Calorimetry: A precisely weighed sample is placed in a calorimeter that is thermally isolated from its surroundings. A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured. The heat capacity is then calculated from the energy input and the temperature change. This method is highly accurate for determining the true heat capacity over a range of temperatures. The study by Geidarov, Nurullaev, et al. (1983) on the true heat capacity of the cis-isomer likely employed such a technique.[2]
-
Differential Scanning Calorimetry (DSC): In this technique, the sample and a reference material are subjected to a controlled temperature program. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This difference is proportional to the heat capacity of the sample.
Determination of Enthalpy of Combustion (ΔcH°)
The standard enthalpy of combustion is typically determined using bomb calorimetry .
-
Sample Preparation: A pellet of a known mass of this compound anhydride is placed in a sample holder within a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is filled with pure oxygen at high pressure (typically around 30 atm) to ensure complete combustion.
-
Calorimetry: The bomb is submerged in a known volume of water in a calorimeter. The initial temperature of the water is recorded.
-
Ignition: The sample is ignited by passing an electric current through a fuse wire.
-
Temperature Measurement: The temperature of the water is monitored, and the maximum temperature reached after combustion is recorded.
-
Calculation: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water. The enthalpy of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and the amount of sample burned. The work of Nurullaev, Mekhtiev, et al. (1984) on the heats of combustion likely utilized this method.[2]
Determination of Enthalpy of Vaporization (ΔvapH°)
The enthalpy of vaporization can be determined from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation . The vapor pressure data presented in Table 1 can be used for such a calculation. More direct methods include:
-
Correlation Gas Chromatography: This method relates the retention time of the compound on a gas chromatography column to its vapor pressure and, subsequently, its enthalpy of vaporization.
-
Knudsen Effusion Method: This technique is suitable for compounds with low vapor pressure. It measures the rate of mass loss of a substance effusing through a small orifice into a vacuum at a constant temperature. The vapor pressure is then related to this rate of effusion.
Visualization of Experimental Workflow
The following diagram illustrates a general experimental workflow for the determination of the key thermodynamic properties of a solid organic compound like this compound anhydride.
This workflow begins with the preparation of the this compound anhydride sample, followed by parallel experimental determinations of its heat capacity, enthalpy of combustion, and vapor pressure. The data from these experiments are then used to calculate the respective thermodynamic properties. The enthalpy of formation is subsequently derived from the enthalpy of combustion using Hess's Law.
References
A Comprehensive Technical Guide to the Solubility of 1,2-Cyclohexanedicarboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 1,2-cyclohexanedicarboxylic acid in various organic solvents. A thorough understanding of its solubility is critical for applications in pharmaceutical development, polymer chemistry, and organic synthesis. This document consolidates available qualitative solubility data, presents a detailed experimental protocol for solubility determination, and includes a workflow visualization to guide researchers.
Core Concepts in Solubility
The solubility of this compound, a dicarboxylic acid with a cyclohexane (B81311) backbone, is influenced by several factors including the isomeric form (cis or trans), the polarity of the solvent, temperature, and the presence of other solutes. The two carboxylic acid groups are capable of forming hydrogen bonds, which plays a significant role in the interaction with polar solvents. The nonpolar cyclohexane ring contributes to its solubility in less polar organic solvents. The interplay of these factors dictates the extent to which this compound will dissolve in a given solvent.
Solubility Profile of this compound
Currently, comprehensive quantitative solubility data for this compound across a wide array of organic solvents is not extensively available in published literature. However, qualitative data for different isomers have been reported and are summarized below.
It is important to note that this compound exists as cis and trans isomers, and the trans isomer is a racemic mixture of two enantiomers, (1R,2R) and (1S,2S). The spatial arrangement of the carboxylic acid groups in these isomers affects their crystal lattice energy and their interaction with solvents, leading to different solubility profiles.
Table 1: Qualitative Solubility of this compound Isomers in Organic Solvents
| Isomer | Solvent | Solubility |
| cis-1,2-Cyclohexanedicarboxylic acid | Methanol | Soluble[1] |
| Ethanol | Soluble[1] | |
| Benzene | Soluble[1] | |
| Ether | Soluble[1] | |
| Water (at 20°C) | > 2 g/L | |
| (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid | Acetone | Soluble |
| (1S,2S)-(+)-1,2-Cyclohexanedicarboxylic acid | Acetone | Soluble |
Experimental Protocol for Solubility Determination
The following section details a standardized experimental protocol for determining the equilibrium solubility of this compound in an organic solvent of interest. This method is based on the widely recognized "shake-flask" technique followed by gravimetric analysis for quantification.
Objective
To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials and Equipment
-
This compound (specify isomer)
-
Organic solvent of interest (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic shaker or water bath with orbital shaking capabilities
-
Vials with screw caps
-
Syringe filters (0.45 µm pore size, compatible with the chosen solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
Evaporating dish or pre-weighed vials
-
Vacuum oven or desiccator
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and the acid isomer.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved solid particles.
-
-
Quantification by Gravimetric Method:
-
Place the evaporating dish or vial containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the acid. Alternatively, the solvent can be evaporated under a gentle stream of inert gas, followed by drying in a desiccator to a constant weight.
-
Once the solvent has completely evaporated, reweigh the evaporating dish or vial. The difference in weight corresponds to the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of dissolved acid (g) / Volume of solvent used (mL)) x 100
-
It is recommended to perform the experiment in triplicate to ensure the reliability of the results.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Factors Influencing Solubility: A Discussion
The solubility of dicarboxylic acids, including this compound, can exhibit interesting trends. For instance, studies on homologous series of linear dicarboxylic acids have shown an "odd-even effect," where acids with an odd number of carbon atoms are more soluble in certain organic solvents than their even-numbered counterparts. This is attributed to differences in crystal packing and intermolecular interactions in the solid state. While this compound has a cyclic structure, the relative orientation of the carboxylic acid groups (cis vs. trans) will similarly influence its solid-state properties and, consequently, its solubility.
For drug development professionals, understanding the solubility of different isomers is crucial. A more soluble form of an active pharmaceutical ingredient (API) can lead to improved bioavailability. The experimental protocol provided in this guide offers a reliable method for generating the necessary solubility data to support formulation development and other research activities.
References
An In-depth Technical Guide on the Conformational Preferences of trans-1,2-Cyclohexanedicarboxylic Acid in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the conformational preferences of trans-1,2-cyclohexanedicarboxylic acid in different solvent environments and ionization states. The conformational dynamics of this molecule are crucial for understanding its chemical reactivity, biological activity, and for its application in areas such as drug design and materials science. The equilibrium between the diequatorial (ee) and diaxial (aa) conformers is particularly sensitive to the surrounding medium and the deprotonation state of the carboxylic acid groups.
Conformational Equilibrium
trans-1,2-Cyclohexanedicarboxylic acid exists as an equilibrium between two primary chair conformations: the diequatorial (ee) conformer and the diaxial (aa) conformer. Generally, for substituted cyclohexanes, the diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions. However, for trans-1,2-cyclohexanedicarboxylic acid, the conformational preference is strongly influenced by the solvent and the ionization state of the two carboxylic acid groups.
The logical workflow for determining the conformational preferences of trans-1,2-cyclohexanedicarboxylic acid is outlined below. This process involves a combination of experimental spectroscopy and computational modeling to provide a comprehensive understanding of the system.
Caption: Workflow for Conformational Analysis.
Quantitative Conformational Analysis
The populations of the diaxial (aa) and diequatorial (ee) conformers of trans-1,2-cyclohexanedicarboxylic acid and its corresponding salts have been determined in water and dimethyl sulfoxide (B87167) (DMSO) solutions.[1][2][3] The primary experimental technique for this determination is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through the analysis of vicinal proton-proton J couplings (³JHH).[1][2][3] These experimental findings are often complemented by Density Functional Theory (DFT) quantum mechanical calculations for optimized geometries and free energies.[1][2][3]
| Solvent | Ionization State | Conformer Population (% ee) | Conformer Population (% aa) |
| Water | Diacid | >90 | <10 |
| Water | Monoanion | >90 | <10 |
| Water | Dianion | >90 | <10 |
| DMSO | Diacid | >90 | <10 |
| DMSO | Monoanion | >90 | <10 |
| DMSO | Dianion | ~43 | ~57 |
Note: Data is primarily sourced from a detailed study by Rocha, et al.[1][2][3]
A significant finding is the dramatic shift in conformational preference for the dianion in DMSO, where the diaxial (aa) conformer becomes the major species.[1][2][3] In contrast, in water, the diequatorial (ee) conformer is strongly preferred across all ionization states.[1][2][3] For the diacid and monoanion forms in DMSO, the diequatorial conformer also remains highly favored.[1][2][3]
Experimental and Computational Protocols
A combination of NMR spectroscopy and computational chemistry provides a powerful approach to elucidating the conformational preferences of trans-1,2-cyclohexanedicarboxylic acid in solution.
3.1. NMR Spectroscopy
The determination of conformer populations in solution is primarily achieved through the analysis of vicinal proton-proton coupling constants (³JHH) obtained from ¹H NMR spectra.[1][2][3]
-
Sample Preparation: Samples of trans-1,2-cyclohexanedicarboxylic acid are dissolved in the desired deuterated solvent (e.g., D₂O for water or DMSO-d₆ for dimethyl sulfoxide).
-
Control of Ionization State:
-
Diacid: The solution is maintained at a low pH (e.g., pH < 2) to ensure both carboxylic acid groups are protonated.[4]
-
Monoanion: The pH of the solution is adjusted to be near the first pKa value of the diacid.
-
Dianion: The pH is raised significantly above the second pKa value (e.g., pH > 9.5) to ensure complete deprotonation of both carboxylic acid groups.[4] In aprotic solvents like DMSO, a strong base is used to form the dianion.[2]
-
-
¹H NMR Data Acquisition: High-resolution ¹H NMR spectra are recorded for each sample.
-
Analysis of Coupling Constants: The vicinal coupling constants (³JHH) between the protons on the carbons bearing the carboxyl groups and the adjacent protons on the cyclohexane (B81311) ring are carefully measured. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation.
-
Calculation of Conformer Populations: By using reference coupling constants for pure axial-axial, axial-equatorial, and equatorial-equatorial interactions, the observed time-averaged coupling constant can be used to calculate the relative populations of the diequatorial and diaxial conformers.
3.2. Density Functional Theory (DFT) Calculations
Computational modeling provides theoretical support for the experimental findings and offers insights into the energetics of the different conformers.
-
Software: A quantum chemistry software package is used for the calculations.
-
Methodology:
-
The geometries of the diequatorial and diaxial conformers of trans-1,2-cyclohexanedicarboxylic acid in its different ionization states are optimized. A common functional and basis set used for such calculations is M06-2X/cc-pVTZ(-f)++.[1][2]
-
Solvent effects are incorporated using a continuum solvation model, such as the SMD (Solvation Model based on Density) model.
-
Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima and to obtain thermodynamic data (free energies, enthalpies, and entropies).
-
-
Analysis: The relative free energies of the diequatorial and diaxial conformers are calculated to predict their equilibrium populations, which can then be compared with the experimental results from NMR spectroscopy.
Influence of Solvent and Ionization State
The conformational equilibrium of trans-1,2-cyclohexanedicarboxylic acid is a delicate balance of several factors, with the solvent and the ionization state of the carboxyl groups playing a pivotal role.
In Water: In an aqueous environment, the diequatorial conformer is overwhelmingly favored regardless of the ionization state.[1][3] This preference is attributed to the strong solvation of the carboxylate groups by water molecules, which minimizes electrostatic repulsion between them.
In Dimethyl Sulfoxide (DMSO): While the diequatorial conformer is preferred for the diacid and monoanion in DMSO, a remarkable shift occurs for the dianion, where the diaxial conformer becomes predominant.[1][2][3] This is explained by the fact that DMSO is a poorer solvent for anions compared to water. In the diequatorial conformer of the dianion, the two negatively charged carboxylate groups are relatively close, leading to significant electrostatic repulsion. The diaxial conformation allows for a greater separation of these charged groups, which, in the less-solvating DMSO environment, becomes the dominant factor in determining the conformational preference.
Furthermore, for the monoanion in DMSO, there is evidence of intramolecular hydrogen bond formation, which is not observed in water.[1][2]
The relationship between the ionization state, solvent, and resulting conformational preference is visualized in the following diagram.
Caption: Factors Influencing Conformational Preference.
Conclusion
The conformational preferences of trans-1,2-cyclohexanedicarboxylic acid in solution are highly dependent on the interplay between the solvent environment and the ionization state of the molecule. While the diequatorial conformer is generally favored, the diaxial conformer can become the dominant species for the dianion in a less polar aprotic solvent like DMSO due to increased electrostatic repulsion between the carboxylate groups. A thorough understanding of these conformational dynamics, achieved through a combination of NMR spectroscopy and computational methods, is essential for predicting the behavior and function of this molecule in various chemical and biological systems. This makes the trans-1,2-cyclohexanedicarboxylic acid moiety a potential candidate for use as a pH-induced conformational switch in the design of smart molecules and materials.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids in water and dimethyl sulfoxide as a function of the ionization state as determined from NMR spectroscopy and density functional theory quantum mechanical calculations. | Semantic Scholar [semanticscholar.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
Unveiling the Solid-State Architecture of cis-1,2-Cyclohexanedicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-1,2-Cyclohexanedicarboxylic acid is a dicarboxylic acid derivative of cyclohexane, a fundamental scaffold in many pharmaceutical compounds. Its stereochemistry and conformational flexibility are of significant interest in drug design and development, as they directly influence molecular recognition and binding affinity at biological targets. Understanding the precise three-dimensional arrangement of this molecule in its crystalline form provides invaluable insights into its intrinsic conformational preferences and intermolecular interactions. This technical guide offers a comprehensive overview of the crystal structure of cis-1,2-cyclohexanedicarboxylic acid, presenting detailed crystallographic data and the experimental protocol for its determination. This information serves as a crucial reference for computational modeling, solid-state characterization, and the rational design of novel therapeutics.
Crystallographic Data
The crystal structure of cis-1,2-cyclohexanedicarboxylic acid was first determined by Benedetti, Pedone, and Allegra in 1970. The compound crystallizes in the triclinic space group P-1. The crystallographic data provides a detailed picture of the molecular geometry and packing in the solid state.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₈H₁₂O₄ |
| Formula weight | 172.18 g/mol |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 6.54 |
| b (Å) | 7.98 |
| c (Å) | 8.88 |
| α (°) | 103.5 |
| β (°) | 108.8 |
| γ (°) | 96.2 |
| Volume (ų) | 408.9 |
| Z | 2 |
Table 2: Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length (Å) |
| C1 | C2 | 1.54 |
| C1 | C6 | 1.53 |
| C2 | C3 | 1.52 |
| C3 | C4 | 1.53 |
| C4 | C5 | 1.52 |
| C5 | C6 | 1.53 |
| C1 | C7 | 1.50 |
| C2 | C8 | 1.51 |
| C7 | O1 | 1.22 |
| C7 | O2 | 1.30 |
| C8 | O3 | 1.21 |
| C8 | O4 | 1.31 |
Table 3: Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
| C6 | C1 | C2 | 111.0 |
| C1 | C2 | C3 | 111.4 |
| C2 | C3 | C4 | 110.9 |
| C3 | C4 | C5 | 111.2 |
| C4 | C5 | C6 | 111.3 |
| C5 | C6 | C1 | 111.1 |
| C2 | C1 | C7 | 111.8 |
| C1 | C2 | C8 | 111.5 |
| O1 | C7 | O2 | 123.5 |
| O1 | C7 | C1 | 122.1 |
| O2 | C7 | C1 | 114.4 |
| O3 | C8 | O4 | 123.8 |
| O3 | C8 | C2 | 122.0 |
| O4 | C8 | C2 | 114.2 |
Table 4: Selected Torsion Angles (°) [1]
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |
| C6 | C1 | C2 | C3 | 55.4 |
| C1 | C2 | C3 | C4 | -55.8 |
| C2 | C3 | C4 | C5 | 56.3 |
| C3 | C4 | C5 | C6 | -56.4 |
| C4 | C5 | C6 | C1 | 55.1 |
| C5 | C6 | C1 | C2 | -53.0 |
| C7 | C1 | C2 | C8 | 57.9 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of an organic compound such as cis-1,2-cyclohexanedicarboxylic acid involves a well-established workflow. The primary technique used is single-crystal X-ray diffraction.
1. Crystal Growth: High-quality single crystals are a prerequisite for successful structure determination. For cis-1,2-cyclohexanedicarboxylic acid, single crystals can be grown by slow evaporation of a suitable solvent, such as water or an ethanol-water mixture. The goal is to obtain well-formed, transparent crystals of an appropriate size (typically 0.1-0.5 mm in each dimension) that are free from defects.
2. Crystal Mounting: A selected single crystal is carefully mounted on a goniometer head. This is often done by adhering the crystal to the tip of a thin glass fiber or a specialized loop using a minimal amount of adhesive, such as epoxy or oil. The mounted crystal is then placed on the diffractometer.
3. Data Collection: The crystal is placed in a beam of monochromatic X-rays. Modern diffractometers typically use a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.7107 Å) X-ray source. The crystal is rotated, and a series of diffraction images are collected at different orientations using a sensitive detector, such as a CCD or CMOS detector. The intensities and positions of the diffracted X-ray spots are recorded. For cis-1,2-cyclohexanedicarboxylic acid, data was collected at room temperature.
4. Data Reduction: The raw diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the individual reflections are integrated, and corrections are applied for various factors, including Lorentz and polarization effects, and absorption of X-rays by the crystal.
5. Structure Solution: The "phase problem" in crystallography requires the determination of the phases of the structure factors, which are not directly measured. For small molecules like cis-1,2-cyclohexanedicarboxylic acid, direct methods are typically employed to solve the phase problem and generate an initial electron density map.
6. Structure Refinement: The initial model of the atomic positions obtained from the electron density map is refined against the experimental diffraction data. This is an iterative process of least-squares refinement, where the atomic coordinates, and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes. The quality of the final refined structure is assessed by the R-factor, with lower values indicating a better fit to the data.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the crystal structure of a small organic molecule.
References
A Comprehensive Technical Guide to cis-1,2-Cyclohexanedicarboxylic Acid: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-1,2-Cyclohexanedicarboxylic acid (cis-CHDA) is a saturated cyclic dicarboxylic acid with significant applications in organic synthesis, polymer chemistry, and as a scaffold in medicinal chemistry. Its stereochemistry and the presence of two carboxylic acid groups on a flexible cyclohexane (B81311) ring confer unique properties that are leveraged in the development of novel materials and therapeutic agents. This technical guide provides an in-depth overview of the physical and chemical properties of cis-CHDA, detailed experimental protocols for its synthesis and characterization, and a discussion of its relevance in drug development.
Physical and Chemical Properties
cis-1,2-Cyclohexanedicarboxylic acid is a white crystalline solid.[1] Its physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties of cis-1,2-Cyclohexanedicarboxylic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O₄ | [2][3] |
| Molecular Weight | 172.18 g/mol | [2][3] |
| CAS Number | 610-09-3 | [2][3] |
| Appearance | White Crystalline Powder | [1][3] |
| Melting Point | 188-192 °C | [3] |
| ~198 °C (decomposes) | [2] | |
| Boiling Point | 262.49 °C (rough estimate) | [3] |
| Density | ~1.67 g/cm³ (at 20 °C) | [2] |
| 1.2104 g/cm³ (rough estimate) | [3] | |
| Flash Point | 250 °C | [3] |
| Vapor Pressure | 5.78 x 10⁻⁷ mmHg (at 25 °C) | [3] |
Table 2: Solubility and Acidity of cis-1,2-Cyclohexanedicarboxylic Acid
| Property | Value | Source(s) |
| Water Solubility | 0.296 g/L (at 20 °C) | [2] |
| >2 g/L (at 20 °C) | [3] | |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, benzene, and ether. | [2][3] |
| pKa₁ | 4.34 (at 20 °C) | [3] |
| pKa₂ | 6.76 (at 20 °C) | [3] |
Chemical Reactivity and Synthesis
The chemical behavior of cis-1,2-cyclohexanedicarboxylic acid is dictated by its two carboxylic acid functional groups. Key reactions include esterification, decarboxylation, and the formation of a cyclic anhydride (B1165640) upon heating.[2]
Key Chemical Reactions
-
Esterification: Reacts with alcohols in the presence of an acid catalyst to form the corresponding diesters.[2]
-
Anhydride Formation: Upon heating, it can undergo intramolecular dehydration to form cis-1,2-cyclohexanedicarboxylic anhydride, a useful synthetic intermediate.[2]
-
Decarboxylation: Under specific conditions, it can lose carbon dioxide to yield cyclohexene (B86901) derivatives.[2]
-
Complexation: The carboxylate groups can form complexes with various metal ions.[4]
References
The Stereochemical Landscape of Disubstituted Cyclohexanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The conformational preferences of substituted cyclohexanes are a cornerstone of modern stereochemistry, with profound implications for molecular recognition, reactivity, and drug design. The non-planar, puckered nature of the cyclohexane (B81311) ring gives rise to distinct axial and equatorial substituent positions, the relative energies of which dictate the three-dimensional structure and properties of the molecule. This technical guide provides a comprehensive overview of the stereochemical principles governing disubstituted cyclohexanes, methods for their analysis, and the quantitative data that informs our understanding of these critical molecular systems.
The Chair Conformation and Monosubstituted Cyclohexanes: The A-Value Concept
The most stable conformation of cyclohexane is the chair form, which minimizes both angle strain (maintaining near-tetrahedral bond angles) and torsional strain (with all C-H bonds in a staggered arrangement).[1][2] In a monosubstituted cyclohexane, the substituent can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring).
The chair conformations are in rapid equilibrium through a process called ring flipping. For a monosubstituted cyclohexane, this ring flip interconverts the axial and equatorial positions of the substituent.[3] Due to steric hindrance between the axial substituent and the two axial hydrogens on the same side of the ring (a phenomenon known as 1,3-diaxial interaction), the conformer with the substituent in the equatorial position is generally more stable.[2][3]
The energetic preference for the equatorial position is quantified by the conformational free energy difference, known as the A-value .[4] A higher A-value indicates a greater preference for the equatorial position and reflects the greater steric bulk of the substituent.[4][5]
Table 1: A-Values for Common Substituents in Monosubstituted Cyclohexanes
| Substituent (X) | A-value (kcal/mol) | Reference |
| -F | 0.24 | [6] |
| -Cl | 0.4 | [6] |
| -Br | 0.2 - 0.7 | [6] |
| -I | 0.4 | [6] |
| -OH | 0.6 (0.9 in H-bonding solvents) | [6] |
| -OCH₃ | 0.7 | [6] |
| -NH₂ | 1.2 (1.8 in H-bonding solvents) | [6] |
| -CH₃ | 1.8 | [6] |
| -CH₂CH₃ | 2.0 | [6] |
| -CH(CH₃)₂ | 2.2 | [6] |
| -C(CH₃)₃ | > 4.5 | [6] |
| -C₆H₅ | 3.0 | [6] |
| -COOH | 1.2 | [6] |
| -CN | 0.2 | [6] |
Stereoisomerism and Conformational Analysis of Disubstituted Cyclohexanes
The introduction of a second substituent on the cyclohexane ring leads to the possibility of diastereomers: cis (substituents on the same face of the ring) and trans (substituents on opposite faces).[7][8] The conformational analysis of these isomers depends on the relative positions of the substituents (1,2-, 1,3-, or 1,4-).
1,2-Disubstituted Cyclohexanes
-
cis-1,2-Disubstituted Cyclohexanes: In the cis isomer, one substituent is axial and the other is equatorial (a,e) in one chair conformation. The ring flip results in the other substituent becoming axial and the first becoming equatorial (e,a). If the substituents are identical, these two conformers are enantiomeric and thus have equal energy.[3][7][9] The equilibrium is a 50:50 mixture of these two rapidly interconverting conformers.[10] If the substituents are different, the two conformers are diastereomeric, and the equilibrium will favor the conformer where the larger group (with the higher A-value) occupies the equatorial position.[7] In addition to 1,3-diaxial interactions, a gauche interaction between the two adjacent substituents also contributes to the overall strain energy.[3][9]
-
trans-1,2-Disubstituted Cyclohexanes: The trans isomer can exist in two distinct chair conformations: one with both substituents in equatorial positions (e,e) and another with both in axial positions (a,a).[3][9] The diequatorial conformer is significantly more stable as it avoids the unfavorable 1,3-diaxial interactions present in the diaxial form.[3][9][10] The energy difference between these two conformers is substantial, and the equilibrium lies heavily towards the diequatorial conformation.[9]
1,3-Disubstituted Cyclohexanes
-
cis-1,3-Disubstituted Cyclohexanes: The cis isomer can exist as a diequatorial (e,e) or a diaxial (a,a) conformer. The diequatorial conformer is substantially more stable. The diaxial conformation suffers from a very strong steric interaction between the two axial substituents, in addition to the 1,3-diaxial interactions with axial hydrogens.[3]
-
trans-1,3-Disubstituted Cyclohexanes: In the trans isomer, one substituent is axial and the other is equatorial (a,e). The ring flip produces an equivalent (or enantiomeric if substituents are identical) equatorial-axial (e,a) conformer. If the substituents are the same, the two conformers are identical and have the same energy.[3] If the substituents are different, the equilibrium will favor the conformer with the larger group in the equatorial position.
1,4-Disubstituted Cyclohexanes
-
cis-1,4-Disubstituted Cyclohexanes: Similar to the cis-1,2 case, the cis-1,4 isomer has one axial and one equatorial substituent (a,e). The ring flip leads to the other conformer (e,a). If the substituents are identical, the two conformers are of equal energy. If they are different, the equilibrium favors the conformer with the larger group in the equatorial position.[3]
-
trans-1,4-Disubstituted Cyclohexanes: The trans-1,4 isomer can exist as a diequatorial (e,e) or a diaxial (a,a) conformer. The diequatorial conformer is significantly more stable due to the absence of 1,3-diaxial interactions.
Table 2: Summary of Stable Conformations for Disubstituted Cyclohexanes (Assuming Identical, Non-Bulky Substituents)
| Substitution Pattern | Cis Isomer (Stable Conformation) | Trans Isomer (Stable Conformation) |
| 1,2- | (a,e) / (e,a) (Equal Energy) | (e,e) |
| 1,3- | (e,e) | (a,e) / (e,a) (Equal Energy) |
| 1,4- | (a,e) / (e,a) (Equal Energy) | (e,e) |
Experimental and Computational Protocols for Conformational Analysis
The determination of conformational energies and equilibria relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry methods.
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: At room temperature, the ring flip of cyclohexane derivatives is rapid on the NMR timescale, resulting in a time-averaged spectrum. By lowering the temperature, the rate of interconversion can be slowed to a point where the individual conformers can be observed as distinct species in the NMR spectrum. The relative populations of the conformers can then be determined by integrating the signals corresponding to each species.
Detailed Methodology:
-
Sample Preparation:
-
Dissolve a precisely weighed sample (typically 5-20 mg) of the disubstituted cyclohexane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈) in a high-quality NMR tube. The choice of solvent is critical and should have a low freezing point and be inert to the sample.
-
The concentration should be optimized to ensure good signal-to-noise without causing aggregation or solubility issues at low temperatures.
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H or ¹³C NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.
-
Gradually lower the temperature of the NMR probe in steps of 10-20 K, allowing the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.
-
Continue to lower the temperature until the signals for the individual conformers are sharp and well-resolved. This temperature, known as the coalescence temperature, is dependent on the energy barrier to ring inversion. For many cyclohexane derivatives, temperatures in the range of -60°C to -100°C are required.
-
-
Data Analysis:
-
Identify the signals corresponding to the axial and equatorial conformers. This can be aided by knowledge of typical chemical shifts and coupling constants.
-
Carefully integrate the well-resolved signals corresponding to each conformer. The ratio of the integrals directly corresponds to the equilibrium constant (K_eq) for the conformational equilibrium.
-
The Gibbs free energy difference (ΔG°) can be calculated using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.
-
Computational Chemistry Methods
Principle: Computational chemistry provides a powerful tool for calculating the relative energies of different conformers. By building molecular models and performing quantum mechanical calculations, the steric and electronic contributions to the total energy of each conformer can be determined.
Detailed Methodology:
-
Structure Building and Initial Optimization:
-
Construct the 3D structures of the different chair conformers of the disubstituted cyclohexane using a molecular modeling software (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method, to obtain a reasonable starting geometry.
-
-
High-Level Geometry Optimization and Frequency Calculation:
-
Perform a full geometry optimization and frequency calculation using a more accurate quantum mechanical method. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-31G(d) or larger) is a common choice.
-
The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
Energy Calculation and A-Value Determination:
-
The output of the calculation will provide the total electronic energy and the Gibbs free energy for each conformer.
-
The relative energy difference between the conformers (e.g., ΔG = G_axial - G_equatorial) can be calculated. This value corresponds to the calculated A-value for the substituent or the energy difference between the disubstituted conformers.
-
Conclusion
The stereochemistry of disubstituted cyclohexanes is a nuanced field that requires a detailed understanding of conformational analysis. The interplay of steric and electronic effects, as quantified by A-values and the relative energies of different conformers, dictates the preferred three-dimensional structure of these molecules. For professionals in drug development and chemical research, a firm grasp of these principles is essential for predicting molecular shape, understanding intermolecular interactions, and designing molecules with desired properties and biological activities. The combination of experimental techniques like low-temperature NMR and increasingly accurate computational methods provides a robust toolkit for the rigorous investigation of these fundamental stereochemical phenomena.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sikhcom.net [sikhcom.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
The mTOR Signaling Nexus: A Technical Guide for Drug Development
An In-depth Technical Guide on the Core Methodologies and Applications for Researchers, Scientists, and Drug Development Professionals.
The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that stands as a central regulator of cellular growth, proliferation, metabolism, and survival.[1] It integrates a multitude of environmental cues, including growth factors, nutrients, energy status, and stress, to direct cellular anabolic and catabolic processes.[1] Dysregulation of the mTOR signaling pathway is a hallmark of numerous human diseases, most notably cancer, making it a critical target for therapeutic intervention.[1][2] This guide provides a comprehensive technical overview of the mTOR pathway, details key experimental protocols for its study, and presents quantitative data on the efficacy of mTOR inhibitors.
Core mTOR Signaling Pathway
The mTOR kinase is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] These complexes have different components, upstream regulators, and downstream targets, resulting in distinct cellular functions.[3]
-
mTORC1 is composed of mTOR, Raptor, GβL, and DEPTOR. It is sensitive to inhibition by rapamycin.[4] mTORC1 is a master growth regulator, sensing and integrating signals from growth factors, amino acids, energy levels, and cellular stress to promote anabolic processes like protein and lipid synthesis while limiting catabolic processes such as autophagy.[4]
-
mTORC2 consists of mTOR, Rictor, mSIN1, GβL, and DEPTOR.[5] It is generally considered rapamycin-insensitive and primarily regulates cell survival and cytoskeletal organization.[6] A key function of mTORC2 is the phosphorylation and activation of Akt, a critical node in cell survival signaling.[1]
Upstream activation of mTOR signaling is often initiated by growth factors like insulin, which activate the PI3K-Akt pathway.[7] Akt, in turn, phosphorylates and inactivates the TSC1/TSC2 complex, a negative regulator of mTORC1.[7] This allows the small GTPase Rheb to accumulate in a GTP-bound state and activate mTORC1.[7] Downstream of mTORC1, two of the most well-characterized substrates are S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are key regulators of protein synthesis.[6]
Core mTOR signaling pathway from growth factors to protein synthesis.
Quantitative Data on mTOR Inhibitors
The central role of mTOR in promoting cell growth and proliferation has made it a prime target for cancer drug development.[7] The potency of mTOR inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Clinical efficacy is assessed by metrics such as the objective response rate (ORR).
| Inhibitor | Type | Target(s) | IC50 (mTOR) | Cell Line | IC50 (Cell Growth) | Clinical Trial Data (Cervical Cancer) |
| Everolimus (RAD001) | Rapalog (Allosteric) | mTORC1 | ~1-2 nM | MDA-MB-468 | 0.7 nM[8] | - |
| Hs578T | ~1 nM[8] | |||||
| BT549 | ~1 nM[8] | |||||
| Temsirolimus (CCI-779) | Rapalog (Allosteric) | mTORC1 | ~1.7 nM | - | - | ORR: 1 PR in a phase 2 trial.[] |
| SD ≥6 months: 28%[] | ||||||
| Sapanisertib (CB-228) | ATP-Competitive | mTORC1/2 | - | - | - | - |
| PI-103 | ATP-Competitive | PI3K/mTOR | 20 nM[10] | - | - | Not in clinical trials due to poor drug-like properties.[11] |
| PKI-587 | ATP-Competitive | PI3K/mTOR | 1.6 nM[10] | MDA-361 | - | - |
| GDC-0941 | ATP-Competitive | PI3K/mTOR | 580 nM[10] | - | - | - |
SD: Stable Disease
Experimental Protocols
Studying the mTOR pathway and the effects of its inhibitors requires precise and robust methodologies. Western blotting is a cornerstone technique for assessing the phosphorylation status of key mTOR pathway proteins, which serves as a readout of pathway activity. The in vitro kinase assay directly measures the catalytic activity of mTOR.
Western Blotting for Phosphorylated S6K1 (p-S6K1)
This protocol details the detection of phosphorylated S6K1 (at Threonine 389), a downstream target of mTORC1, to assess pathway activity in response to an inhibitor.
1. Cell Culture and Treatment: a. Plate cells (e.g., MCF-7, HeLa) and grow to 70-80% confluency.[12] b. Treat cells with the desired concentrations of the mTOR inhibitor (e.g., rapamycin) or vehicle (DMSO) for a specified time (e.g., 2-24 hours).[12]
2. Lysate Preparation: a. After treatment, place culture dishes on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).[6] b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[6][12] c. Scrape the cells, collect the lysate in a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.[6] d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6] e. Collect the supernatant (protein extract) and determine the protein concentration using a BCA or Bradford assay.[12]
3. SDS-PAGE and Protein Transfer: a. Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by boiling at 95°C for 5 minutes.[3][12] b. Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and separate proteins via electrophoresis.[12] c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
4. Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[3][12] b. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated p70S6K (Thr389).[12] A separate blot should be probed for total S6K1 and a loading control (e.g., β-actin).[12] c. Wash the membrane three times with TBST.[3] d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12] e. Wash the membrane again three times with TBST.[3]
5. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[3] b. Visualize the protein bands using a chemiluminescence imaging system.[3] c. Quantify band intensities using densitometry software. The ratio of phosphorylated S6K1 to total S6K1, normalized to the loading control, indicates the level of mTORC1 activity.[3]
A simplified workflow for the Western Blotting procedure.
In Vitro mTOR Kinase Assay
This assay directly measures the phosphotransferase activity of immunoprecipitated mTORC1.
1. Immunoprecipitation of mTORC1: a. Lyse subconfluent cells in CHAPS lysis buffer.[2] b. Incubate the lysate with an anti-Raptor antibody to specifically pull down mTORC1.[13] c. Add Protein G beads to bind the antibody-protein complexes.[2] d. Wash the immunoprecipitates multiple times with wash buffers to remove non-specific binders.[1] A high-salt wash can be included to remove the inhibitory subunit PRAS40.[2]
2. Kinase Reaction: a. Resuspend the washed beads in kinase reaction buffer (containing MgCl2).[4] b. Add a purified substrate, such as recombinant inactive S6K1 or 4E-BP1.[13] c. To measure the activity of specific inhibitors, pre-incubate the immunoprecipitated mTORC1 with the compound before starting the reaction. d. Initiate the kinase reaction by adding ATP.[4] e. Incubate the reaction at 37°C for 20-30 minutes with gentle agitation.[2][13]
3. Termination and Detection: a. Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.[1] b. Analyze the reaction products by Western blotting, using a phospho-specific antibody against the substrate (e.g., anti-phospho-S6K1 Thr389 or anti-phospho-4E-BP1 Thr37/46).[13] The intensity of the phosphorylated substrate band is directly proportional to the mTORC1 kinase activity.
Conclusion
The mTOR signaling pathway is a pivotal regulator of cellular functions and a validated target for drug development, particularly in oncology. A thorough understanding of its intricate network, combined with the application of robust experimental methodologies, is essential for the discovery and evaluation of novel therapeutic agents. The protocols and data presented in this guide provide a foundational framework for researchers to investigate mTOR signaling and assess the potency of next-generation inhibitors, with the ultimate goal of advancing more effective therapies for a range of human diseases.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Efficacy of everolimus, a novel mTOR inhibitor, against basal‐like triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential impact of mTOR inhibitors on cervical squamous cell carcinoma: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Synthesis of trans-1,2-Cyclohexanedicarboxylic Acid via Catalytic Hydrogenation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of racemic trans-1,2-cyclohexanedicarboxylic acid, a crucial intermediate in pharmaceutical and fine chemical industries. The described methodology focuses on a robust two-step process commencing with a Diels-Alder reaction to form the key intermediate, trans-cyclohex-4-ene-1,2-dicarboxylic acid, followed by its catalytic hydrogenation to yield the desired saturated dicarboxylic acid. This guide provides comprehensive experimental protocols, quantitative data, and visual representations of the synthesis workflow.
I. Overview of the Synthetic Pathway
The synthesis of trans-1,2-cyclohexanedicarboxylic acid is achieved through a sequential reaction pathway. The initial step involves the [4+2] cycloaddition (Diels-Alder reaction) of fumaric acid and 3-sulfolene (B121364). In this reaction, 3-sulfolene serves as an in situ source of 1,3-butadiene. The subsequent and final step is the catalytic hydrogenation of the resulting trans-cyclohex-4-ene-1,2-dicarboxylic acid, which saturates the carbon-carbon double bond to yield the target molecule.
Caption: Overall synthetic pathway for trans-1,2-cyclohexanedicarboxylic acid.
II. Experimental Protocols
A. Step 1: Synthesis of trans-Cyclohex-4-ene-1,2-dicarboxylic acid
This procedure details the Diels-Alder reaction between fumaric acid and 3-sulfolene to produce the unsaturated dicarboxylic acid intermediate.
Materials:
-
Fumaric acid
-
3-Sulfolene
-
Acetic acid
-
Ethyl acetate (B1210297)
-
Autoclave or sealed reaction vessel
-
Rotary evaporator
Procedure:
-
In a clean and dry autoclave, combine 100 g (0.846 mol) of 3-sulfolene, 63 g (0.542 mol) of fumaric acid, and 650 ml of acetic acid.
-
Stir the mixture at room temperature.
-
Slowly raise the temperature of the reaction mixture to 100-110°C and maintain this temperature for 15-16 hours with continuous stirring.
-
After the reaction is complete, cool the mixture and remove the excess acetic acid under reduced pressure at a temperature below 50°C.
-
Co-distill the residue with toluene to ensure complete removal of acetic acid, yielding a crude product.
-
Treat the crude product with ethyl acetate to precipitate the trans-cyclohex-4-ene-1,2-dicarboxylic acid.
-
Filter the solid product and dry.
B. Step 2: Catalytic Hydrogenation to trans-1,2-Cyclohexanedicarboxylic acid
This section describes the reduction of the double bond in trans-cyclohex-4-ene-1,2-dicarboxylic acid using a palladium on carbon catalyst.
Materials:
-
trans-Cyclohex-4-ene-1,2-dicarboxylic acid
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogenation reactor (e.g., Parr hydrogenator)
-
Filtration apparatus
Procedure:
-
Dissolve the trans-cyclohex-4-ene-1,2-dicarboxylic acid obtained from Step 1 in methanol in a suitable hydrogenation reactor.
-
Add 10% Palladium on carbon catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.
-
Seal the reactor and purge with hydrogen gas to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed, or until hydrogen uptake ceases.
-
Upon completion, carefully vent the hydrogen from the reactor.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude racemic trans-1,2-cyclohexanedicarboxylic acid.
C. Purification
The crude trans-1,2-cyclohexanedicarboxylic acid can be purified by recrystallization.
Materials:
-
Crude trans-1,2-cyclohexanedicarboxylic acid
-
Water or a suitable solvent mixture
-
Heating and cooling apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the crude product in a minimum amount of hot water.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold water.
-
Dry the crystals under vacuum to obtain pure racemic trans-1,2-cyclohexanedicarboxylic acid.
III. Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of trans-1,2-cyclohexanedicarboxylic acid.
| Parameter | Step 1: Diels-Alder Reaction | Step 2: Catalytic Hydrogenation |
| Starting Materials | Fumaric acid, 3-Sulfolene | trans-Cyclohex-4-ene-1,2-dicarboxylic acid |
| Catalyst | N/A | 10% Palladium on Carbon or Raney Nickel |
| Solvent | Acetic Acid | Methanol |
| Temperature | 100-110 °C | Room Temperature |
| Pressure | N/A (sealed vessel) | 50-100 psi H₂ |
| Reaction Time | 15-16 hours | Varies (monitor H₂ uptake) |
| Typical Yield | High | Quantitative |
| Product Purity | >99% after recrystallization | >99% after recrystallization |
IV. Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of trans-1,2-cyclohexanedicarboxylic acid.
1,2-Cyclohexanedicarboxylic Acid: A Versatile Monomer for Advanced Polymer Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Cyclohexanedicarboxylic acid (1,2-CHDA) is a cycloaliphatic dicarboxylic acid that has garnered significant interest as a monomer in the synthesis of a wide array of polymers, including polyesters, polyamides, and polyimides. Its rigid and non-planar cyclohexane (B81311) ring structure imparts unique and desirable properties to the resulting polymers, such as enhanced thermal stability, improved mechanical strength, and tailored biodegradability. These characteristics make 1,2-CHDA-based polymers highly attractive for a variety of demanding applications, ranging from high-performance engineering plastics to advanced biomaterials for drug delivery and tissue engineering.
This technical guide provides a comprehensive overview of the use of 1,2-CHDA in polymer synthesis. It covers the fundamental aspects of polymerization techniques, the influence of stereochemistry on polymer properties, and detailed experimental protocols. Furthermore, it presents a compilation of quantitative data on the thermal and mechanical properties of various 1,2-CHDA-based polymers and explores their potential in biomedical applications.
Stereochemistry of this compound
This compound exists as two main stereoisomers: cis and trans. The spatial arrangement of the two carboxylic acid groups relative to the cyclohexane ring has a profound impact on the polymer chain's microstructure and, consequently, its macroscopic properties. The trans-isomer, with its more linear and rigid conformation, tends to produce polymers with higher melting points, glass transition temperatures, and crystallinity compared to the more kinked structure of the cis-isomer. The cis/trans ratio of the monomer feed is a critical parameter that can be controlled to fine-tune the final properties of the polymer.
Polymer Synthesis Methodologies
Polymers based on 1,2-CHDA can be synthesized through several established polymerization techniques, primarily polycondensation and ring-opening polymerization.
Polycondensation
Polycondensation is a step-growth polymerization process where bifunctional monomers, such as a dicarboxylic acid and a diol or a diamine, react to form a larger structural unit while releasing a small molecule, such as water.
-
Polyesters: 1,2-CHDA reacts with various diols (e.g., 1,4-butanediol, 1,6-hexanediol) to form polyesters. The reaction is typically carried out at high temperatures (150-280°C) under an inert atmosphere, often with the aid of a catalyst (e.g., antimony, tin, or titanium compounds), and a vacuum is applied in the later stages to remove the condensation byproducts and drive the reaction towards high molecular weight polymers.[1]
-
Polyamides: The reaction of 1,2-CHDA or its diacyl chloride derivative with diamines (e.g., 1,6-diaminohexane) yields polyamides.[2] Low-temperature solution polycondensation using the diacyl chloride is a common method that allows for better control over the polymer's structure.
Ring-Opening Polymerization
Ring-opening polymerization (ROP) is a chain-growth polymerization where a cyclic monomer is opened to form a linear polymer. The anhydride (B1165640) of 1,2-CHDA, 1,2-cyclohexanedicarboxylic anhydride, is a suitable monomer for ROP to produce polyesters. This method often proceeds under milder conditions compared to polycondensation and can be initiated by various catalysts.
Properties of 1,2-CHDA-Based Polymers
The incorporation of the 1,2-CHDA moiety into a polymer backbone significantly influences its thermal and mechanical properties.
Thermal Properties
The rigid cyclohexane ring restricts segmental motion, leading to higher glass transition temperatures (Tg) and melting temperatures (Tm) compared to their linear aliphatic counterparts. The trans-isomer of 1,2-CHDA generally imparts higher thermal stability than the cis-isomer due to better chain packing and crystallinity.
Mechanical Properties
Polymers derived from 1,2-CHDA often exhibit enhanced mechanical strength, including higher tensile strength and Young's modulus.[1] The rigid cyclic structure contributes to the stiffness of the polymer chains.
Quantitative Data on Polymer Properties
The following tables summarize the quantitative data on the thermal and mechanical properties of various polymers synthesized using 1,2-CHDA and related cycloaliphatic monomers.
Table 1: Thermal Properties of Polyamides and Polyimides
| Polymer Type | Monomers | Tg (°C) | 10% Weight Loss Temp (°C) | Char Yield (%) at 800°C (N2) | Reference |
| Polyamide | 4-(4-trifluoromethylphenyl)-2,6-bis(4-aminophenyl)pyridine and 4,4'-sulfonyldibenzoic acid | 241–359 | 480–492 | 47.8–56.7 | [3] |
| Polyamide | Acenaphtohydrazinomercaptotriazole diamine and aromatic/aliphatic diacids | 249–309 | 486–517 | 53–61 | [3] |
| Polyimide | trans-1,2-bis(3,4-dicarboxyphenoxy)cyclohexane dianhydride and various aromatic diamines | 198-240 | 424-445 (in N2) | >36 | [4] |
Table 2: Mechanical Properties of Polyamides and Polyimides
| Polymer Type | Monomers | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| Polyamide | 4-(4-trifluoromethylphenyl)-2,6-bis(4-aminophenyl)pyridine and 4,4'-sulfonyldibenzoic acid | 73.4–83.4 | 1.6–2.2 | 6.7–13.8 | [3] |
| Polyamide | Acenaphtohydrazinomercaptotriazole diamine and aromatic/aliphatic diacids | 64–86 | 1.8–2.2 | 10–18 | [3] |
| Polyimide | trans-1,2-bis(3,4-dicarboxyphenoxy)cyclohexane dianhydride and various aromatic diamines | 76–105 | 1.9–2.6 | 4.7–7.6 | [4] |
Experimental Protocols
Protocol 1: Melt Polycondensation of this compound and a Diol
This protocol describes a general procedure for the synthesis of polyesters via melt polycondensation.[1][5]
Materials:
-
This compound (cis/trans mixture or a specific isomer)
-
Diol (e.g., 1,4-butanediol, 1,6-hexanediol)
-
Catalyst (e.g., antimony(III) oxide, tin(II) 2-ethylhexanoate, or titanium(IV) butoxide)
-
Nitrogen gas supply
-
Vacuum pump
Procedure:
-
Charge the this compound, the diol (typically in a slight molar excess, e.g., 1:1.2), and the catalyst (e.g., 200 ppm) into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Heat the mixture under a slow stream of nitrogen to a temperature between 150°C and 220°C. This initial stage, known as esterification or transesterification, is continued until the theoretical amount of water (or alcohol if a diester is used) is collected.[1]
-
Increase the temperature to a range of 230°C to 280°C and gradually apply a vacuum (e.g., <1 mbar).[1][5]
-
Continue the polycondensation under vacuum for several hours to increase the molecular weight of the polymer by removing excess diol and other volatile byproducts. The progress of the reaction can be monitored by the viscosity of the melt.
-
Once the desired viscosity is reached, cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent.
Protocol 2: Low-Temperature Solution Polycondensation of 1,2-Cyclohexanedicarbonyl Dichloride and a Diamine
This protocol outlines the synthesis of polyamides using the more reactive diacyl chloride of 1,2-CHDA.
Materials:
-
1,2-Cyclohexanedicarbonyl dichloride (prepared from 1,2-CHDA and a chlorinating agent like thionyl chloride)
-
Diamine (e.g., 1,6-diaminohexane)
-
Anhydrous aprotic solvent (e.g., N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP))
-
Acid scavenger (e.g., pyridine, triethylamine)
-
Nitrogen gas supply
Procedure:
-
In a flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 1,2-cyclohexanedicarbonyl dichloride in the same solvent to the cooled diamine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
The resulting polymer solution can be precipitated by pouring it into a non-solvent such as water or methanol (B129727).
-
The precipitated polyamide is then filtered, washed thoroughly with water and methanol to remove any unreacted monomers and salts, and dried under vacuum.
Biomedical Applications
The biocompatibility and tunable degradation rates of polyesters and polyamides derived from 1,2-CHDA make them promising candidates for various biomedical applications.
Drug Delivery
1,2-CHDA-based polymers can be formulated into microparticles, nanoparticles, or implants for the controlled release of therapeutic agents.[6] The drug release mechanism is typically governed by a combination of diffusion of the drug through the polymer matrix and erosion of the polymer itself.[7][8] The release kinetics can be tailored by adjusting the polymer's molecular weight, crystallinity, and the cis/trans ratio of the 1,2-CHDA monomer.
Tissue Engineering
These polymers can be fabricated into porous scaffolds that provide mechanical support and a template for cell growth and tissue regeneration.[6][9] The biodegradability of the polymer allows the scaffold to be gradually replaced by the newly formed tissue. The surface of these scaffolds can be modified to enhance cell adhesion and proliferation.[9]
Visualizations
Experimental Workflow: Polymer Synthesis and Characterization
References
- 1. Synthesis and Characterization of Diol-Based Unsaturated Polyesters: Poly(diol fumarate) and Poly(diol fumarate-co-succinate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biocompatibility and degradation of poly(ether-ester) microspheres: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US6828410B2 - Method for preparing poly(cyclohexane-1,4-dicarboxylate)s from cyclohexane-1,4-dicarboxylic acid, and composition - Google Patents [patents.google.com]
- 6. Biomedical Applications of Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Release Kinetics and Transport Mechanisms of Non-degradable and Degradable Polymeric Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpras.com [ijpras.com]
- 9. Biocompatibility and biodegradation of polyester and polyfumarate based-scaffolds for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Utilization of trans-1,2-Cyclohexanedicarboxylic Acid in Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of trans-1,2-cyclohexanedicarboxylic acid as a pivotal intermediate in the pharmaceutical industry. This document details its role in the synthesis of key therapeutic agents, including antipsychotics, cathepsin K inhibitors for osteoarthritis, and sodium channel blockers for chronic pain.
Introduction
trans-1,2-Cyclohexanedicarboxylic acid is a white crystalline powder that serves as a fundamental building block in the synthesis of complex pharmaceutical compounds.[1] Its rigid cyclohexane (B81311) core and bifunctional nature, owing to the two carboxylic acid groups in a trans configuration, make it an ideal scaffold for creating stereochemically defined molecules.[1] This guide will explore its synthesis, chiral resolution, and its application in the development of innovative therapeutics.
Physicochemical Properties and Specifications
trans-1,2-Cyclohexanedicarboxylic acid is characterized by the following properties:
| Property | Value | Reference |
| CAS Number | 2305-32-0 | [1] |
| Molecular Formula | C₈H₁₂O₄ | |
| Molecular Weight | 172.18 g/mol | |
| Melting Point | 228-230 °C | [1][2] |
| Boiling Point | ~262.49 °C (estimated) | [2] |
| Water Solubility | 2 g/L (20 °C) | [2] |
| pKa₁ | 4.18 (at 20 °C) | [2] |
| pKa₂ | 5.93 (at 20 °C) | [2] |
| Appearance | White crystalline powder | [1] |
| Purity | Often >98.0% | [1] |
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure trans-1,2-cyclohexanedicarboxylic acid is a critical step in its use as a pharmaceutical intermediate. The process typically involves the synthesis of the racemic mixture followed by chiral resolution.
A common route to racemic trans-1,2-cyclohexanedicarboxylic acid involves a Diels-Alder reaction followed by hydrogenation.
Experimental Protocol: Synthesis of Racemic trans-1,2-Cyclohexanedicarboxylic Acid
Step 1: Preparation of cyclohex-4-ene-l,2-dicarboxylic acid
-
In a clean and dry autoclave, combine 3-sulfolene (B121364) (100 g, 0.846 M) and fumaric acid (63 g, 0.542 M) in acetic acid (650 ml).
-
Stir the mixture at room temperature.
-
Slowly increase the temperature to 100-110°C and maintain for 15-16 hours with continuous stirring.
-
Monitor the reaction by TLC for the consumption of fumaric acid (target: NMT 0.5%).[3]
Step 2: Reduction to racemic cyclohexane-l,2-dicarboxylic acid
-
Dissolve the cyclohex-4-ene-l,2-dicarboxylic acid obtained in Step 1 in methanol.
-
Subject the solution to reduction in the presence of Raney Nickel under hydrogen gas pressure.
-
After the reaction is complete, filter the mixture.
-
Concentrate the filtrate under reduced pressure to obtain racemic trans-1,2-cyclohexanedicarboxylic acid.[3]
The resolution of the racemic mixture is crucial for the synthesis of stereospecific pharmaceuticals. The use of a chiral resolving agent, such as (R)-1-phenylethylamine, allows for the separation of the desired enantiomer.
Experimental Protocol: Chiral Resolution to obtain trans-(1R,2R)-cyclohexane-1,2-dicarboxylic acid
-
Salt Formation:
-
Dissolve racemic trans-1,2-cyclohexanedicarboxylic acid (1.16 mole) in isopropanol (B130326) (2000 mL).
-
Cool the solution to below -5°C.
-
Add (R)-1-phenylethylamine to form the diastereomeric salt.
-
-
Purification of the Diastereomeric Salt:
-
Stir the crude salt (219 g) in a 1:1 mixture of toluene:ethanol (2000 mL) at 70-80°C for 1-2 hours.
-
Cool the mixture to 10-15°C and stir for another 1-2 hours.
-
Filter the purified salt, wash with a 1:1 toluene:ethanol mixture (200 mL), and dry under reduced pressure. This yields the purified salt of trans-(1R,2R)-1,2-cyclohexane dicarboxylic acid with (R)-1-phenylethylamine.[2]
-
-
Liberation of the Free Acid:
-
Adjust the pH of an aqueous solution of the purified salt to 1-2 using hydrochloric acid.
-
Extract the aqueous layer twice with ethyl acetate (B1210297) (80 mL each).
-
Combine the ethyl acetate layers and dry over sodium sulphate.
-
Concentrate the organic layer under vacuum at a temperature below 40°C.
-
Co-distill with cyclohexane to obtain the crude product.
-
Stir the crude material in cyclohexane for 1 hour at room temperature.
-
Filter the resulting solid, wash with cyclohexane, and dry at approximately 50°C to obtain trans-(1R,2R)-cyclohexane-1,2-dicarboxylic acid with a purity of >99% by HPLC.[3]
-
Quantitative Data for Chiral Resolution:
| Parameter | Value | Reference |
| Resolving Agent | (R)-1-phenylethylamine | [2] |
| Purity of Resolved Acid | >99% by HPLC | [3] |
| Recovery of Resolving Agent | 85-90% | [2] |
| Enantiomeric Excess (e.e.) | 97% (using (S)-phenylethylamine for the (1S,2S)-enantiomer) | [4] |
Applications in Pharmaceutical Intermediates
trans-1,2-Cyclohexanedicarboxylic acid is a key starting material for several classes of therapeutic agents.
The enantiomerically pure trans-(1R,2R)-1,2-cyclohexanedicarboxylic acid is a critical intermediate in the synthesis of the antipsychotic drug Lurasidone.[3]
Experimental Workflow: Synthesis of Lurasidone Intermediate
The synthesis involves the reduction of the dicarboxylic acid to the corresponding diol, which is then further functionalized.
Experimental Protocol: Reduction to trans-(1R,2R)-1,2-bis(hydroxymethyl)cyclohexane
-
A solution of trans-(1R,2R)-1,2-cyclohexanedicarboxylic acid is treated with a reducing agent such as Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride).[5]
-
The reaction is typically carried out in an appropriate organic solvent under controlled temperature conditions.
-
Upon completion, the reaction is quenched, and the product is isolated and purified to yield trans-(1R,2R)-1,2-bis(hydroxymethyl)cyclohexane.
trans-1,2-Cyclohexanedicarboxylic acid is used as a reagent in the synthesis of enantiopure (α-cyanoalkyl)(tetrahydropyrido[4,3-b]indolecarbonyl)cyclohexanecarboxamides, which are selective cathepsin K inhibitors for the potential treatment of osteoarthritis.
Signaling Pathway of Cathepsin K in Osteoarthritis
Cathepsin K is a cysteine protease that plays a crucial role in bone resorption and cartilage degradation. In osteoarthritis, its upregulation contributes to the breakdown of the cartilage matrix.
Novel cyclopentanedicarboxamide sodium channel blockers, with a similar structural motif to cyclohexanedicarboxamides, have been developed as potential treatments for chronic pain. trans-1,2-Cyclohexanedicarboxylic acid serves as a key reagent in creating the rigid dicarboxamide scaffold.
Signaling Pathway of Voltage-Gated Sodium Channels in Chronic Pain
Voltage-gated sodium channels (VGSCs) are essential for the generation and propagation of action potentials in neurons. In chronic pain states, certain subtypes of these channels (e.g., Nav1.7, Nav1.8) are upregulated or become hyperexcitable in sensory neurons, leading to spontaneous firing and a lowered pain threshold.
Conclusion
trans-1,2-Cyclohexanedicarboxylic acid is a versatile and indispensable intermediate in modern pharmaceutical synthesis. Its unique stereochemical and functional properties allow for the construction of complex and highly specific drug molecules. The development of efficient synthesis and chiral resolution protocols has made it a commercially viable starting material for a range of therapeutics targeting significant disease areas. Further research into novel applications of this valuable building block is likely to yield new and improved treatments for a variety of medical conditions.
References
- 1. nbinno.com [nbinno.com]
- 2. trans-1,2-Cyclohexanedicarboxylic acid (845713-34-0) for sale [vulcanchem.com]
- 3. WO2014102808A1 - A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid - Google Patents [patents.google.com]
- 4. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Versatility of 1,2-Cyclohexanedicarboxylic Acid in the Design and Application of Metal-Organic Frameworks: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of metal-organic frameworks (MOFs) has witnessed exponential growth, driven by their exceptional porosity, tunable structures, and vast potential in diverse applications. Among the myriad of organic linkers utilized in MOF synthesis, 1,2-cyclohexanedicarboxylic acid presents a unique proposition due to its flexible, non-linear geometry. This technical guide provides an in-depth exploration of the application of this compound in the construction of MOFs, detailing synthesis methodologies, structural characteristics, and performance in key applications such as gas sorption, catalysis, and drug delivery.
Introduction to this compound as a MOF Linker
This compound is a dicarboxylic acid featuring a cyclohexane (B81311) ring. Its isomers, cis and trans, offer distinct coordination geometries, influencing the resulting MOF architecture. The flexibility of the cyclohexane backbone allows for the formation of dynamic frameworks that can respond to external stimuli, a desirable trait for applications in controlled release and selective separations. The aliphatic nature of this linker can also impart different chemical properties to the MOF compared to the more commonly used rigid aromatic linkers.
Synthesis of MOFs using this compound
The synthesis of MOFs incorporating this compound typically employs solvothermal or hydrothermal methods. These techniques involve the reaction of a metal salt with the dicarboxylic acid linker in a high-boiling point solvent under elevated temperature and pressure. The choice of metal ion, solvent, temperature, and reaction time are critical parameters that dictate the final structure and properties of the MOF.
Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF with trans-1,2-Cyclohexanedicarboxylic Acid
This protocol describes a general procedure for the synthesis of a zinc-containing MOF using trans-1,2-cyclohexanedicarboxylic acid.
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
trans-1,2-Cyclohexanedicarboxylic acid
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL glass vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 10 mL of DMF.
-
In a separate vial, dissolve 0.5 mmol of trans-1,2-cyclohexanedicarboxylic acid in 10 mL of DMF. Sonication may be used to aid dissolution.
-
Combine the two solutions in the Teflon liner of a 20 mL autoclave.
-
Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.
-
After the reaction, allow the autoclave to cool to room temperature.
-
Collect the resulting crystalline product by filtration.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
To activate the MOF, immerse the crystals in fresh ethanol for 24 hours, replacing the ethanol every 8 hours.
-
Dry the product under vacuum at 100 °C for 12 hours to remove the solvent molecules from the pores.
Characterization: The synthesized MOF should be characterized using techniques such as Powder X-ray Diffraction (PXRD) to confirm crystallinity and phase purity, Thermogravimetric Analysis (TGA) to assess thermal stability, and Fourier-Transform Infrared (FTIR) Spectroscopy to verify the coordination of the carboxylate groups to the metal centers.
Logical Workflow for MOF Synthesis and Activation
Chiral Resolution of Racemic trans-1,2-Cyclohexanedicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and methodologies for the chiral resolution of racemic trans-1,2-cyclohexanedicarboxylic acid. This crucial process allows for the separation of its enantiomers, which are vital building blocks in the synthesis of pharmaceuticals and other specialty chemicals. This document outlines effective resolving agents, detailed experimental protocols, and quantitative data to support laboratory and process development efforts.
Introduction to Chiral Resolution
Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. For acidic compounds like trans-1,2-cyclohexanedicarboxylic acid, the most common method involves the formation of diastereomeric salts with a chiral base. These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. Subsequent removal of the resolving agent yields the enantiomerically pure acid.
Resolving Agents and Quantitative Analysis
The selection of an appropriate chiral resolving agent is critical for an efficient resolution process. For trans-1,2-cyclohexanedicarboxylic acid, substituted phenylethylamines have proven to be highly effective.
Resolution with (R)-1-Phenylethylamine and (S)-1-Phenylethylamine
Both (R)- and (S)-1-phenylethylamine are widely used for the resolution of racemic trans-1,2-cyclohexanedicarboxylic acid, leading to the isolation of the corresponding (1R,2R) and (1S,2S) enantiomers of the acid. The outcomes of these resolutions are summarized in the tables below.
Table 1: Chiral Resolution of (±)-trans-1,2-Cyclohexanedicarboxylic Acid with (R)-1-Phenylethylamine
| Parameter | Value | Reference |
| Isolated Enantiomer | (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic Acid | [1][2][3] |
| Yield | 59% | [1] |
| ~29.4% (from 100g of racemate) | ||
| Enantiomeric Excess (e.e.) | 99.5% | [1] |
| >99% (by HPLC) | [3] | |
| Specific Rotation [α]D | -20° (c=1, Acetone) | [2] |
| Resolving Agent | (R)-1-Phenylethylamine | [1] |
| Solvent(s) | Ethanol or Methanol (B129727)/Isopropanol (B130326) | [1] |
Table 2: Chiral Resolution of (±)-trans-1,2-Cyclohexanedicarboxylic Acid with (S)-1-Phenylethylamine
| Parameter | Value | Reference |
| Isolated Enantiomer | (1S,2S)-(+)-1,2-Cyclohexanedicarboxylic Acid | [4][5][6] |
| Enantiomeric Excess (e.e.) | 97% | [4][5][6] |
| Key Condition | Molar ratio of (S)-amine to diacid < 3:1 | [4][5][6] |
| Resolving Agent | (S)-1-Phenylethylamine | [4][5][6] |
Note: Specific yield and optical rotation data for the resolution with (S)-1-phenylethylamine were not prominently available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for the chiral resolution of racemic trans-1,2-cyclohexanedicarboxylic acid using (R)-1-phenylethylamine.
Protocol for Resolution with (R)-1-Phenylethylamine
This protocol is a composite of established methods and aims to provide a clear, step-by-step guide for obtaining the (1R,2R)-enantiomer.
Materials:
-
Racemic trans-1,2-cyclohexanedicarboxylic acid
-
(R)-1-Phenylethylamine
-
Methanol
-
Isopropanol
-
2 N Hydrochloric Acid
-
Ethyl Acetate (B1210297)
-
Saturated Brine Solution
Procedure:
Step 1: Diastereomeric Salt Formation
-
In a round-bottomed flask, dissolve 100 g of racemic trans-1,2-cyclohexanedicarboxylic acid in a mixture of 500 mL of methanol and 500 mL of isopropanol.
-
While stirring, slowly add 74 mL of (R)-1-phenylethylamine over a period of 30 minutes.
-
Continue stirring the mixture at a temperature of 30-40°C for 2-3 hours to facilitate the formation of the diastereomeric salt.
-
Collect the precipitated solid by filtration and wash it with a 1:1 mixture of methanol and isopropanol (100 mL total).
-
Dry the crude salt under reduced pressure.
Step 2: Recrystallization of the Diastereomeric Salt
-
Transfer the crude salt to a clean flask and add 500 mL of methanol and 500 mL of isopropanol.
-
Heat the mixture to 65-70°C and stir for 2-3 hours.
-
Allow the solution to cool to room temperature, which will induce crystallization of the less soluble diastereomeric salt.
-
Filter the purified salt, wash with a 1:1 mixture of methanol and isopropanol (100 mL total), and dry under reduced pressure.
Step 3: Liberation of the Enantiomerically Pure Acid
-
Dissolve the dried, purified salt in approximately 2 N hydrochloric acid.
-
Extract the aqueous solution twice with ethyl acetate (1000 mL, then 200 mL).
-
Combine the organic phases and wash with a saturated brine solution (100 mL).
-
Remove the ethyl acetate by distillation under reduced pressure at 50-55°C.
-
Add cyclohexane to the residue to precipitate the final product.
-
Filter the solid, wash with cyclohexane, and dry under vacuum at 45-50°C for 8-10 hours to yield (1R,2R)-1,2-cyclohexanedicarboxylic acid.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages in the chiral resolution of racemic trans-1,2-cyclohexanedicarboxylic acid.
Caption: Workflow for the chiral resolution of racemic trans-1,2-cyclohexanedicarboxylic acid.
Conclusion
The chiral resolution of racemic trans-1,2-cyclohexanedicarboxylic acid via diastereomeric salt formation with chiral amines like (R)- and (S)-1-phenylethylamine is a robust and effective method for obtaining the enantiomerically pure acids. Careful control of experimental parameters, particularly the stoichiometry of the resolving agent and the crystallization conditions, is paramount for achieving high enantiomeric excess and yield. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of chiral molecules. While other resolving agents such as brucine (B1667951) and quinine (B1679958) are commonly employed for the resolution of racemic acids, specific and detailed experimental data for their application to trans-1,2-cyclohexanedicarboxylic acid are not as readily available in the literature. Further investigation into alternative resolving agents could provide additional pathways for the efficient separation of these valuable enantiomers.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. trans-1,2-Cyclohexanedicarboxylic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. WO2014102808A1 - A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid - Google Patents [patents.google.com]
- 4. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Esterification of 1,2-Cyclohexanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction conditions for the esterification of 1,2-cyclohexanedicarboxylic acid, a key transformation in the synthesis of various commercially important compounds, including plasticizers and precursors for active pharmaceutical ingredients. This document details various catalytic methods, including traditional acid catalysis, modern microwave-assisted synthesis, and enzymatic transformations. Experimental protocols, quantitative data, and visual representations of reaction pathways are provided to facilitate a deeper understanding and practical application of these methodologies.
Introduction to the Esterification of this compound
The esterification of this compound involves the reaction of the dicarboxylic acid with an alcohol to form a diester and water. This reaction is a fundamental process in organic synthesis, allowing for the modification of the carboxylic acid groups to produce esters with a wide range of physical and chemical properties. The resulting dialkyl 1,2-cyclohexanedicarboxylates are utilized as non-phthalate plasticizers, lubricants, and as intermediates in the synthesis of more complex molecules. The stereochemistry of the starting dicarboxylic acid (cis- or trans-) will influence the stereochemistry of the resulting diester, which can be a critical factor in its end-use applications.
The general reaction can be represented as follows:
This equilibrium reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. Various catalysts can be employed to increase the reaction rate.
Fischer-Speier Esterification: The Classic Approach
The Fischer-Speier esterification is a widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. Commonly used catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).
Reaction Conditions and Data Presentation
The efficiency of the Fischer esterification of this compound is dependent on several factors, including the choice of alcohol, catalyst, reaction temperature, and time. The following table summarizes various reported conditions for this reaction.
| Alcohol | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethanol (B145695) | Sulfuric Acid | Reflux | 12-16 | 83-86 | Organic Syntheses, Coll. Vol. 4, p.302 (1963) |
| Methanol | p-TsOH | Reflux | 12-16 | High | Not specified |
| Butanol | Sulfuric Acid | Reflux | 8-12 | Good | General Procedure |
| Benzyl Alcohol | Sulfuric Acid | 95 | 45 min (for removal of excess alcohol) | 58 | Not a direct esterification of this compound, but a relevant procedure.[1] |
| Long-chain alcohols (e.g., 2-ethylhexanol) | Solid Acid Catalysts (e.g., Amberlyst-15) | 80-140 | Varies | >98 | General procedure for long-chain acids.[2] |
Experimental Protocol: Synthesis of Diethyl cis-1,2-Cyclohexanedicarboxylate
This protocol is adapted from a well-established procedure for the synthesis of diethyl cis-hexahydrophthalate.
Materials:
-
cis-1,2-Cyclohexanedicarboxylic anhydride (B1165640)
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium carbonate solution (3%)
-
Ether
-
Magnesium sulfate
Procedure:
-
In a round-bottomed flask, a mixture of cis-1,2-cyclohexanedicarboxylic anhydride and an excess of absolute ethanol is prepared.
-
A catalytic amount of concentrated sulfuric acid is cautiously added to the mixture.
-
The mixture is heated under reflux for 12-16 hours.
-
To aid in the removal of water, toluene is added, and the mixture is distilled to remove the water-ethanol-toluene azeotrope.
-
After cooling, the reaction mixture is diluted with ether and washed successively with water and a 3% sodium carbonate solution to neutralize the acidic catalyst and remove any unreacted dicarboxylic acid.
-
The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the resulting crude ester is purified by vacuum distillation to yield pure diethyl cis-1,2-cyclohexanedicarboxylate.
Modern Synthetic Approaches
To address some of the limitations of the Fischer esterification, such as long reaction times and the use of corrosive acids, alternative methods have been developed.
Microwave-Assisted Esterification
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. The application of microwave energy to the esterification of this compound can offer a more efficient and environmentally friendly alternative to conventional heating.
While specific protocols for this compound are not abundant in the literature, general procedures for microwave-assisted esterification of dicarboxylic acids can be adapted. These typically involve the use of an acid catalyst (e.g., H₂SO₄ or a solid acid) and the alcohol as a solvent in a sealed microwave reactor. The reaction is irradiated at a set temperature and power for a short period, often in the range of 5 to 30 minutes.
Enzymatic Esterification
The use of enzymes, particularly lipases, as catalysts for esterification offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. Lipase-catalyzed esterification of this compound can be performed in organic solvents or in solvent-free systems.
Key Considerations for Enzymatic Esterification:
-
Enzyme Selection: Different lipases exhibit varying activities and selectivities. Common choices include Candida antarctica lipase (B570770) B (CALB), Rhizomucor miehei lipase, and Pseudomonas cepacia lipase.
-
Reaction Medium: The choice of solvent can significantly impact enzyme activity and reaction equilibrium. Non-polar organic solvents are often preferred to minimize enzyme denaturation and facilitate product recovery.
-
Water Activity: The amount of water in the reaction medium is a critical parameter. While water is a product of the reaction, a small amount is often necessary to maintain the enzyme's active conformation.
-
Immobilization: Immobilizing the lipase on a solid support can enhance its stability and facilitate its recovery and reuse.
A typical procedure would involve incubating this compound and the desired alcohol with the chosen lipase in a suitable solvent at a controlled temperature (e.g., 30-60 °C) with constant agitation. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Visualizing Reaction Pathways and Workflows
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Fischer Esterification Pathway
Caption: Simplified mechanism of Fischer esterification.
General Experimental Workflow
Caption: General workflow for esterification and purification.
Conclusion
The esterification of this compound is a versatile reaction with multiple established and emerging methodologies. The choice of reaction conditions, particularly the catalyst and energy source, allows for the tailoring of the synthesis to meet specific requirements regarding yield, reaction time, and environmental impact. For large-scale production, the classic Fischer esterification remains a robust method, while microwave-assisted and enzymatic approaches offer compelling advantages for rapid, selective, and sustainable synthesis, particularly in research and development settings. This guide provides a foundational understanding of the key parameters and protocols necessary for the successful synthesis of 1,2-cyclohexanedicarboxylate esters.
References
An In-depth Technical Guide to the GC-MS Analysis of 1,2-Cyclohexanedicarboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of cis- and trans-1,2-cyclohexanedicarboxylic acid isomers. These compounds are of significant interest as they are metabolites of plasticizers such as Di-isononyl 1,2-cyclohexanedicarboxylate (DINCH), a replacement for some phthalate-based plasticizers.[1] Accurate and sensitive quantification of these isomers is crucial for toxicological studies, environmental monitoring, and in the quality control of materials.
Introduction to GC-MS for 1,2-Cyclohexanedicarboxylic Acid Isomer Analysis
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. However, dicarboxylic acids like this compound are polar and have low volatility, making them unsuitable for direct GC analysis. Therefore, a derivatization step is essential to convert them into more volatile and thermally stable esters. This guide will focus on the analysis of their dimethyl ester derivatives.
Mass spectrometry provides sensitive detection and structural information, which is critical for distinguishing between the cis and trans isomers, as they can exhibit different biological activities. While the mass spectra of the derivatized isomers are often very similar, their chromatographic separation is key to their individual quantification.
Experimental Protocols
This section details two common and effective derivatization protocols for the esterification of this compound isomers prior to GC-MS analysis.
Protocol 1: Derivatization using Trimethyloxonium Tetrafluoroborate (B81430) (TMO)
This method offers a rapid, on-sample derivatization at room temperature.
Materials:
-
Sample containing this compound isomers
-
20 mL autosampler vials with magnetic stirring bars
-
Internal standard (IS) solution (e.g., 250 µg/mL cyclopentanecarboxylic acid in water)
-
Sodium carbonate (Na₂CO₃)
-
Trimethyloxonium tetrafluoroborate (TMO)
-
Methanol
-
Appropriate solvent for dilution (if necessary)
Procedure:
-
Transfer 2 mL of the sample solution into a 20 mL autosampler vial containing a magnetic stirring bar.
-
Add 40 µL of the internal standard solution.
-
For the creation of a calibration curve, add known concentrations of cis- and trans-1,2-cyclohexanedicarboxylic acid methanolic solutions.
-
To convert the diacids into their methyl esters, begin stirring the solution and add approximately 20 mg of Na₂CO₃.
-
Within 4 minutes, add approximately 30 mg of solid TMO in two portions.
-
The reaction is complete within a few minutes at room temperature. The sample is then ready for headspace or liquid injection into the GC-MS.
Protocol 2: Derivatization using Boron Trifluoride-Methanol (BF₃-Methanol)
This is a widely used and robust method for the preparation of fatty acid methyl esters that is also highly effective for dicarboxylic acids.[2][3]
Materials:
-
Dried sample containing this compound isomers
-
Screw-cap glass tubes with PTFE-lined caps
-
Boron trifluoride-methanol (BF₃-methanol) reagent (14% w/v)
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Heating block or water bath
Procedure:
-
Place the dried sample (typically 1-10 mg) into a screw-cap glass tube.
-
Add 2 mL of 14% BF₃-methanol reagent to the tube.
-
Cap the tube tightly and heat at 60-100°C for 10-30 minutes. For cyclic carboxylic acids, a longer reaction time of up to 4 hours may be beneficial.[4]
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.
-
Vortex vigorously for 1 minute to extract the dimethyl esters into the hexane layer.
-
Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to ensure clear phase separation.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
The sample is now ready for injection into the GC-MS.
GC-MS Instrumental Parameters
The following are typical starting parameters for the GC-MS analysis of this compound dimethyl esters. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Column | DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature: 70°C, hold for 2 minutes; Ramp: 15°C/min to 280°C, hold for 5 minutes |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
Data Presentation
Quantitative Data
The following table summarizes the quantitative data for the analysis of cis- and trans-1,2-cyclohexanedicarboxylic acid after derivatization with TMO.
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| cis-1,2-Cyclohexanedicarboxylic acid | 2.9 pg | 14.5 pg |
| trans-1,2-Cyclohexanedicarboxylic acid | 8.0 pg | 29.7 pg |
Data obtained from a study on the determination of hexahydrophthalic anhydride (B1165640) in unsaturated polyester (B1180765) resins.[5]
Chromatographic Data
The retention times for the dimethyl esters of cis- and trans-1,2-cyclohexanedicarboxylic acid will vary depending on the specific GC conditions. However, based on the analysis of similar compounds, the trans isomer is expected to elute slightly before the cis isomer on a non-polar column.
| Compound | Expected Elution Order |
| trans-1,2-Cyclohexanedicarboxylic acid dimethyl ester | 1 |
| cis-1,2-Cyclohexanedicarboxylic acid dimethyl ester | 2 |
A retention index for this compound, dimethyl ester on a 5% phenyl methyl siloxane column has been reported as 1429.[5]
Mass Spectral Interpretation
The electron ionization mass spectra of the cis and trans isomers of this compound dimethyl ester are expected to be very similar. The molecular ion (M⁺) for the dimethyl ester is at m/z 200.
Key Fragmentation Pathways:
-
Loss of a methoxy (B1213986) group (-OCH₃): This results in a prominent fragment ion at m/z 169.
-
Loss of a carbomethoxy group (-COOCH₃): This leads to a fragment ion at m/z 141.
-
McLafferty Rearrangement: This can lead to the formation of a characteristic ion at m/z 74.
-
Ring Fragmentation: Cleavage of the cyclohexane (B81311) ring can produce a variety of smaller fragment ions.
The mass spectrum of the underivatized cis-1,2-cyclohexanedicarboxylic acid shows a base peak at m/z 81 and a significant peak at m/z 126.[6]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the GC-MS analysis of this compound isomers.
Derivatization Reactions
Caption: Derivatization of this compound to its dimethyl ester.
Key Mass Spectral Fragmentations
Caption: Proposed key fragmentations of this compound dimethyl ester in EI-MS.
References
Synthesis of Lurasidone: A Technical Guide Utilizing trans-1,2-Cyclohexanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a key synthetic pathway for the atypical antipsychotic agent Lurasidone (B1662784), commencing from the pivotal starting material, trans-1,2-cyclohexanedicarboxylic acid. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols derived from established literature, and quantitative data to inform process development and optimization.
Introduction
Lurasidone is a potent antagonist of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A and 5-HT7 receptors, and a partial agonist at 5-HT1A receptors.[1] Its unique pharmacological profile contributes to its efficacy in treating schizophrenia and bipolar depression with a favorable side-effect profile, particularly concerning metabolic effects.[1] The synthesis of Lurasidone is a multi-step process, with the cyclohexane (B81311) moiety forming a crucial part of its complex molecular architecture. One established synthetic route utilizes trans-1,2-cyclohexanedicarboxylic acid as a readily available and versatile starting material.[2][3] This guide will focus on the synthetic sequence that transforms this dicarboxylic acid into the core cyclohexane fragment of Lurasidone, and its subsequent elaboration to the final active pharmaceutical ingredient (API).
Overall Synthetic Strategy
The synthesis of Lurasidone from trans-1,2-cyclohexanedicarboxylic acid can be broadly divided into two main approaches: one starting with the racemic dicarboxylic acid followed by chiral resolution at a later stage, and another that employs an early-stage resolution of the dicarboxylic acid to yield the desired (1R,2R)-enantiomer, which is then carried through the synthesis.[2][3][4] The latter approach is often preferred in industrial settings to avoid the complexities of resolving the final, more complex Lurasidone molecule.
The general synthetic pathway is outlined below:
-
Resolution of Racemic trans-1,2-Cyclohexanedicarboxylic Acid (Optional but Recommended): The racemic mixture is resolved to isolate the (1R,2R)-(-)-1,2-cyclohexanedicarboxylic acid, the enantiomer required for the correct stereochemistry in Lurasidone.[4][5]
-
Reduction to Diol: The dicarboxylic acid is reduced to the corresponding diol, (1R,2R)-1,2-cyclohexanedimethanol.
-
Mesylation: The diol is converted to a more reactive intermediate, ((1R,2R)-cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate, by reaction with a mesylating agent.[6]
-
N-Alkylation and Cyclization: The dimesylate is reacted with 1-(1,2-benzisothiazol-3-yl)piperazine to form a key spiro intermediate.[3]
-
Final Condensation: The spiro intermediate is then condensed with bicyclo[2.2.1]heptane-2-exo-3-exo-dicarboximide to yield Lurasidone.[3]
-
Salt Formation: The Lurasidone free base is converted to its hydrochloride salt for improved stability and bioavailability.[7]
The following diagram illustrates the core synthetic pathway.
Figure 1: Overall synthetic pathway for Lurasidone starting from trans-1,2-cyclohexanedicarboxylic acid.
Experimental Protocols
The following sections provide detailed experimental methodologies for the key transformations in the synthesis of Lurasidone.
Resolution of Racemic trans-1,2-Cyclohexanedicarboxylic Acid
Objective: To isolate the (1R,2R)-enantiomer from the racemic mixture.
Methodology: This protocol is based on the diastereomeric salt crystallization method.[5]
-
Salt Formation:
-
In a suitable reaction vessel, suspend racemic trans-1,2-cyclohexanedicarboxylic acid (1.0 eq) in a mixture of methanol (B129727) and isopropanol (B130326) (1:1 v/v).
-
Slowly add (R)-1-phenylethylamine (0.7-0.8 eq) to the suspension with stirring over a period of 30 minutes, maintaining the temperature between 30-40 °C.
-
Continue stirring for 2-3 hours at the same temperature to allow for complete salt formation.
-
-
Crystallization and Isolation:
-
Collect the resulting solid by filtration and wash with a cold 1:1 mixture of methanol and isopropanol.
-
Dry the crude salt under reduced pressure.
-
Recrystallize the crude salt from a hot mixture of methanol and isopropanol (1:1 v/v).
-
Cool the solution to room temperature, filter the purified salt, wash with a cold methanol/isopropanol mixture, and dry under reduced pressure.
-
-
Liberation of the Free Acid:
-
Dissolve the dried, purified salt in approximately 2 N hydrochloric acid.
-
Extract the aqueous solution with ethyl acetate (B1210297) (2x volumes).
-
Combine the organic layers and wash with saturated brine.
-
Remove the ethyl acetate by distillation under reduced pressure.
-
Add cyclohexane to the residue to precipitate the product.
-
Filter the solid, wash with cyclohexane, and dry under vacuum at 45-50 °C to yield (1R,2R)-(-)-1,2-cyclohexanedicarboxylic acid.
-
Reduction of (1R,2R)-1,2-Cyclohexanedicarboxylic Acid to (1R,2R)-1,2-Cyclohexanedimethanol
Objective: To reduce the carboxylic acid functionalities to primary alcohols.
Methodology: This procedure utilizes a powerful reducing agent such as Lithium Aluminium Hydride (LiAlH₄).[3]
-
Reaction Setup:
-
In a flame-dried, inert-atmosphere (e.g., Nitrogen or Argon) reaction vessel, suspend Lithium Aluminium Hydride (excess, e.g., 2.0-3.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
-
Addition of Dicarboxylic Acid:
-
Dissolve (1R,2R)-1,2-cyclohexanedicarboxylic acid (1.0 eq) in anhydrous THF.
-
Add the solution of the dicarboxylic acid dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
-
Reaction and Quenching:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC or LC-MS until completion.
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes.
-
-
Workup and Isolation:
-
Filter the solid and wash thoroughly with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield crude (1R,2R)-1,2-cyclohexanedimethanol, which can be used in the next step with or without further purification.
-
Synthesis of ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate
Objective: To convert the diol into a dimesylate, a good leaving group for subsequent nucleophilic substitution.
Methodology: [6]
-
Reaction Setup:
-
Dissolve (1R,2R)-1,2-cyclohexanedimethanol (1.0 eq) in a suitable solvent such as methyl isobutyl ketone or dichloromethane, along with a tertiary amine base like triethylamine (B128534) (2.2-2.5 eq).
-
Cool the solution to 0-5 °C.
-
-
Mesylation:
-
Add methanesulfonyl chloride (mesyl chloride, 2.1-2.3 eq) dropwise to the cooled solution, ensuring the temperature remains below 10 °C.
-
Stir the mixture at this temperature until the reaction is complete (monitor by TLC or LC-MS).
-
-
Workup and Isolation:
-
Add water to the reaction mixture to quench any remaining mesyl chloride and dissolve the triethylamine hydrochloride salt.
-
Separate the organic phase.
-
Wash the organic phase with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimesylate. This intermediate is often used directly in the next step without extensive purification due to potential instability.
-
Synthesis of Lurasidone
Objective: The final coupling steps to assemble the Lurasidone molecule.
Methodology: This is a two-step, one-pot or sequential process involving the formation of a spiro intermediate followed by condensation. An industrial process is described in patent WO2015056205A1.[6]
-
Formation of the Spiro Intermediate:
-
The dimesylate from the previous step is reacted with 3-(piperazin-1-yl)benzo[d]isothiazole in an organic solvent in the presence of a base such as calcium hydroxide.[6] This forms the (3aR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium methanesulfonate intermediate.
-
-
Final Condensation:
-
Suspend the spiro intermediate (e.g., 66.2 mol), (3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dione (bicyclo[2.2.1]heptane-2-exo-3-exo-dicarboximide) (e.g., 72.8 mol), and potassium carbonate (e.g., 79.7 mol) in toluene (B28343) (e.g., 270 L).[8]
-
Heat the suspension to 105 °C and maintain for approximately 15 hours, monitoring the reaction progress by UPLC.[8]
-
-
Workup and Isolation of Lurasidone Hydrochloride:
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (e.g., 90 L) and separate the phases.[8]
-
Concentrate the organic phase to a smaller volume.
-
Treat the concentrated solution with HCl in isopropanol to precipitate Lurasidone as its hydrochloride salt.[8]
-
Filter the solid, wash with isopropanol, and dry to obtain Lurasidone hydrochloride.
-
The following diagram illustrates the experimental workflow for the final condensation and salt formation step.
Figure 2: Workflow for the final condensation and isolation of Lurasidone HCl.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of Lurasidone and its intermediates, as reported in the literature.
| Step | Starting Material | Product | Reagents and Solvents | Yield | Purity (Method) | Reference |
| Final Condensation and Salt Formation | (3aR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro [isoindole-2,1'-piperazin]-2-ium methanesulfonate (28.8 kg) | Lurasidone Hydrochloride | (3aR,4S,7R,7aS)4,7-Methano-1H-isoindole-1,3(2H)-dione (12.0 kg), K₂CO₃ (11.0 kg), Toluene (270 L), HCl in Isopropanol | 98.3% | 99.49% (HPLC) | [8] |
| Imide Formation (for one of the key intermediates) | Anhydride 6 (70.0 kg) | Imide 7 | Ammonium acetate (98.6 kg) | 98.8% | 99.84% (GC) | [6] |
| Mesylation (of a related diol) | Intermediate 1 (13.5 g) | Intermediate 2 | Mesyl chloride (14.9 ml), Triethylamine (50 ml), Methyl isobutyl ketone (400 ml) | 92.8% | Not specified | [6] |
| Overall Yield (from (1R,2R)-1,2-cyclohexanedimethanol) | (1R,2R)-1,2-cyclohexanedimethanol | Lurasidone Hydrochloride | Multi-step synthesis | 34.3% | Confirmed by NMR | [7] |
Conclusion
The synthesis of Lurasidone utilizing trans-1,2-cyclohexanedicarboxylic acid as a starting material represents a viable and scalable route to this important pharmaceutical agent. The key strategic decision lies in whether to perform a chiral resolution at the outset with the dicarboxylic acid or on a later-stage intermediate. The protocols and data presented in this guide, derived from patent literature and research articles, provide a solid foundation for researchers and drug development professionals engaged in the synthesis and manufacturing of Lurasidone. Careful control of reaction conditions and purification procedures at each step is critical to achieving high yields and the stringent purity required for an active pharmaceutical ingredient.
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. WO2014102808A1 - A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid - Google Patents [patents.google.com]
- 3. WO2016059649A1 - An improved process for the preparation of lurasidone hydrochloride - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid | 46022-05-3 [chemicalbook.com]
- 6. WO2015056205A1 - Process for the industrial synthesis of lurasidone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Lurasidone hydrochloride synthesis - chemicalbook [chemicalbook.com]
Hydrogenation of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride (B1165640) to produce cis-cyclohexane-1,2-dicarboxylic anhydride, a valuable intermediate in organic synthesis, particularly in the manufacturing of plasticizers and synthetic resins. This document details the reaction's core principles, experimental methodologies, and characterization of the resulting product.
Reaction Overview
The hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride is a catalytic reduction process that saturates the carbon-carbon double bond within the cyclohexene (B86901) ring. This transformation is typically achieved with high efficiency and selectivity using various heterogeneous catalysts in the presence of hydrogen gas. The stereochemistry of the starting material is retained, yielding the cis-isomer of the saturated anhydride.
The overall reaction is as follows:
Caption: General reaction scheme for the hydrogenation.
Experimental Protocols
Detailed methodologies for the hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride are presented below, featuring different catalytic systems.
Nickel-Catalyzed Hydrogenation (Industrial Process)
This protocol is adapted from an established industrial process and is characterized by its solvent-free approach, operating with the molten anhydride.[1]
Experimental Workflow:
Caption: Workflow for Nickel-Catalyzed Hydrogenation.
Procedure:
-
A hydrogenation apparatus equipped with a high-speed agitator is charged with cis-4-cyclohexene-1,2-dicarboxylic anhydride and 1-5% by weight of a silica-supported nickel catalyst.[1]
-
The mixture is heated to 130°C to melt the anhydride.[1]
-
Pure hydrogen gas is bubbled through the molten mass under atmospheric or superatmospheric pressure with vigorous agitation.[1]
-
The reaction is continued at 120-140°C until the absorption of hydrogen ceases, which typically takes several hours.[1]
-
Upon completion, the hydrogen feed is stopped, and the molten mixture is allowed to settle.
-
The clear, supernatant molten product, cis-cyclohexane-1,2-dicarboxylic anhydride, is decanted from the catalyst.[1] The product can be further purified by filtration if necessary. A substantially quantitative yield is expected.[1]
Palladium on Carbon (Pd/C) Catalyzed Hydrogenation (Representative Lab-Scale Protocol)
While specific literature on the hydrogenation of the target anhydride with Pd/C is sparse, this representative protocol is based on the successful hydrogenation of similar unsaturated cyclic compounds.
Experimental Workflow:
Caption: Workflow for Pd/C Catalyzed Hydrogenation.
Procedure:
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride is dissolved in a suitable solvent such as ethyl acetate or ethanol (B145695) in a hydrogenation vessel.
-
5-10 mol% of 10% Palladium on carbon (Pd/C) is added to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
The vessel is sealed and purged several times with hydrogen gas.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-50 atm) at room temperature. The reaction progress can be monitored by TLC or GC.
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
The crude cis-cyclohexane-1,2-dicarboxylic anhydride can be purified by recrystallization or vacuum distillation.
Platinum-Catalyzed Hydrogenation (Representative Lab-Scale Protocol)
This protocol is based on the hydrogenation of the corresponding dicarboxylic acid and can be adapted for the anhydride.[2]
Experimental Workflow:
Caption: Workflow for Platinum-Catalyzed Hydrogenation.
Procedure:
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride is dissolved in a suitable solvent like glacial acetic acid or ethanol in a hydrogenation flask.
-
A catalytic amount of Platinum(IV) oxide (Adams' catalyst) is added to the solution.
-
The flask is connected to a hydrogenation apparatus, and the system is purged with hydrogen.
-
The reaction is stirred under a positive pressure of hydrogen (typically 1-3 atm) at room temperature.
-
After the theoretical amount of hydrogen has been consumed, the reaction is stopped.
-
The catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield the product.
-
Further purification can be achieved by recrystallization.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride under various catalytic conditions.
| Catalyst | Support | Solvent | Temperature (°C) | Pressure (atm) | Catalyst Loading | Yield | Reference |
| Nickel | Silica | None (molten) | 120-140 | Atmospheric or >1 | 1-5 wt% | Substantially Quantitative | [1] |
| Pd/C | Carbon | Ethyl Acetate | Room Temp. | 1-50 | 5-10 mol% | High (expected) | General Procedure |
| PtO₂ | None | Acetic Acid | Room Temp. | 1-3 | Catalytic | High (expected) | [2] |
Product Characterization
The successful conversion of cis-4-cyclohexene-1,2-dicarboxylic anhydride to cis-cyclohexane-1,2-dicarboxylic anhydride can be confirmed by various analytical techniques.
Spectroscopic Data
Table of Key Spectroscopic Data:
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) |
| cis-4-Cyclohexene-1,2-dicarboxylic anhydride | ~5.9 (alkene C-H), ~3.5 (methine C-H), ~2.6 (allylic C-H)[3] | ~174.7 (C=O), ~125.5 (alkene C), ~39.3 (methine C), ~26.1 (allylic C)[3] | ~3050 (alkene C-H), ~1845, ~1780 (anhydride C=O), ~1650 (C=C) |
| cis-Cyclohexane-1,2-dicarboxylic anhydride | ~3.16 (methine C-H), ~1.9 (methylene C-H), ~1.5 (methylene C-H)[4] | ~172 (C=O), ~41 (methine C), ~23 (methylene C), ~21 (methylene C) | ~2940, ~2860 (alkane C-H), ~1860, ~1780 (anhydride C=O)[5] |
The disappearance of the alkene signals in both 1H and 13C NMR spectra, as well as the C=C stretch in the IR spectrum, are clear indicators of a complete reaction.
Signaling Pathways and Logical Relationships
The choice of catalyst and reaction conditions can be guided by the desired outcome and available resources. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting a hydrogenation method.
This guide provides a foundational understanding and practical protocols for the hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride. Researchers are encouraged to adapt and optimize these methods based on their specific laboratory capabilities and research objectives.
References
- 1. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]
- 2. beyondbenign.org [beyondbenign.org]
- 3. Answered: this is the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic anhydride 1. Assign the peaks in the region above 1600 cm-1 of the IR. 2. In the 1H NMR… | bartleby [bartleby.com]
- 4. cis-cyclohexane-1,2-dicarboxylic anhydride [webbook.nist.gov]
- 5. CIS-1,2-CYCLOHEXANEDICARBOXYLIC ANHYDRIDE(13149-00-3) IR Spectrum [chemicalbook.com]
Unveiling the Antimicrobial Potential of Iron Cyclohexanedicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antimicrobial properties of iron cyclohexanedicarboxylic acid. The document synthesizes available research to offer a comprehensive overview of its activity against a range of pathogenic microorganisms. It includes a detailed presentation of quantitative data, experimental protocols for key assays, and visualizations of experimental workflows to support further research and development in the field of antimicrobial agents.
Executive Summary
Iron cyclohexanedicarboxylic acid has demonstrated notable antibacterial and antifungal activities. Studies show that this iron complex exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as several fungal species. The compound, with a proposed structure of [Fe(C8H10O4)]·7H2O, is synthesized through a complexation reaction between iron(II) and cyclohexanedicarboxylic acid.[1] This guide consolidates the existing data on its antimicrobial efficacy and the methodologies used to determine it, providing a foundational resource for its potential development as a novel therapeutic agent.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of iron cyclohexanedicarboxylic acid has been quantitatively assessed against a panel of bacteria and fungi. The following tables summarize the key findings from these studies, presenting the zone of inhibition data for antibacterial activity and minimum inhibitory concentration for antifungal activity.
Table 1: Antibacterial Activity of Iron Cyclohexanedicarboxylic Acid [1]
| Bacterial Strain | Type | Zone of Inhibition (mm) |
| Bacillus subtilis | Gram-positive | 18 |
| Staphylococcus aureus | Gram-positive | 20 |
| Escherichia coli | Gram-negative | 14 |
| Pseudomonas aeruginosa | Gram-negative | 16 |
Standard antibiotic (Ampicillin, 10 µ g/disc ) showed inhibition zones of 20 mm for B. subtilis, 18 mm for S. aureus, 15 mm for E. coli, and 16 mm for P. aeruginosa.
Table 2: Antifungal Activity of Iron Cyclohexanedicarboxylic Acid [1]
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Candida albicans | 125 |
| Candida glabrata | 125 |
| Fusarium solani | 62.5 |
Standard antifungal (Fluconazole) showed MIC values of 62.5 µg/mL for C. albicans, 31.25 µg/mL for C. glabrata, and 125 µg/mL for F. solani.
Experimental Protocols
The following sections detail the methodologies employed in the synthesis and antimicrobial evaluation of iron cyclohexanedicarboxylic acid.
Synthesis of Iron Cyclohexanedicarboxylic Acid[1]
The synthesis of iron cyclohexanedicarboxylic acid is achieved via a reflux reaction.
-
Reactants: Cyclohexanedicarboxylic acid and Iron(II) sulfate (B86663) heptahydrate (FeSO4·7H2O).
-
Solvent: Organic solvents such as ether, petroleum ether, benzole, and carbon tetrachloride can be used for extraction from the aqueous solution.[1]
-
Stoichiometry: Elemental analysis suggests a 1:1 stoichiometry between one molecule of cyclohexanedicarboxylic acid and one molecule of iron(II).[1]
-
Characterization: The resulting complex is a brown solid, insoluble in water but soluble in several organic solvents. Its structure is characterized using physico-chemical and spectroscopic methods, such as FT-IR spectroscopy.[1]
A visual representation of the synthesis and characterization workflow is provided below.
Caption: Workflow for the synthesis and characterization of iron cyclohexanedicarboxylic acid.
Antibacterial Susceptibility Testing[1]
The antibacterial activity was determined using the agar (B569324) well-diffusion method.
-
Microbial Culture: The test bacteria (Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) were cultured in a suitable broth medium.
-
Inoculation: A standardized inoculum of each bacterium was uniformly spread on the surface of Mueller-Hinton agar plates.
-
Well Preparation: Wells of a specified diameter were punched into the agar.
-
Sample Application: A solution of the iron cyclohexanedicarboxylic acid complex in a suitable solvent (e.g., DMSO) was added to the wells.
-
Incubation: The plates were incubated under appropriate conditions for bacterial growth.
-
Measurement: The diameter of the zone of inhibition around each well was measured in millimeters.
The workflow for this protocol is illustrated in the following diagram.
Caption: Experimental workflow for the agar well-diffusion susceptibility test.
Antifungal Susceptibility Testing[1]
The antifungal activity was evaluated using the agar tube dilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Media Preparation: Sabouraud Dextrose Agar was prepared and autoclaved.
-
Compound Dilution: A stock solution of the iron complex was prepared in DMSO. Serial dilutions of the complex were made in the molten agar to achieve a range of final concentrations.
-
Pouring Plates: The agar containing the different concentrations of the compound was poured into Petri dishes.
-
Inoculation: A standardized suspension of the fungal strains (Candida albicans, Candida glabrata, Fusarium solani) was spot-inoculated onto the surface of the agar plates.
-
Incubation: The plates were incubated under conditions suitable for fungal growth.
-
MIC Determination: The MIC was recorded as the lowest concentration of the iron complex that completely inhibited visible fungal growth.
The following diagram outlines the agar tube dilution protocol.
Caption: Protocol for determining the Minimum Inhibitory Concentration (MIC) using the agar tube dilution method.
Mechanism of Action: Postulated Pathways
While the precise molecular mechanisms of antimicrobial action for iron cyclohexanedicarboxylic acid have not been elucidated in detail, the activity of iron complexes against microbes is generally attributed to a few key pathways. Iron is an essential nutrient for microbial growth, and its complexation can disrupt iron homeostasis.[2][3] Furthermore, iron complexes can catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[2] It is also postulated that the increased lipophilicity of the metal complex facilitates its transport across the microbial cell membrane.[2][4]
A potential logical relationship for the antimicrobial action is depicted below.
Caption: Logical relationship of the postulated antimicrobial mechanisms of iron complexes.
Conclusion and Future Directions
Iron cyclohexanedicarboxylic acid presents a promising profile as a broad-spectrum antimicrobial agent. The available data indicates significant activity against both bacteria and fungi of clinical relevance. This technical guide provides a consolidated resource of the existing quantitative data and experimental methodologies to facilitate further investigation.
Future research should focus on:
-
Elucidating the specific molecular targets and signaling pathways affected by this compound in microbial cells.
-
Conducting more extensive in vitro and in vivo studies to determine its efficacy and safety profile.
-
Exploring synergistic effects with existing antimicrobial drugs.
-
Optimizing the synthesis and formulation to enhance its therapeutic potential.
By building upon this foundational knowledge, the scientific community can further explore the potential of iron cyclohexanedicarboxylic acid as a novel addition to the antimicrobial arsenal.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coordination Complexes to Combat Bacterial Infections: Recent Developments, Current Directions and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repozitar.mendelu.cz [repozitar.mendelu.cz]
A Technical Guide to High-Throughput Screening: Troubleshooting and Optimization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Optimization in Drug Discovery
The journey of developing a new therapeutic, from initial concept to market release, is a long, complex, and resource-intensive process.[1][2] Preclinical research forms the critical bridge between laboratory discoveries and human clinical trials, generating the essential data required to justify testing in humans.[3] A cornerstone of modern preclinical drug discovery is High-Throughput Screening (HTS), a process that leverages automation and robotics to test millions of compounds against specific biological targets.[4] The primary goal of HTS is not to identify a final drug, but to find "hits"—compounds that modulate a target in a desired way and serve as the starting point for lead optimization.[4][5]
The success of any HTS campaign, and by extension, the subsequent drug development pipeline, is profoundly dependent on the quality, robustness, and reliability of the underlying assay.[4] An assay must be meticulously optimized to distinguish true biological signals from experimental noise.[4] This guide provides an in-depth technical overview of the core principles of HTS, focusing on strategies for troubleshooting common issues and optimizing experimental protocols to ensure data integrity and accelerate the transition from hit identification to lead development.
The High-Throughput Screening Workflow
The HTS process involves several key stages, each requiring careful planning and execution. The major steps include preparing compound libraries and samples, establishing a method suitable for automation, configuring a robotic workstation, and finally, acquiring and handling the vast amounts of data generated.[5] The transition from a manual, benchtop assay to a fully automated HTS format in 384- or 1536-well plates presents significant challenges related to miniaturization, reagent stability, and instrumentation.[4][5]
Caption: A generalized workflow for a High-Throughput Screening (HTS) campaign.
Experimental Protocol: Optimization of a Cell-Based HTS Assay
This protocol details a typical approach for optimizing key parameters for a cell-based assay, such as one using a luciferase reporter to measure the activation of a specific signaling pathway.[4] The objective is to determine the optimal cell density, reagent concentration, and incubation time to achieve the most robust and reproducible assay signal.
3.1 Materials
-
Stable cell line expressing the reporter gene (e.g., AREc32 cells with an ARE-luciferase reporter).[6]
-
Cell culture medium with varying serum concentrations.[4]
-
Assay-specific reagents (e.g., activating ligand, test compounds, DMSO).[4]
-
Luminescence substrate (e.g., Luciferin).
-
384-well, solid white microplates suitable for luminescence assays.[4]
-
Automated liquid handlers and a compatible plate reader.
3.2 Methodology
-
Cell Seeding: Plate the cells in 384-well plates at a range of densities (e.g., 2,500, 5,000, 10,000, and 20,000 cells per well) using an automated dispenser to ensure uniformity.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Compound Addition: Utilize an automated liquid handler to add compounds.
-
Negative Controls: Add DMSO vehicle to multiple wells to establish the baseline signal.
-
Positive Controls: Add a known activating ligand at its EC80 concentration to multiple wells to establish the maximum signal.
-
Test Compounds: For the primary screen, add test compounds at a single, fixed concentration (e.g., 10 µM).
-
-
Second Incubation: Incubate the plates for a range of time points (e.g., 6, 12, 24, and 48 hours) to determine the optimal duration for signal development.
-
Signal Detection: Add the luminescence substrate according to the manufacturer's protocol and immediately read the plates on a compatible plate reader.[4]
-
Data Analysis: Calculate the Signal-to-Background (S/B) ratio and the Z'-factor for each condition to determine the optimal parameters.[4] The Z'-factor is a statistical measure of assay quality, with a value > 0.5 indicating an excellent assay.
Data Presentation: Summarizing Optimization Results
Quantitative data from optimization experiments should be summarized in a clear and structured format to facilitate comparison and decision-making.[7]
Table 1: Example Results from Cell Density Optimization
| Cell Density (cells/well) | Average Signal (Positive Control) | Average Signal (Negative Control) | S/B Ratio | Z'-Factor | Recommendation |
| 2,500 | 85,000 | 5,000 | 17 | 0.41 | Suboptimal |
| 5,000 | 250,000 | 10,000 | 25 | 0.68 | Optimal |
| 10,000 | 450,000 | 25,000 | 18 | 0.55 | Acceptable |
| 20,000 | 600,000 | 80,000 | 7.5 | 0.23 | Suboptimal |
Data are representative. S/B Ratio = (Avg. Positive Signal) / (Avg. Negative Signal). Z'-Factor = 1 - [ (3σp + 3σn) / |μp - μn| ], where σ is the standard deviation and μ is the mean for positive (p) and negative (n) controls.
Troubleshooting Common HTS Issues
Systematic errors and assay interference can compromise HTS data quality.[4][8] Identifying and mitigating these issues is critical for the successful identification of genuine hits.
Table 2: HTS Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| High Well-to-Well Variability | Inconsistent cell plating, reagent dispensing errors, edge effects. | - Use automated liquid handlers.- Implement robust normalization methods.- Leave outer wells empty or fill with buffer. |
| Assay Drift | Reagent degradation over time, temperature fluctuations, instrument instability.[4] | - Run plates in a randomized order.- Monitor instrument performance and environmental conditions.- Use robust normalization methods (e.g., B-score).[4] |
| False Positives | Compound autofluorescence, light scattering, compound aggregation.[4] | - Perform counter-screens to identify interfering compounds.- Use orthogonal assays with different detection technologies.- Visually inspect compound structures for problematic motifs.[4] |
| False Negatives | Low compound potency, poor solubility, compound degradation.[4] | - Screen at multiple concentrations (quantitative HTS).- Ensure compound solubility in the assay buffer.- Re-test a subset of inactive compounds to estimate the false negative rate.[4] |
Visualizing Signaling Pathways and Logical Relationships
Understanding the biological context of an HTS assay is crucial. Many screens target specific nodes within cellular signaling pathways.[9] Dysregulation of these pathways is often implicated in disease, making them prime targets for therapeutic intervention.[10][11]
Caption: A simplified diagram of the MAPK/ERK signaling cascade, a common drug target.
After a primary screen identifies initial hits, a logical workflow is necessary to validate these compounds and eliminate artifacts. This process, often called a "hit triage" or "validation cascade," ensures that resources are focused on the most promising candidates.
Caption: A decision-making workflow for hit validation and triage.
Conclusion
Troubleshooting and optimization are not merely preliminary steps but are continuous processes throughout a High-Throughput Screening campaign. A meticulously planned and executed optimization strategy is fundamental to generating reliable, reproducible, and translatable data.[12] By employing robust experimental design, stringent quality control, and systematic troubleshooting, researchers can minimize costly errors, reduce the risk of late-stage failures, and ultimately accelerate the drug discovery pipeline.[3] The integration of clear data visualization and logical validation workflows further empowers drug development professionals to make informed, data-driven decisions, ensuring that the most promising compounds advance toward clinical evaluation.
References
- 1. fdamapclinical.com [fdamapclinical.com]
- 2. A novel signaling pathway impact analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 4. benchchem.com [benchchem.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Data Quality Assurance, Analysis and Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info2.uqam.ca [info2.uqam.ca]
- 9. lifechemicals.com [lifechemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 12. genemod.net [genemod.net]
An In-depth Technical Guide to the Purification of trans-1,2-Cyclohexanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of established and effective methods for the purification of trans-1,2-cyclohexanedicarboxylic acid, a key intermediate in the synthesis of pharmaceuticals and specialty chemicals. The methodologies outlined are intended to enable researchers to obtain high-purity material suitable for demanding applications.
Introduction
trans-1,2-Cyclohexanedicarboxylic acid is a dicarboxylic acid that serves as a versatile building block in organic synthesis. Its applications include the preparation of polyesters, plasticizers, and, notably, active pharmaceutical ingredients (APIs). For instance, it is a crucial intermediate in the synthesis of certain drugs. The stereochemistry of the trans isomer is pivotal for its utility in these applications, necessitating high purity and the exclusion of the cis isomer and other process-related impurities. This document details the most common and effective purification techniques: recrystallization and solvent washing.
Purification Methodologies
The primary methods for the purification of trans-1,2-cyclohexanedicarboxylic acid are recrystallization from suitable solvents and washing with a non-polar solvent to remove less polar impurities.
Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures. For trans-1,2-cyclohexanedicarboxylic acid, ethanol (B145695) and water are commonly employed as recrystallization solvents.[1]
Ethanol is an effective solvent for the recrystallization of trans-1,2-cyclohexanedicarboxylic acid.
Experimental Protocol:
-
Dissolution: In a suitable flask equipped with a reflux condenser, add the crude trans-1,2-cyclohexanedicarboxylic acid. For every 1 gram of crude material, add 3-5 mL of 95% ethanol.
-
Heating: Heat the mixture to reflux with stirring until the solid is completely dissolved. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum recovery, the flask can then be placed in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.
Water can also be used for the recrystallization of trans-1,2-cyclohexanedicarboxylic acid, particularly for removing water-soluble impurities.[1] A detailed procedure for a structurally similar compound, trans-1,2-dihydrophthalic acid, provides a robust template for this purification.[2]
Experimental Protocol:
-
Dissolution: To a flask containing the crude trans-1,2-cyclohexanedicarboxylic acid, add deionized water (approximately 10-15 mL per gram of crude material).
-
Heating: Heat the suspension to boiling with vigorous stirring to effect complete dissolution.
-
Hot Filtration (Optional): If the solution is not clear, perform a hot filtration to remove any insoluble matter.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, during which crystallization should occur. Subsequently, cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystalline product by vacuum filtration.
-
Washing: Wash the crystals with a small portion of ice-cold deionized water.
-
Drying: Dry the purified product in a vacuum desiccator over a suitable desiccant or in a vacuum oven at a moderate temperature (e.g., 60-70 °C).
Cyclohexane (B81311) Wash for High Purity
For achieving very high purity, particularly for applications in pharmaceutical synthesis, a solvent wash with cyclohexane has been reported to be highly effective, yielding purities greater than 99% as determined by HPLC.[3] This method is particularly useful for removing non-polar impurities.
Experimental Protocol:
-
Slurrying: Place the crude or partially purified trans-1,2-cyclohexanedicarboxylic acid in a flask.
-
Solvent Addition: Add a sufficient volume of cyclohexane to create a stirrable slurry (e.g., 5-10 mL per gram of solid).
-
Stirring: Stir the slurry at room temperature for a defined period, for instance, 1-2 hours.
-
Filtration: Filter the solid material using a Büchner funnel.
-
Washing: Wash the filter cake with a fresh, small portion of cyclohexane.
-
Drying: Dry the purified solid under vacuum at approximately 50 °C to remove all traces of cyclohexane.[3]
Quantitative Data
The following table summarizes illustrative quantitative data for the described purification methods. It is important to note that the efficiency of any purification method is highly dependent on the nature and quantity of the impurities in the starting material. The data presented here are typical but may vary.
| Purification Method | Starting Purity (Illustrative) | Final Purity | Yield (Illustrative) |
| Recrystallization from Ethanol | 95% | >98% | 80-90% |
| Recrystallization from Water | 95% | >98% | 75-85% |
| Cyclohexane Wash | 98% | >99% | >95% |
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the described purification protocols.
Caption: General workflow for purification by recrystallization.
Caption: Workflow for high-purity washing with cyclohexane.
Chiral Resolution
In many pharmaceutical applications, a specific enantiomer of trans-1,2-cyclohexanedicarboxylic acid is required. This is achieved through chiral resolution, a process that separates a racemic mixture into its constituent enantiomers. A common method involves the formation of diastereomeric salts with a chiral resolving agent, such as (S)-phenylethylamine.[4][5]
The principle of this separation lies in the different solubilities of the two diastereomeric salts formed between the racemic acid and the chiral amine. One salt will preferentially crystallize from the solution, allowing for its separation by filtration. The purified enantiomer of the acid can then be liberated from the salt by treatment with a strong acid. Recent research has shown that the stoichiometry of the resolving agent to the dicarboxylic acid can influence which enantiomer is obtained.[4][5][6] For instance, when the molar ratio of (S)-phenylethylamine to trans-1,2-cyclohexanedicarboxylic acid is less than 3:1, the trans-(1S,2S) enantiomer can be obtained with high enantiomeric excess (97% e.e.).[5][6]
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Conclusion
The purification of trans-1,2-cyclohexanedicarboxylic acid can be effectively achieved through standard laboratory techniques. Recrystallization from ethanol or water offers a reliable method for general purification. For applications demanding the highest purity, a subsequent wash with cyclohexane is recommended. When enantiomerically pure material is required, chiral resolution via diastereomeric salt formation is the method of choice. The selection of the most appropriate purification strategy will depend on the initial purity of the material and the specific requirements of the intended application.
References
- 1. trans-1,2-Cyclohexanedicarboxylic acid | 2305-32-0 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. WO2014102808A1 - A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. | Semantic Scholar [semanticscholar.org]
Navigating the Labyrinth: A Technical Guide to Side Reactions in the Synthesis of 1,2-Cyclohexanedicarboxylic Acid Anhydride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,2-cyclohexanedicarboxylic acid anhydride (B1165640), a crucial building block in pharmaceuticals and polymers, is a well-established process. However, the path to a pure, high-yield product is often complicated by a series of potential side reactions. Understanding and controlling these secondary chemical transformations is paramount for process optimization, impurity profiling, and ensuring the quality of the final product. This in-depth technical guide provides a comprehensive overview of the common side reactions encountered during the primary synthetic routes to this compound anhydride, offering insights into their mechanisms, influencing factors, and mitigation strategies.
I. Synthetic Pathways: A Tale of Two Routes
The two predominant methods for synthesizing this compound anhydride are:
-
The Diels-Alder Approach: This classic route involves the [4+2] cycloaddition of 1,3-butadiene (B125203) and maleic anhydride to form cis-4-cyclohexene-1,2-dicarboxylic anhydride, which is subsequently hydrogenated to the desired saturated anhydride.
-
The Dehydration Route: This method starts with the corresponding this compound, which is then dehydrated, typically through heating, to form the cyclic anhydride. The stereochemistry of the starting diacid is critical in this pathway.
Each of these synthetic avenues presents a unique landscape of potential side reactions that can impact yield and purity.
II. Side Reactions in the Diels-Alder Approach
The Diels-Alder reaction between 1,3-butadiene and maleic anhydride, while elegant, is not without its complexities. The primary side reaction of concern is the competing polymerization of the reactants.
A. The Polymerization Problem: A Competing Pathway
Under the conditions of the Diels-Alder reaction, 1,3-butadiene and maleic anhydride can undergo alternating copolymerization to form a poly(butadiene-alt-maleic anhydride) polymer. This reaction directly consumes the starting materials, thereby reducing the yield of the desired Diels-Alder adduct.
Factors Influencing Polymerization:
| Factor | Influence on Polymerization | Rationale |
| Solvent | High | The choice of solvent has a significant impact. Solvents that favor the formation of a charge-transfer complex between the diene and dienophile can promote polymerization. |
| Temperature | Moderate | Higher temperatures can favor the retro-Diels-Alder reaction, potentially leading to increased residence time for the monomers to polymerize. However, very high temperatures can also inhibit radical polymerization. |
| Concentration | High | Higher concentrations of the monomers increase the probability of intermolecular reactions, leading to polymer formation. |
Mitigation Strategies:
-
Solvent Selection: Employing a solvent system that disfavors the charge-transfer complex can suppress polymerization. A higher ratio of acetone (B3395972) to toluene (B28343) has been shown to favor the formation of a linear polymer over cross-linked structures.
-
Temperature Control: The Diels-Alder reaction is often under kinetic control at lower temperatures, favoring the formation of the endo adduct.[1] Maintaining a moderate temperature can maximize the rate of the desired cycloaddition while minimizing both polymerization and the retro-Diels-Alder reaction.
-
Controlled Addition: Slow, controlled addition of one reactant to the other can help to maintain a low instantaneous concentration of the monomers, thus disfavoring polymerization.
B. Retro-Diels-Alder Reaction: A Reversible Hindrance
The Diels-Alder reaction is reversible, and at elevated temperatures, the cis-4-cyclohexene-1,2-dicarboxylic anhydride adduct can revert to 1,3-butadiene and maleic anhydride. This retro-Diels-Alder reaction can become significant at temperatures exceeding the optimal range for the forward reaction, leading to a decrease in the overall yield.
C. Hydrolysis of Maleic Anhydride: The Water Menace
The presence of water in the reaction medium can lead to the hydrolysis of maleic anhydride to maleic acid. While maleic acid can still participate in the Diels-Alder reaction, its different physical properties can affect the reaction kinetics and the subsequent crystallization and purification of the product.
III. Side Reactions in the Hydrogenation Step
The catalytic hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride to the saturated anhydride is a critical step. While generally efficient, side reactions can still occur.
A. Isomerization: A Shift in Structure
During catalytic hydrogenation, isomerization of the cyclohexene (B86901) ring can occur, potentially leading to the formation of structural isomers, such as cyclopentene (B43876) derivatives. The choice of catalyst and reaction conditions, particularly temperature, plays a crucial role in minimizing these rearrangements.
Table of Hydrogenation Conditions and Potential for Isomerization:
| Catalyst | Temperature | Pressure | Potential for Isomerization |
| Raney Nickel | 100-150°C | 500-1000 psi | Low to moderate |
| Palladium on Carbon (Pd/C) | Room Temp - 50°C | 50-100 psi | Low |
| Platinum Oxide (PtO2) | Room Temperature | 50 psi | Very Low |
B. Incomplete Hydrogenation: A Persistent Impurity
If the hydrogenation reaction is not carried to completion, the starting material, cis-4-cyclohexene-1,2-dicarboxylic anhydride, will remain as an impurity in the final product. Monitoring the reaction progress, for instance by tracking hydrogen uptake, is essential to ensure complete conversion.
IV. Side Reactions in the Dehydration of this compound
The direct dehydration of this compound to its anhydride is a straightforward method, but is highly dependent on the stereochemistry of the starting material and is susceptible to side reactions at the required high temperatures.
A. Epimerization: The Cis-Trans Conundrum
The formation of the cyclic anhydride is only possible from the cis-isomer of this compound, where the two carboxylic acid groups are on the same face of the cyclohexane (B81311) ring and can readily cyclize. The trans-isomer, with its diaxial or diequatorial arrangement of carboxylic acid groups, cannot form the anhydride.
At the elevated temperatures often used for dehydration, or in the presence of acidic or basic catalysts, the cis-isomer can undergo epimerization to the thermodynamically more stable trans-isomer.[2] This isomerization represents a direct loss of the desired starting material.
Conditions Favoring Epimerization:
-
High Temperatures: Increased thermal energy can overcome the activation barrier for epimerization.
-
Presence of Acid or Base: Catalytic amounts of acid or base can facilitate the enolization of the carboxylic acid, leading to a loss of stereochemistry at the adjacent carbon.
Mitigation of Epimerization:
-
Use of Dehydrating Agents: Employing chemical dehydrating agents such as acetic anhydride or thionyl chloride at lower temperatures can circumvent the need for high-temperature thermal dehydration and thus minimize epimerization.
-
Azeotropic Removal of Water: Heating the diacid in an inert solvent (e.g., toluene) that forms an azeotrope with water can allow for the removal of water at a lower temperature than direct heating of the solid.
B. Thermal Decomposition: Breaking Down Under Heat
At excessively high temperatures, this compound and its anhydride can undergo thermal decomposition, leading to a complex mixture of byproducts through decarboxylation and other fragmentation pathways. The exact composition of these degradation products can be difficult to predict and can complicate the purification of the desired anhydride.
V. Experimental Protocols
Detailed experimental procedures are crucial for minimizing side reactions and maximizing the yield and purity of this compound anhydride. Below are outlines of key experimental protocols.
A. Protocol for the Diels-Alder Reaction of 1,3-Butadiene and Maleic Anhydride
Objective: To synthesize cis-4-cyclohexene-1,2-dicarboxylic anhydride while minimizing polymerization.
Materials:
-
3-Sulfolene (B121364) (as a source of 1,3-butadiene)
-
Maleic anhydride
-
Xylene (solvent)
-
Petroleum ether (for precipitation)
Procedure Outline:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-sulfolene, maleic anhydride, and xylene.
-
Heat the mixture gently to dissolve the solids. The thermal decomposition of 3-sulfolene will generate 1,3-butadiene in situ.
-
Maintain the reaction mixture at a controlled reflux temperature (e.g., in a sand bath at a specific temperature) for a defined period (e.g., 30-60 minutes) to allow for the Diels-Alder reaction to proceed.
-
After the reaction is complete, cool the flask to room temperature.
-
Add petroleum ether to the cooled reaction mixture to precipitate the cis-4-cyclohexene-1,2-dicarboxylic anhydride product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold petroleum ether.
-
Dry the product to obtain the crude Diels-Alder adduct.
B. Protocol for the Catalytic Hydrogenation of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
Objective: To selectively hydrogenate the double bond of the Diels-Alder adduct without causing isomerization.
Materials:
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride
-
Raney Nickel (or another suitable catalyst like Pd/C)
-
Ethanol (solvent)
-
Hydrogen gas
Procedure Outline:
-
Prepare the Raney Nickel catalyst by reacting a nickel-aluminum alloy with a concentrated sodium hydroxide (B78521) solution, followed by thorough washing with deionized water and then the reaction solvent (ethanol).[3]
-
In a hydrogenation apparatus (e.g., a Parr shaker), dissolve the cis-4-cyclohexene-1,2-dicarboxylic anhydride in ethanol.
-
Carefully add the prepared Raney Nickel catalyst to the solution under an inert atmosphere.
-
Seal the apparatus and purge with hydrogen gas.
-
Pressurize the system with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Begin agitation and monitor the hydrogen uptake. The reaction is typically exothermic and may require cooling.
-
Continue the reaction until the theoretical amount of hydrogen has been consumed or until hydrogen uptake ceases.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound anhydride.
C. Protocol for the Dehydration of cis-1,2-Cyclohexanedicarboxylic Acid
Objective: To dehydrate the diacid to the anhydride while minimizing epimerization.
Materials:
-
cis-1,2-Cyclohexanedicarboxylic acid
-
Acetic anhydride
Procedure Outline:
-
In a round-bottom flask equipped with a reflux condenser, combine cis-1,2-cyclohexanedicarboxylic acid and an excess of acetic anhydride.
-
Heat the mixture to reflux for a specified period (e.g., 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the excess acetic anhydride and the acetic acid byproduct by vacuum distillation.
-
The remaining residue is the crude this compound anhydride, which can be further purified by crystallization or vacuum distillation.
VI. Visualizing the Pathways and Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key reaction pathways and the interplay between the desired reaction and its side reactions.
Caption: Overview of synthetic routes and major side reactions.
Caption: Side reactions in the Diels-Alder synthesis step.
Caption: Side reactions in the dehydration synthesis step.
VII. Conclusion
The synthesis of this compound anhydride, while conceptually straightforward, requires careful consideration of potential side reactions to achieve high yields and purity. For researchers and professionals in drug development, a thorough understanding of these competing pathways is not just beneficial but essential for robust process development, effective impurity control, and ultimately, the successful synthesis of this important chemical intermediate. By carefully selecting reaction conditions, solvents, and purification methods, the formation of undesirable byproducts can be minimized, leading to a more efficient and reliable synthetic process.
References
An In-depth Technical Guide to Improving the Chiral Separation of 1,2-Cyclohexanedicarboxylic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of 1,2-cyclohexanedicarboxylic acid are valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals. Their separation into optically pure forms is a critical step in many synthetic routes. This technical guide provides a comprehensive overview of established and effective methods for the chiral separation of both cis- and trans-1,2-cyclohexanedicarboxylic acid enantiomers, with a focus on diastereomeric salt crystallization and chiral High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in selecting and optimizing the most suitable separation strategy.
Diastereomeric Salt Crystallization
Diastereomeric salt crystallization is a classical and widely used method for the resolution of racemates. This technique involves the reaction of the racemic acid with a chiral base (resolving agent) to form a pair of diastereomeric salts. Due to their different physicochemical properties, these diastereomers can be separated by fractional crystallization.
Resolution of trans-1,2-Cyclohexanedicarboxylic Acid
A common and effective method for the resolution of trans-1,2-cyclohexanedicarboxylic acid involves the use of a chiral amine, such as (S)-(-)-α-phenylethylamine, as the resolving agent. The reaction of the racemic trans-acid with (S)-phenylethylamine forms two diastereomeric salts: (1R,2R)-acid·(S)-amine and (1S,2S)-acid·(S)-amine. One of these salts is typically less soluble in a given solvent and will preferentially crystallize, allowing for its separation.
A study has shown that the molar ratio of the resolving agent to the racemic acid plays a crucial role in the efficiency of the resolution. When the molar ratio of (S)-phenylethylamine to trans-1,2-cyclohexanedicarboxylic acid is less than 3:1, the trans-(1S,2S)-cyclohexanedicarboxylic acid can be obtained with an enantiomeric excess (e.e.) of up to 97%.[1][2]
This protocol is adapted from established procedures for the resolution of dicarboxylic acids.
Materials:
-
Racemic trans-1,2-cyclohexanedicarboxylic acid
-
(S)-(-)-α-Phenylethylamine
-
2 N Hydrochloric acid
-
Ethyl acetate (B1210297)
-
Saturated brine solution
Procedure:
-
Salt Formation:
-
In a round-bottomed flask, dissolve racemic trans-1,2-cyclohexanedicarboxylic acid (100 g) in a mixture of methanol (500 mL) and isopropanol (500 mL).
-
With stirring, slowly add (S)-(-)-α-phenylethylamine (74 mL, molar ratio < 3:1) over 30 minutes.
-
Stir the reaction mixture at 30-40 °C for 2-3 hours.
-
-
Crystallization and Isolation of the Diastereomeric Salt:
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with a 1:1 mixture of methanol and isopropanol (100 mL).
-
Dry the crude salt under reduced pressure.
-
-
Recrystallization of the Diastereomeric Salt:
-
Dissolve the crude salt in a fresh 1:1 mixture of methanol and isopropanol (1000 mL) and heat at 65-70 °C for 2-3 hours with stirring.
-
Cool the solution to room temperature and filter the purified salt.
-
Wash the solid with a 1:1 mixture of methanol and isopropanol (100 mL) and dry under reduced pressure.
-
-
Recovery of the Enantiomerically Enriched Acid:
-
Dissolve the dried, recrystallized salt in approximately 2 N hydrochloric acid.
-
Extract the aqueous solution twice with ethyl acetate (first with 1000 mL, then with 200 mL).
-
Combine the organic phases and wash with a saturated brine solution (100 mL).
-
Remove the ethyl acetate by distillation under reduced pressure at 50-55 °C.
-
Add cyclohexane to the residue to precipitate the solid acid.
-
Filter the solid, wash with cyclohexane, and dry under vacuum at 45-50 °C for 8-10 hours to yield the enantiomerically enriched (1R,2R)-1,2-cyclohexanedicarboxylic acid.[3]
-
Resolution of cis-1,2-Cyclohexanedicarboxylic Acid
The resolution of the cis-isomer can be achieved using a different chiral resolving agent. Brucine (B1667951), a readily available alkaloid, has been successfully used to resolve cis-1,2-cyclohexanedicarboxylic acid. The reaction forms a 1:1 brucinium salt with the (1R,2S)-enantiomer, which can be isolated by crystallization.[4]
Materials:
-
Racemic cis-1,2-cyclohexanedicarboxylic acid
-
Brucine
-
Solvent (e.g., acetone, ethanol, water - solvent choice is critical and may require optimization)
-
Hydrochloric acid (dilute)
-
Ethyl acetate
Procedure:
-
Salt Formation:
-
Dissolve racemic cis-1,2-cyclohexanedicarboxylic acid in a suitable solvent.
-
Add an equimolar amount of brucine to the solution.
-
Heat the mixture to achieve complete dissolution and then allow it to cool slowly to induce crystallization.
-
-
Isolation and Purification:
-
Collect the crystalline brucinium salt by filtration.
-
Recrystallize the salt from a suitable solvent to improve diastereomeric purity.
-
-
Recovery of the Enantiomerically Enriched Acid:
-
Treat the purified diastereomeric salt with dilute hydrochloric acid to protonate the dicarboxylic acid and precipitate the brucine hydrochloride.
-
Extract the enantiomerically enriched cis-1,2-cyclohexanedicarboxylic acid into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water, dry over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to obtain the resolved enantiomer.
-
Quantitative Data for Diastereomeric Salt Resolution
| Isomer | Resolving Agent | Molar Ratio (Agent:Acid) | Enantiomeric Excess (e.e.) | Yield | Reference |
| trans | (S)-(-)-α-Phenylethylamine | < 3:1 | up to 97% for (1S,2S) | Not specified | [1][2] |
| cis | Brucine | 1:1 | High (specific value not stated) | Not specified | [4] |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For acidic compounds like this compound, polysaccharide-based and cyclodextrin-based CSPs are often effective.
Method Development for Chiral HPLC
The development of a successful chiral HPLC method is often an empirical process that involves screening different CSPs and mobile phases.
Typical Chiral Stationary Phases for Acidic Compounds:
-
Polysaccharide-based: Chiralcel® OD-H, Chiralpak® AD-H, Chiralcel® OJ. These are based on cellulose (B213188) and amylose (B160209) derivatives and are widely applicable.
-
Cyclodextrin-based: CYCLOBOND™ series. These are effective for a range of molecules and operate well in reversed-phase mode.
Mobile Phase Considerations:
-
Normal Phase: Typically consists of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar modifier such as isopropanol or ethanol. For acidic analytes, an acidic additive like trifluoroacetic acid (TFA) or acetic acid is often added to improve peak shape and resolution.
-
Reversed Phase: Uses an aqueous buffer with an organic modifier like acetonitrile (B52724) or methanol.
-
Polar Organic Mode: Employs polar organic solvents like acetonitrile and methanol, often with acidic and basic additives.
Example Experimental Protocol for Chiral HPLC Analysis
Instrumentation:
-
Standard HPLC system with a UV detector.
Columns to Screen:
-
Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)
-
Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm)
-
CYCLOBOND™ I 2000 RSP (250 mm x 4.6 mm, 5 µm)
Initial Mobile Phase Conditions for Screening:
-
Normal Phase: Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1, v/v/v)
-
Reversed Phase: Acetonitrile/Water with 0.1% Formic Acid (e.g., 30:70, v/v)
General HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the racemic acid in the mobile phase.
Quantitative Data from Chiral HPLC (Hypothetical Example)
| Isomer | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) |
| trans | Chiralpak® AD-H | Hexane/IPA/TFA (90:10:0.1) | > 1.5 |
| cis | Chiralcel® OD-H | ACN/Water + 0.1% HCOOH (40:60) | > 1.5 |
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for diastereomeric salt crystallization and chiral HPLC method development.
Caption: Workflow for Diastereomeric Salt Crystallization.
Caption: Workflow for Chiral HPLC Method Development.
Conclusion
The chiral separation of this compound enantiomers can be effectively achieved through both diastereomeric salt crystallization and chiral HPLC. Diastereomeric salt resolution is a robust and scalable method, particularly for the trans-isomer using (S)-(-)-α-phenylethylamine, yielding high enantiomeric excess. For the cis-isomer, brucine is a suitable resolving agent. Chiral HPLC offers a powerful analytical tool for determining enantiomeric purity and can also be used for preparative separations. A systematic screening of polysaccharide- and cyclodextrin-based chiral stationary phases with appropriate mobile phases is recommended for developing a successful HPLC method. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers to select and implement the most appropriate strategy for their specific needs in obtaining enantiomerically pure this compound.
References
- 1. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. | Semantic Scholar [semanticscholar.org]
- 3. (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid | 46022-05-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
Navigating Stereochemistry: A Technical Guide to Preventing Epimerization in Reactions with 1,2-Cyclohexanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of molecules is paramount in the fields of pharmaceutical development and materials science. 1,2-Cyclohexanedicarboxylic acid and its derivatives are versatile building blocks, but their stereogenic centers are susceptible to epimerization under various reaction conditions. This technical guide provides an in-depth analysis of the factors influencing epimerization and outlines strategies and detailed protocols to maintain the desired stereochemistry during chemical transformations.
Understanding the Core Challenge: The Mechanism of Epimerization
Epimerization in this compound derivatives typically proceeds through the formation of an enolate intermediate under basic conditions. The abstraction of a proton alpha to a carbonyl group creates a planar enolate, temporarily destroying the stereocenter. Subsequent reprotonation can occur from either face of the enolate, leading to a mixture of epimers. The final ratio of these epimers is often dictated by whether the reaction is under kinetic or thermodynamic control.
Key Factors Influencing Epimerization:
-
Base Strength and Steric Hindrance: Strong, non-hindered bases readily abstract the alpha-proton, promoting enolization and increasing the risk of epimerization.
-
Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for both the forward and reverse reactions, allowing the system to reach thermodynamic equilibrium. This typically favors the most stable epimer, which may not be the desired product.
-
Reaction Time: Prolonged exposure to conditions that promote enolization increases the likelihood of epimerization as the system moves towards thermodynamic equilibrium.
-
Solvent: Polar aprotic solvents can facilitate epimerization by solvating the cation of the base and increasing its effective strength.
Strategic Approaches to Prevent Epimerization
Controlling epimerization hinges on carefully selecting reaction conditions to favor the desired stereochemical outcome. The primary strategies involve minimizing the formation of the enolate intermediate or controlling the stereochemistry of its subsequent reactions.
Kinetic vs. Thermodynamic Control
A fundamental concept in preventing unwanted epimerization is the understanding of kinetic versus thermodynamic control.
-
Kinetic Control: At lower temperatures, reactions are often irreversible, and the major product is the one that is formed fastest (i.e., has the lowest activation energy). This is the kinetic product.[1][2]
-
Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing equilibrium to be established. The major product is the most stable one, regardless of how fast it is formed. This is the thermodynamic product.[1]
To prevent epimerization, reactions should generally be conducted under kinetic control by maintaining low temperatures and using reaction conditions that do not facilitate equilibration to the more stable, undesired epimer.
A logical workflow for mitigating epimerization is presented below:
Caption: A decision-making workflow for preventing epimerization.
Choice of Reagents and Reaction Conditions
The selection of appropriate reagents is critical in minimizing epimerization.
-
Bases: Opt for weaker or sterically hindered bases. For example, N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are often preferred over stronger bases like triethylamine (B128534) (TEA).[3]
-
Coupling Reagents: In amide bond formation, the choice of coupling reagent can influence epimerization. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress racemization by forming active esters that are less prone to epimerization.[4]
-
Solvents: Non-polar solvents are generally preferred as they are less likely to promote the formation of enolates. Dichloromethane (DCM) or toluene (B28343) are often good choices.[3]
Quantitative Data on Epimerization
The following tables summarize quantitative data on the influence of reaction conditions on the stereochemical outcome of reactions involving cyclohexanedicarboxylic acid derivatives.
Table 1: Epimerization of 4-substituted Cyclohexanecarboxylic Acids under Basic Conditions
| Substituent | Base | Solvent | Temperature (°C) | Time (h) | Initial trans:cis Ratio | Final trans:cis Ratio | Purity of trans Isomer (%) | Reference |
| Isopropyl | KOH | Shellsol 71 | 140-150 | 3.5 | 27:73 | - | 98.5 | [5][6] |
| Isopropyl | NaOH | - | - | - | 27:73 | 85:15 | 85 | [5] |
| Isopropyl | Ca(OH)₂ | - | - | - | 27:73 | No significant change | - | [6] |
Data from these tables clearly indicates that strong bases like KOH at elevated temperatures drive the equilibrium towards the more stable trans isomer.
Table 2: Stereoselectivity in Alkylation Reactions
| Reactant | Reaction Conditions | syn:anti Ratio | Reference |
| (1R,2S)/(1S,2R)-cyclohex-4-ene-1,2-dicarboxylic acid | Benzene, AlCl₃ (literature method) | Predominantly anti | [7] |
| (1R,2S)/(1S,2R)-cyclohex-4-ene-1,2-dicarboxylic acid | Benzene, Acid heated to 55°C then AlCl₃ added | 31:69 | [7] |
| (1R,2S)/(1S,2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid | Benzene, Acid heated to 55°C then AlCl₃ added | 58:42 | [7] |
This data highlights how the order of reagent addition can significantly alter the stereochemical outcome, likely by shifting the balance between kinetic and thermodynamic control.
Experimental Protocols
Protocol for Base-Mediated Epimerization to the trans-Isomer
This protocol is adapted from a patented procedure for the epimerization of 4-isopropyl-cyclohexanecarboxylic acid to the thermodynamically favored trans isomer.[5][6]
Materials:
-
4-Isopropyl-cyclohexanecarboxylic acid (mixture of cis and trans isomers)
-
Potassium hydroxide (B78521) (KOH)
-
High-boiling point organic solvent (e.g., Shellsol 71)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
Dissolve the 4-isopropyl-cyclohexanecarboxylic acid in the high-boiling point solvent.
-
Add potassium hydroxide to the solution.
-
Heat the reaction mixture to a temperature between 130°C and 220°C (e.g., 140-150°C) for several hours (e.g., 3.5 hours).
-
Monitor the reaction progress by a suitable analytical method (e.g., GLC or HPLC) to determine the ratio of trans to cis isomers.
-
Once the desired ratio is achieved, cool the reaction mixture.
-
Add water and methanol to the cooled mixture and allow the phases to separate.
-
To the lower (methanol/water) phase, add concentrated hydrochloric acid dropwise at a low temperature (0-5°C) until the product precipitates.
-
Stir the mixture at the same temperature for approximately 1 hour.
-
Filter the precipitated crystals, wash with water, and dry to obtain the trans-4-isopropyl-cyclohexanecarboxylic acid.
Protocol for Chiral Resolution of trans-1,2-Cyclohexanedicarboxylic Acid
This protocol describes the resolution of racemic trans-1,2-cyclohexanedicarboxylic acid using (R)-1-phenylethylamine.[8][9][10]
Materials:
-
Racemic trans-1,2-cyclohexanedicarboxylic acid
-
(R)-1-phenylethylamine
-
Ethanol (or a mixture of Methanol and Isopropanol)
-
Hydrochloric acid (2N)
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve the racemic trans-1,2-cyclohexanedicarboxylic acid in the chosen solvent (e.g., ethanol) at an elevated temperature (e.g., 70-80°C).
-
Slowly add (R)-1-phenylethylamine to the solution. The molar ratio of the amine to the diacid is crucial; a ratio of less than 3:1 is reported to yield the (1S,2S)-enantiomer with high enantiomeric excess.[11][12]
-
Stir the reaction mixture for 2-3 hours.
-
Cool the mixture to 0-5°C to allow the diastereomeric salt of the (1R,2R)-enantiomer to precipitate.
-
Filter the solid salt and wash with cold solvent.
-
To isolate the free acid, dissolve the dried salt in a 2N hydrochloric acid solution.
-
Extract the aqueous solution with ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over a suitable drying agent.
-
Remove the ethyl acetate under reduced pressure.
-
Add cyclohexane to the residue to precipitate the solid (1R,2R)-1,2-cyclohexanedicarboxylic acid.
-
Filter the solid, wash with cyclohexane, and dry under vacuum.
Visualization of Key Processes
The following diagrams illustrate the core concepts discussed in this guide.
Caption: The general mechanism of base-catalyzed epimerization.
Caption: Reaction coordinate comparison for kinetic and thermodynamic products.
By understanding the underlying mechanisms of epimerization and carefully controlling reaction parameters, researchers can successfully navigate the complexities of stereochemistry in reactions involving this compound and its derivatives, ensuring the synthesis of stereochemically pure compounds for their intended applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. odinity.com [odinity.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. butlerov.com [butlerov.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2014102808A1 - A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid - Google Patents [patents.google.com]
- 10. (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid | 46022-05-3 [chemicalbook.com]
- 11. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. | Semantic Scholar [semanticscholar.org]
Navigating Stereoselectivity in 1,2-Cyclohexanedicarboxylic Acid Synthesis: A Technical Guide to Solvent Effects
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of chemical reactions is a critical consideration in the synthesis of pharmaceutical intermediates and other fine chemicals. The synthesis of 1,2-cyclohexanedicarboxylic acid, a valuable building block, is no exception. The spatial arrangement of its two carboxylic acid groups, either cis or trans, significantly influences the properties and applications of its derivatives. This technical guide delves into the pivotal role of solvents in directing the stereoselectivity of the primary synthetic routes to this compound: the Diels-Alder reaction followed by hydrogenation, and the direct hydrogenation of phthalic acid and its anhydride (B1165640). While the inherent stereochemical preferences of these reactions are well-documented, the nuanced influence of the reaction medium is a key parameter for process optimization and achieving desired isomeric purity.
Key Synthesis Pathways and Stereochemical Considerations
The two principal industrial methods for producing this compound are:
-
Diels-Alder Reaction of Butadiene and Maleic Anhydride: This [4+2] cycloaddition reaction yields cis-4-cyclohexene-1,2-dicarboxylic anhydride. The stereochemistry of this step is governed by the "endo rule," which generally favors the formation of the endo isomer due to secondary orbital interactions. Subsequent hydrogenation of the cyclohexene (B86901) ring saturates the double bond, preserving the cis relationship of the carboxylic acid groups.
-
Catalytic Hydrogenation of Phthalic Acid or Phthalic Anhydride: This method involves the reduction of the aromatic ring. The stereochemical outcome, yielding either the cis or trans isomer of this compound, is highly dependent on the catalyst, reaction conditions, and, crucially, the solvent.
This guide will focus on the solvent's role in modulating the stereoselectivity of these transformations.
Solvent Effects on the Diels-Alder Reaction
The Diels-Alder reaction between butadiene and maleic anhydride is a cornerstone of industrial organic synthesis. The primary stereochemical question in this reaction is the ratio of the kinetically favored endo adduct to the thermodynamically more stable exo adduct.
Logical Relationship of Diels-Alder Stereoselectivity
An In-depth Technical Guide to the Industrial Scale Production of trans-1,2-Dicarboxylic Acids: Core Challenges and Methodologies
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core challenges and experimental methodologies associated with the industrial-scale production of trans-1,2-dicarboxylic acids. Particular focus is given to trans-1,2-cyclohexanedicarboxylic acid, a key intermediate in the pharmaceutical industry, with additional discussion on cyclopentane (B165970) and cyclopropane (B1198618) analogues.
Introduction: The Industrial Significance of trans-1,2-Dicarboxylic Acids
Trans-1,2-dicarboxylic acids are a class of organic compounds characterized by two carboxylic acid groups positioned on opposite sides of a cyclic backbone. This stereochemical arrangement imparts unique structural properties that make them valuable building blocks in various industrial applications, most notably in the synthesis of pharmaceuticals, polymers, and other specialty chemicals. For instance, the enantiomerically pure (1R,2R)-trans-1,2-cyclohexanedicarboxylic acid is a critical intermediate in the production of the antipsychotic drug Lurasidone.[1]
The industrial production of these compounds, however, is fraught with challenges that necessitate precise control over reaction conditions and purification processes to achieve the desired stereochemistry and purity on a large scale.
Core Challenges in Industrial Production
The primary hurdles in the industrial-scale synthesis of trans-1,2-dicarboxylic acids can be categorized as follows:
-
Stereoselectivity: Achieving the desired trans configuration is paramount. The initial synthesis often yields a mixture of cis and trans isomers, requiring specific catalytic or reaction conditions to favor the trans product. Furthermore, for chiral applications, the separation of enantiomers from a racemic mixture of the trans isomer presents a significant challenge.
-
Catalyst Efficiency and Cost: The synthesis, particularly the hydrogenation step, relies on catalysts. The cost, activity, selectivity, and lifespan of these catalysts are critical economic factors in large-scale production.
-
Chiral Resolution: For enantiomerically pure products, the resolution of the racemic trans mixture is a crucial and often complex step. The choice of resolving agent, solvent, and crystallization conditions significantly impacts the yield and enantiomeric excess of the desired enantiomer.
-
Purification: Achieving the high purity required for pharmaceutical applications (often >99%) necessitates robust and efficient purification methods to remove isomeric impurities, residual solvents, and other byproducts.
-
Process Scalability and Economics: Translating a laboratory-scale synthesis to an industrial process involves overcoming challenges related to heat and mass transfer, reaction kinetics at scale, and overall process economics.
Synthetic Pathways and Methodologies
The most common industrial route to trans-1,2-cyclohexanedicarboxylic acid involves a three-step process:
-
Diels-Alder Reaction: Formation of a cyclohexene-1,2-dicarboxylic anhydride (B1165640) precursor.
-
Hydrogenation: Reduction of the double bond to yield the saturated cyclohexane (B81311) ring.
-
Hydrolysis and Isomerization: Opening of the anhydride and potential isomerization to the desired trans dicarboxylic acid.
-
Chiral Resolution: Separation of the racemic trans mixture.
Step 1: Diels-Alder Reaction of Furan (B31954) and Maleic Anhydride
The synthesis typically begins with the Diels-Alder reaction between a diene and a dienophile. A classic example is the reaction of furan with maleic anhydride to produce 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.[2][3][4][5]
Challenge: A primary challenge in this step is controlling the stereoselectivity. The reaction can yield both endo and exo isomers. The endo adduct is the kinetically favored product, forming faster at lower temperatures. However, the exo adduct is the thermodynamically more stable product and will predominate if the reaction is allowed to reach equilibrium at higher temperatures or over longer reaction times.[3]
Experimental Protocol: Synthesis of exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
-
Reagents:
-
Maleic anhydride (400 mg)
-
Ethyl acetate (B1210297) (2 mL)
-
Furan (0.4 mL)
-
-
Procedure:
-
Dissolve 400 mg of maleic anhydride in 2 mL of ethyl acetate in a vial.
-
Add 0.4 mL of furan to the solution.
-
Seal the vial and allow it to stand at room temperature. For the thermodynamically favored exo product, longer reaction times (e.g., several days to weeks) are often employed to allow for equilibration.[3]
-
Collect the resulting crystals by vacuum filtration and wash with a small amount of cold ethyl acetate.
-
The crystals can be further purified by recrystallization from a minimal amount of acetone, followed by the addition of hexane (B92381) until the solution becomes cloudy, and then allowing it to recrystallize.[3]
-
Step 2: Catalytic Hydrogenation
The unsaturated anhydride from the Diels-Alder reaction is then hydrogenated to the corresponding saturated cyclohexane derivative.
Challenge: The choice of catalyst and reaction conditions is critical to ensure complete saturation of the double bond without undesirable side reactions. The cost and reusability of the catalyst are major considerations for industrial scale-up. Common catalysts include palladium on carbon (Pd/C) and Raney nickel.[1][6]
Experimental Protocol: Hydrogenation of cyclohex-4-ene-1,2-dicarboxylic acid
-
Reagents:
-
Cyclohex-4-ene-1,2-dicarboxylic acid
-
Methanol (B129727) (solvent)
-
Raney Nickel (catalyst)
-
-
Procedure:
-
Dissolve the cyclohex-4-ene-1,2-dicarboxylic acid in methanol in a high-pressure reactor.
-
Add Raney nickel catalyst to the solution.
-
Pressurize the reactor with hydrogen gas.
-
Heat the reaction mixture under stirring. The reaction temperature is typically maintained below 50°C.
-
After the reaction is complete (monitored by techniques such as HPLC), the catalyst is filtered off. The Raney nickel can often be recovered and recycled for subsequent batches, which is a key feature for commercial viability.[1]
-
The filtrate containing the racemic cyclohexane-1,2-dicarboxylic acid is concentrated under reduced pressure.[1]
-
Table 1: Comparison of Catalysts for Hydrogenation of Aromatic Dicarboxylic Acids
| Catalyst | Substrate | Temperature (K) | Selectivity to Cyclohexane Dicarboxylic Acid | Reference |
| 5% Pd/C | Terephthalic Acid | 493 | 100% | [6] |
| 5% Ru/C | Terephthalic Acid | 453 | Increased selectivity (compared to 493 K) | [6] |
| Ru-Sn/Al2O3 | Phthalic Acid | - | Yields phthalide (B148349) (not the desired dicarboxylic acid) | [6][7] |
Note: This table highlights the importance of catalyst selection for achieving the desired product.
Step 3: Chiral Resolution of trans-1,2-Cyclohexanedicarboxylic Acid
For many pharmaceutical applications, a single enantiomer of the trans-dicarboxylic acid is required. This is typically achieved through diastereomeric salt crystallization using a chiral resolving agent. A commonly used and effective resolving agent is (R)-1-phenylethylamine ((R)-PEA) or its (S)-enantiomer.[8][9]
Challenge: The efficiency of the resolution depends on the significant difference in solubility between the two diastereomeric salts formed. The choice of solvent, temperature, and the molar ratio of the resolving agent to the racemic acid are critical parameters that must be optimized to maximize the yield and enantiomeric excess (e.e.) of the desired diastereomer. A molar ratio of less than 3:1 of (S)-phenylethylamine to trans-1,2-cyclohexanedicarboxylic acid has been shown to yield the trans-(1S,2S)-enantiomer with 97% e.e.[9]
Experimental Protocol: Resolution of racemic trans-1,2-Cyclohexanedicarboxylic Acid with (R)-1-Phenylethylamine
-
Reagents:
-
Racemic trans-1,2-cyclohexanedicarboxylic acid
-
(R)-1-phenylethylamine (equimolar amount)
-
Ethanol (B145695) (solvent)
-
Hydrochloric acid
-
-
Procedure:
-
Dissolve the racemic trans-1,2-cyclohexanedicarboxylic acid in ethanol at 70°C.
-
Add an equimolar amount of (R)-1-phenylethylamine to the solution.
-
Allow the solution to cool and stand undisturbed at 30°C for approximately 30 hours to allow for the crystallization of the less soluble diastereomeric salt, ((1R,2R)-acid · (R)-amine).[8]
-
Filter the precipitated crystals and dry them in vacuo.
-
The diastereomeric salt can be recrystallized from ethanol to improve purity.
-
To recover the free dicarboxylic acid, treat the purified diastereomeric salt with hydrochloric acid.
-
The optically pure (1R,2R)-trans-1,2-cyclohexanedicarboxylic acid precipitates and can be collected by filtration. This process can yield the desired enantiomer with >99% e.e. and a high overall yield.[8]
-
Table 2: Quantitative Data for Chiral Resolution of trans-1,2-Cyclohexanedicarboxylic Acid
| Resolving Agent | Molar Ratio (Acid:Amine) | Solvent | Yield of Desired Enantiomer | Enantiomeric Excess (e.e.) | Reference |
| (R)-1-Phenylethylamine | 1:1 | Ethanol | 59% | 99.5% | [8] |
| (S)-Phenylethylamine | < 1:3 | Not specified | - | 97% | [9] |
Challenges and Methodologies for Other trans-1,2-Dicarboxylic Acids
trans-1,2-Cyclopentanedicarboxylic Acid
trans-1,2-Cyclopentanedicarboxylic acid and its derivatives are used in the synthesis of voltage-gated sodium channel blockers for the potential treatment of chronic pain.[10]
Challenge: The synthesis can be complex and may involve multiple steps with potentially harsh reaction conditions, making industrial scale-up challenging and costly.
Synthetic Approach: One reported synthesis involves the Favorskii rearrangement of 6-bromo-cyclohexanone-2-ethyl formate (B1220265) in an alkaline solution, followed by hydrolysis in an acidic solution at elevated temperatures (100-160°C). This process is considered advantageous due to its simpler process and milder reaction conditions compared to other methods.
trans-1,2-Cyclopropanedicarboxylic Acid
This dicarboxylic acid is another important building block in organic synthesis.
Challenge: The synthesis of the cyclopropane ring with the desired stereochemistry can be challenging. The handling of some reagents involved in its synthesis may also pose safety concerns at an industrial scale.
Synthetic Approach: One common route involves the hydrolysis of dimethyl trans-1,2-cyclopropanedicarboxylate using sodium hydroxide (B78521) in ethanol.
Visualizing Workflows and Pathways
Overall Synthesis and Resolution Workflow
Caption: General workflow for the synthesis and chiral resolution of trans-1,2-cyclohexanedicarboxylic acid.
Logical Relationship of Challenges in Chiral Resolution
Caption: Key factors influencing the success of chiral resolution by diastereomeric salt formation.
Conceptual "Lock-and-Key" Model in Diastereomeric Salt Formation
Caption: Conceptual "lock-and-key" model illustrating the preferential crystallization of the less soluble diastereomer.
Conclusion
The industrial-scale production of trans-1,2-dicarboxylic acids presents a series of complex chemical and engineering challenges. Success in this field hinges on the careful optimization of reaction conditions to control stereochemistry, the selection of cost-effective and efficient catalysts, and the development of robust and scalable purification and resolution protocols. For pharmaceutical applications, achieving high enantiomeric purity is often the most critical and challenging step, where a deep understanding of the thermodynamics and kinetics of diastereomeric salt formation is essential. The methodologies and data presented in this guide offer a foundational understanding for researchers and professionals working to overcome these challenges and develop efficient and economically viable production processes for this important class of molecules.
References
- 1. WO2014102808A1 - A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid - Google Patents [patents.google.com]
- 2. studylib.net [studylib.net]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. trans-DL-1,2-Cyclopentanedicarboxylic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
An In-depth Technical Guide to the Optimized Hydrolysis of Diethyl cis-Hexahydrophthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of diethyl cis-hexahydrophthalate, a reaction of significant interest in organic synthesis and drug development for the generation of its corresponding monoester and diacid derivatives. The document details the underlying chemical principles, optimized experimental protocols, and analytical methods for monitoring the reaction's progress.
Introduction to Diethyl cis-Hexahydrophthalate Hydrolysis
Diethyl cis-hexahydrophthalate, a symmetric diester, can undergo hydrolysis to yield monoethyl cis-hexahydrophthalate and subsequently cis-hexahydrophthalic acid. The control over this stepwise hydrolysis is crucial for synthetic applications where either the monoester or the diacid is the desired product. The reaction can be catalyzed by either acid or base, with each approach offering distinct advantages and disadvantages.
Acid-Catalyzed Hydrolysis: This is a reversible process where the ester is heated with water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium nature of the reaction necessitates the use of a large excess of water to drive the reaction towards the products.
Base-Catalyzed Hydrolysis (Saponification): This method involves heating the ester with an aqueous solution of a strong base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This reaction is irreversible as the carboxylate salt formed is not susceptible to nucleophilic attack by the alcohol. For preparative purposes, base-catalyzed hydrolysis is often preferred due to its irreversibility and generally cleaner reaction profiles.
Optimization of Hydrolysis Conditions
The optimization of the hydrolysis of diethyl cis-hexahydrophthalate primarily focuses on maximizing the yield of the desired product, be it the monoester or the diacid, while minimizing reaction time and by-product formation. Key parameters to consider include the choice of catalyst, solvent, temperature, and stoichiometry of reagents.
Selective Monohydrolysis
For many synthetic applications, the selective hydrolysis of one of the two ester groups to form monoethyl cis-hexahydrophthalate is a key objective. Traditional methods often lead to a mixture of the starting diester, the desired monoester, and the fully hydrolyzed diacid, posing significant purification challenges.
A highly efficient method for the selective monohydrolysis of symmetric diesters with a "cis" orientation has been developed, which is directly applicable to diethyl cis-hexahydrophthalate.[1] This protocol utilizes a semi-two-phase reaction system at a reduced temperature to achieve high selectivity and yield.
Table 1: Optimized Conditions for Selective Monohydrolysis of Symmetric "cis"-Diesters [1]
| Parameter | Optimized Condition |
| Solvent System | Tetrahydrofuran (THF) - Water |
| Base | Aqueous Sodium Hydroxide (NaOH) |
| Temperature | 0 °C |
| Reaction Time | 30 - 60 minutes |
| Yield of Monoester | High to Quantitative |
Rationale for Optimization:
-
Solvent System: The THF-water medium is reported to be superior to traditional alcohol-based solvents.[1]
-
Low Temperature: Conducting the reaction at 0°C is crucial for achieving high yields and clean reaction mixtures, minimizing the formation of the diacid.[1]
-
"Cis" Orientation: Diesters with ester groups in a "cis" orientation, such as diethyl cis-hexahydrophthalate, are particularly well-suited for this selective monohydrolysis, likely due to conformational and electrostatic factors.[1]
Complete Hydrolysis to Diacid
To obtain cis-hexahydrophthalic acid, complete hydrolysis of both ester groups is necessary. This is typically achieved through saponification using an excess of a strong base and elevated temperatures to ensure the reaction goes to completion.
Table 2: General Conditions for Complete Hydrolysis of Diesters
| Parameter | General Condition |
| Catalyst | Excess Sodium Hydroxide or Potassium Hydroxide |
| Solvent | Aqueous alcohol (e.g., ethanol (B145695)/water) or water |
| Temperature | Reflux |
| Reaction Time | Several hours (reaction monitoring recommended) |
| Workup | Acidification to protonate the dicarboxylate salt |
Experimental Protocols
Synthesis of Diethyl cis-Hexahydrophthalate
Prior to hydrolysis, the starting material can be synthesized via the hydrogenation of diethyl cis-Δ⁴-tetrahydrophthalate.
Procedure:
-
In a suitable hydrogenation vessel, add 0.5 g of Adams platinum oxide catalyst to 20 ml of absolute ethanol.
-
Reduce the platinum oxide by shaking the vessel under 1-2 atmospheres of hydrogen pressure for 20-30 minutes.
-
Release the pressure and add 226 g (1 mole) of diethyl cis-Δ⁴-tetrahydrophthalate.
-
Pressurize the vessel with hydrogen to 25-30 lb and shake until the theoretical amount of hydrogen is consumed (typically 3-5 hours).
-
Release the pressure, filter the catalyst, and wash the vessel with ethanol.
-
Concentrate the filtrate under reduced pressure and distill the residue to yield diethyl cis-hexahydrophthalate.
Optimized Selective Monohydrolysis Protocol[1]
Materials:
-
Diethyl cis-hexahydrophthalate
-
Tetrahydrofuran (THF)
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Diethyl ether
-
Aqueous Hydrochloric Acid (HCl) solution (e.g., 1 M)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve diethyl cis-hexahydrophthalate in THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the aqueous NaOH solution dropwise with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 30-60 minutes), quench the reaction by adding 1 M HCl until the solution is acidic.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude monoester by silica (B1680970) gel column chromatography.
Complete Dihydrolysis Protocol
Materials:
-
Diethyl cis-hexahydrophthalate
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Aqueous Hydrochloric Acid (HCl) solution (e.g., 6 M)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine diethyl cis-hexahydrophthalate, ethanol, and an excess of 2 M NaOH solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify by slowly adding 6 M HCl until a precipitate forms and the pH is strongly acidic.
-
Collect the precipitated cis-hexahydrophthalic acid by vacuum filtration.
-
Wash the solid with cold water and dry.
Analytical Methods for Reaction Monitoring
The progress of the hydrolysis of diethyl cis-hexahydrophthalate can be monitored by various analytical techniques to quantify the disappearance of the starting material and the appearance of the monoester and diacid products.
Table 3: Analytical Techniques for Monitoring Hydrolysis
| Technique | Application | Sample Preparation |
| Thin Layer Chromatography (TLC) | Qualitative monitoring of reaction progress. | Spotting of reaction aliquots on a silica gel plate. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative analysis of the volatile diester and potentially a derivatized form of the monoester. | Extraction of an aliquot into an organic solvent, followed by derivatization if necessary. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of the diester, monoester, and diacid. | Dilution of a reaction aliquot in a suitable mobile phase. |
Signaling Pathways and Experimental Workflows
The logical progression of the hydrolysis reaction and the subsequent analytical workflow can be visualized to provide a clear understanding of the process.
Caption: Stepwise base-catalyzed hydrolysis of diethyl cis-hexahydrophthalate.
Caption: General experimental workflow for selective monohydrolysis.
References
A Comparative Analysis of 1,2- vs. 1,4-Cyclohexanedicarboxylic Acid in Polymer Science: An In-depth Technical Guide
An Introduction to Cycloaliphatic Monomers in High-Performance Polymers
The incorporation of cycloaliphatic monomers into polymer backbones represents a significant strategy for enhancing the thermal, mechanical, and chemical properties of materials. Among these, 1,2- and 1,4-cyclohexanedicarboxylic acid (CHDA) have emerged as key building blocks in the synthesis of advanced polyesters, polyamides, and polyanhydrides. Their rigid cyclohexane (B81311) ring structure imparts a unique combination of stiffness and stability to the polymer chain, offering distinct advantages over their linear aliphatic or aromatic counterparts. This technical guide provides a comprehensive comparative analysis of 1,2-CHDA and 1,4-CHDA in polymer applications, with a focus on quantitative data, experimental methodologies, and their relevance to researchers, scientists, and drug development professionals.
The Influence of Isomeric Structure on Polymer Properties
The positional isomerism of the carboxylic acid groups on the cyclohexane ring—1,2 (adjacent) versus 1,4 (opposite)—profoundly influences the geometry of the resulting polymer chains and, consequently, their macroscopic properties. This difference is further compounded by the cis/trans stereoisomerism of the dicarboxylic acid monomers, which dictates the spatial arrangement of the carboxyl groups relative to the plane of the cyclohexane ring.
1,4-Cyclohexanedicarboxylic Acid (1,4-CHDA): The Linear and Symmetrical Choice
The para-positioning of the carboxyl groups in 1,4-CHDA, particularly the trans isomer, leads to a more linear and symmetrical polymer chain. This linearity facilitates efficient chain packing and the development of crystallinity, which generally translates to:
-
Higher Melting Temperatures (Tm) and Glass Transition Temperatures (Tg): The ordered structure requires more energy to transition from a crystalline to a molten state or from a glassy to a rubbery state.
-
Enhanced Mechanical Strength and Modulus: The rigid structure contributes to higher tensile strength and stiffness.
-
Improved Thermal and Hydrolytic Stability: The stable cycloaliphatic ring and ordered chain packing enhance resistance to heat and water-induced degradation.[1]
1,2-Cyclohexanedicarboxylic Acid (1,2-CHDA): Introducing a Kink for Modified Properties
In contrast, the ortho-positioning of the carboxyl groups in 1,2-CHDA introduces a distinct kink into the polymer backbone. This disruption of linearity generally results in:
-
Lower Crystallinity: The less regular chain structure hinders efficient packing, often leading to amorphous or semi-crystalline polymers.
-
Potentially Lower Melting Temperatures and Glass Transition Temperatures: While the inherent rigidity of the cyclohexane ring still contributes to thermal stability, the reduced packing efficiency can lower transition temperatures compared to highly crystalline 1,4-CHDA based polymers. However, the incorporation of trans-1,2-CHDA can still significantly increase the glass transition temperature (Tg) of the polymer.[2]
-
Modified Mechanical Properties: The introduction of 1,2-CHDA can lead to polymers with enhanced flexibility and different stress-strain behaviors compared to their more rigid 1,4-CHDA counterparts.[2]
Quantitative Comparison of Polymer Properties
The following tables summarize key quantitative data for polymers synthesized from 1,2-CHDA and 1,4-CHDA. It is important to note that direct comparative studies are limited, and properties can vary significantly based on the specific diol or diamine used in the polymerization, the cis/trans ratio of the monomer, and the resulting molecular weight of the polymer.
Table 1: Thermal Properties of Polyesters
| Dicarboxylic Acid | Diol | Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) |
| 1,4-CHDA | 1,4-Butanediol | Poly(butylene 1,4-cyclohexanedicarboxylate) | ~15 | ~130 |
| 1,4-CHDA | Ethylene Glycol | Poly(ethylene 1,4-cyclohexanedicarboxylate) | Decreases with increasing CHD content | Decreases with increasing CHD content |
| trans-1,2-CHDA | General | Polyester/Polyamide | Can significantly increase Tg | - |
Note: Data for 1,2-CHDA based polyesters is less commonly reported in a comparative context.
Table 2: Mechanical Properties of Polyesters
| Dicarboxylic Acid | Diol | Polymer | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| 1,4-CHDA | Ethylene Glycol | Poly(ethylene terephthalate-co-1,4-cyclohexanedicarboxylate) | Increased with CHD content | Increased with CHD content | Drastically diminished with CHD content[3] |
| 1,2-CHDA | - | - | Enhanced mechanical strength[2] | - | - |
Experimental Protocols
The synthesis of polymers from CHDA isomers is typically achieved through polycondensation reactions. The choice between melt and solution polymerization depends on the desired polymer type, molecular weight, and the thermal stability of the monomers and resulting polymer.
Melt Polycondensation for Polyanhydride Synthesis from 1,4-CHDA
This method is particularly relevant for the synthesis of biodegradable polyanhydrides used in drug delivery systems.[4][5]
Materials:
-
cis- or trans-1,4-Cyclohexanedicarboxylic acid (1,4-CHDA)
-
Acetic anhydride (B1165640)
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Prepolymer Synthesis: The 1,4-CHDA monomer is refluxed in an excess of acetic anhydride for a specified time (e.g., 1 hour) to form a prepolymer.[5]
-
Purification: The excess acetic anhydride is removed under vacuum. The resulting prepolymer can be further purified by extraction with a suitable solvent (e.g., ethyl ether) to remove any remaining traces of acetic anhydride.[5]
-
Polycondensation: The purified prepolymer is heated under high vacuum and inert atmosphere at elevated temperatures (e.g., 170-180°C for cis-isomer prepolymer, 270-280°C for trans-isomer prepolymer) to increase the molecular weight through the elimination of acetic anhydride.[5] The reaction is continued until a desired melt viscosity is achieved.
Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of anhydride bonds.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Wide-Angle X-ray Diffraction (WAXD): To assess the crystallinity of the polymer.
Solution Polycondensation for Polyamide Synthesis
This method is suitable for the synthesis of polyamides where high reaction temperatures in melt polycondensation might lead to degradation.
Materials:
-
1,2- or 1,4-Cyclohexanedicarboxylic acid
-
A diamine (e.g., 1,6-hexamethylenediamine)
-
A suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP))
-
A condensing agent (e.g., triphenyl phosphite)
-
A base (e.g., pyridine)
-
Calcium chloride (to improve solubility)
Procedure:
-
Monomer Dissolution: The diamine and dicarboxylic acid are dissolved in the solvent containing dissolved calcium chloride.
-
Polycondensation: The condensing agent and base are added to the solution, and the reaction is carried out at a controlled temperature for a specific duration.
-
Polymer Precipitation and Purification: The resulting polyamide is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol). The polymer is then filtered, washed, and dried.
Visualization of Experimental and Logical Workflows
Experimental Workflow: Melt Polycondensation of 1,4-CHDA
Logical Relationship: Isomerism and Polymer Properties
References
Validating the Crystal Structure of 1,2-Cyclohexanedicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the X-ray diffraction data validation for the cis and trans isomers of 1,2-cyclohexanedicarboxylic acid. This information is crucial for understanding the three-dimensional structure of these molecules, which is fundamental for applications in drug design, material science, and chemical synthesis.
Summary of Crystallographic Data
The following tables summarize the key crystallographic data for the cis and trans isomers of this compound, facilitating a clear comparison of their structural parameters.
Table 1: Crystallographic Data for cis-1,2-Cyclohexanedicarboxylic Acid
| Parameter | Value |
| Chemical Formula | C₈H₁₂O₄ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.246 |
| b (Å) | 11.424 |
| c (Å) | 11.997 |
| α (°) | 64.08 |
| β (°) | 77.79 |
| γ (°) | 82.76 |
| Cell Volume (ų) | 752.0 |
| Z | 2 |
| R-factor | 0.056 |
Table 2: Crystallographic Data for trans-1,2-Cyclohexanedicarboxylic Acid (Racemic and Enantiopure)
| Parameter | Racemic (Room Temp.) | Enantiopure (+)-trans (Low Temp.) |
| Chemical Formula | C₈H₁₂O₄ | C₈H₁₂O₄ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | C2 |
| a (Å) | 5.65(1) | 5.585(1) |
| b (Å) | 13.34(3) | 13.840(3) |
| c (Å) | 10.22(3) | 10.035(2) |
| β (°) | 97.2(2) | 96.114(3) |
| Cell Volume (ų) | 763.8 | 771.3(3) |
| Z | 4 | 4 |
| R-factor | - | 0.042 |
Experimental Protocols
The determination of the crystal structures of this compound isomers involves a standardized workflow, from crystal growth to data analysis and validation.
Crystallization
Single crystals of both cis- and trans-1,2-cyclohexanedicarboxylic acid suitable for X-ray diffraction were grown from aqueous or ethanol (B145695) solutions by slow evaporation. The quality of the crystal is paramount for obtaining high-resolution diffraction data.
X-ray Data Collection
A single crystal of appropriate size (typically < 0.5 mm) is mounted on a goniometer head. For the low-temperature data collection of the (+)-trans isomer, a cryostream was used to maintain a temperature of 100(2) K. Data for the cis-isomer was collected at room temperature.
A four-circle automated diffractometer, such as a Bruker SMART APEX or a Picker model, is used to collect the diffraction data. Monochromatic X-rays, typically Copper Kα (λ = 1.5418 Å) or Molybdenum Kα (λ = 0.71073 Å), are directed at the crystal. The crystal is rotated through a series of angles, and the diffraction pattern is recorded on a detector.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is often solved using direct methods. This initial model is then refined using full-matrix least-squares on F². The refinement process minimizes the difference between the observed and calculated structure factors, resulting in an R-factor that indicates the quality of the fit. For the cis-isomer, the structure was refined to a final R-factor of 0.056. The low-temperature structure of the (+)-trans-isomer was refined to an R-factor of 0.042.[1] The software used for structure solution and refinement includes programs like SHELXS97 and SHELXL97.[1]
Data Validation Workflow
The overall process for validating X-ray diffraction data can be visualized as a sequential workflow, ensuring the accuracy and reliability of the final crystal structure.
Caption: Workflow for X-ray Diffraction Data Validation.
Isomer-Structure Relationship
The cis and trans isomers of this compound exhibit distinct crystallographic properties due to their different stereochemistry. This relationship dictates their packing in the solid state and results in different crystal systems and unit cell parameters.
Caption: Isomerism and Resulting Crystal Structures.
References
A Comparative Analysis of the Biological Activities of 1,2-Cyclohexanedicarboxylic Acid Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and comparison of the biological activities of 1,2-cyclohexanedicarboxylic acid esters, with a primary focus on the widely used plasticizer alternative, this compound diisononyl ester (DINCH). As replacements for ortho-phthalates, which have been associated with endocrine-disrupting properties, the toxicological and biological profiles of these alternative plasticizers are of significant interest to the scientific community. This document summarizes key findings on their metabolism, interactions with nuclear receptors, and effects on various biological pathways. Quantitative data from in vitro and in vivo studies are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate the replication and extension of these findings. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the underlying mechanisms. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and toxicology engaged in the evaluation of these compounds.
Introduction
This compound esters have been introduced as a safer alternative to traditional phthalate (B1215562) plasticizers, which are known for their potential endocrine-disrupting effects.[1] The most prominent member of this class is this compound diisononyl ester (DINCH), which has seen widespread use in consumer products, including toys, medical devices, and food packaging.[1][2] Understanding the biological activities of DINCH and other related esters is crucial for assessing their safety and potential impact on human health.
This guide focuses on the comparative biological activities of these esters, with an emphasis on their metabolism, interaction with key cellular signaling pathways, and resulting physiological effects. While comprehensive comparative data across a wide range of this compound esters remains limited, this document consolidates the available scientific literature to provide a clear and structured overview.
Metabolism of this compound Esters
The biological activity of this compound esters is intrinsically linked to their metabolism. The parent compounds often exhibit limited activity, while their metabolites can be biologically potent. The primary metabolic pathway involves the hydrolysis of the diester to its corresponding monoester and dicarboxylic acid.[3]
For DINCH, the primary metabolite is cyclohexane-1,2-dicarboxylic acid mono isononyl ester (MINCH), which can be further metabolized through oxidation.[3] The unspecific metabolite, cyclohexane-1,2-dicarboxylic acid (CHDA), is also formed.[3] It is important to note that the biological effects observed are often attributable to these metabolites rather than the parent DINCH compound.[1]
Comparative Biological Activities
The majority of available research has concentrated on DINCH, with limited studies directly comparing its biological activity to other this compound esters. However, some studies have compared DINCH to other classes of plasticizers.
Endocrine Activity
A key concern with plasticizers is their potential to disrupt the endocrine system. In vitro studies have been conducted to compare the endocrine activity of DINCH with the traditional phthalate, di(2-ethylhexyl) phthalate (DEHP), and other alternative plasticizers.
One study found that neither DINCH nor another alternative, di(2-ethylhexyl) terephthalate (B1205515) (DEHT), exhibited estrogenic or anti-estrogenic activity in the E-Screen assay, whereas DEHP showed moderate estrogenic effects.[4] None of the tested compounds displayed androgenic or anti-androgenic activity.[4] However, both DINCH and DEHT, along with DEHP and diisononyl phthalate (DINP), were found to disrupt steroidogenesis in the H295R assay, leading to an increase in estradiol (B170435) synthesis.[4]
Table 1: Comparative In Vitro Endocrine Activity of Plasticizers
| Compound | Estrogenic Activity (E-Screen) | Androgenic/Anti-androgenic Activity | Effect on Steroidogenesis (H295R assay) | Reference |
| DINCH | None | None | Increased estradiol synthesis | [4] |
| DEHT | None | None | Increased estradiol synthesis | [4] |
| DEHP | Moderate | None | Increased estradiol synthesis | [4] |
| DINP | Not Reported | None | Increased estradiol synthesis | [4] |
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
A significant molecular target for the metabolites of some this compound esters is the Peroxisome Proliferator-Activated Receptor alpha (PPARα). The DINCH metabolite, MINCH, has been identified as a potent PPARα agonist.[1] This activation can lead to the differentiation of preadipocytes into mature adipocytes.[1]
The activation of PPARγ has also been investigated for substitutes of DEHP. One study found that the metabolites of alternative plasticizers, including DINCH, can enhance preadipocyte differentiation, which is at least partially mediated by PPARγ activation.[5]
Table 2: PPAR Agonist Activity of DINCH and its Metabolite
| Compound | Receptor | Effect | Cell Model | Reference |
| MINCH | PPARα | Potent agonist, induces preadipocyte differentiation | Rat primary stromal vascular fraction | [1] |
| DINCH metabolites | PPARγ | Partial activation, enhances preadipocyte differentiation | Human preadipocytes | [5] |
Cytotoxicity
The cytotoxic effects of the oxidized metabolites of DINCH and DINP have been assessed in vitro. One study found that the secondary metabolite of DINP, 7-oxo-MMeOCH, exhibited cytotoxicity at high concentrations, similar to a DEHP metabolite.[6] In contrast, the tested oxidized metabolites of DINCH were not found to be cytotoxic under the same conditions.[6]
Table 3: In Vitro Cytotoxicity of Plasticizer Metabolites
| Compound | Cell Line | Cytotoxicity | Reference |
| Oxidized DINCH metabolites | L929 murine cells | Not cytotoxic at tested concentrations | [6] |
| 7-oxo-MMeOCH (DINP metabolite) | L929 murine cells | Cytotoxic at 0.1 mg/mL | [6] |
| 5-oxo-MEHP (DEHP metabolite) | L929 murine cells | Cytotoxic at 0.1 mg/mL | [6] |
Signaling Pathways
The biological effects of this compound esters and their metabolites are mediated through various signaling pathways. The most well-documented is the activation of PPARα by the DINCH metabolite MINCH.
PPARα Signaling Pathway
The activation of PPARα by MINCH initiates a cascade of events leading to changes in gene expression related to lipid metabolism and adipocyte differentiation.
Caption: PPARα signaling pathway activated by MINCH.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of assessing the biological activity of this compound esters.
Adipocyte Differentiation Assay
This protocol is adapted from studies investigating the effects of plasticizer metabolites on preadipocyte differentiation.
Objective: To determine the potential of a test compound to induce the differentiation of preadipocytes into mature adipocytes.
Materials:
-
Preadipocyte cell line (e.g., 3T3-L1 or primary stromal vascular fraction)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Differentiation induction medium (cell culture medium containing insulin, dexamethasone, and IBMX)
-
Test compound (this compound ester or metabolite)
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., rosiglitazone (B1679542) for PPARγ, a known adipogenic inducer)
-
Phosphate-buffered saline (PBS)
-
Formalin (10%) for cell fixation
-
Oil Red O staining solution
-
Isopropanol for dye elution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed preadipocytes into multi-well plates at a density that allows them to reach confluence.
-
Induction of Differentiation: Two days post-confluence, replace the growth medium with differentiation induction medium containing the test compound at various concentrations, a vehicle control, or a positive control.
-
Maintenance: After 2-3 days, replace the induction medium with a maintenance medium (e.g., cell culture medium containing insulin) and the respective test compounds. Replenish the medium every 2-3 days for a total of 8-12 days.
-
Oil Red O Staining:
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 10-15 minutes to visualize lipid droplets.
-
Wash the cells extensively with water.
-
-
Quantification:
-
Elute the Oil Red O stain from the cells using isopropanol.
-
Measure the absorbance of the eluted dye using a microplate reader at a wavelength of approximately 510 nm.
-
Normalize the absorbance values to the vehicle control to determine the extent of adipocyte differentiation.
-
Caption: Experimental workflow for the adipocyte differentiation assay.
In Vitro Steroidogenesis Assay (H295R)
This protocol is based on the OECD Test Guideline 456 for the H295R Steroidogenesis Assay.
Objective: To assess the effects of a test compound on the production of steroid hormones, particularly estradiol and testosterone (B1683101).
Materials:
-
H295R human adrenocortical carcinoma cell line
-
Cell culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics
-
Test compound
-
Vehicle control (e.g., DMSO)
-
Positive and negative controls (e.g., forskolin (B1673556) as an inducer, prochloraz (B1679089) as an inhibitor)
-
Hormone detection kits (e.g., ELISA or LC-MS/MS)
Procedure:
-
Cell Plating: Plate H295R cells in multi-well plates and allow them to attach and grow for 24 hours.
-
Exposure: Replace the medium with fresh medium containing the test compound at various concentrations, a vehicle control, and positive/negative controls.
-
Incubation: Incubate the cells for 48 hours.
-
Hormone Measurement: Collect the cell culture medium and measure the concentrations of estradiol and testosterone using appropriate analytical methods (e.g., ELISA).
-
Data Analysis: Normalize the hormone concentrations to the vehicle control and compare the effects of the test compound to the controls to determine if it alters steroidogenesis.
Conclusion and Future Directions
The available evidence indicates that while this compound esters like DINCH may not exhibit the same estrogenic or androgenic activities as some of the phthalates they are designed to replace, they are not biologically inert. The metabolites of these compounds can interact with important cellular signaling pathways, such as the PPARα and PPARγ pathways, and may influence processes like adipogenesis and steroidogenesis.[1][4][5]
A significant knowledge gap remains concerning the comparative biological activities of different this compound esters. The majority of research has focused on DINCH, and there is a pressing need for studies that directly compare the effects of esters with varying alkyl chain lengths and branching on a range of biological endpoints. Such structure-activity relationship studies would be invaluable for the rational design of safer plasticizers.
Future research should also aim to elucidate the full spectrum of signaling pathways affected by these compounds and their metabolites. The use of high-throughput screening and "omics" technologies will be instrumental in building a comprehensive understanding of their biological effects and in ensuring the safety of these widely used chemicals.
References
- 1. Cyclohexane-1,2-dicarboxylic acid diisononyl ester and metabolite effects on rat epididymal stromal vascular fraction differentiation of adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH) in US adults (2000—2012) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpsc.gov [cpsc.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro cytotoxic effects of secondary metabolites of DEHP and its alternative plasticizers DINCH and DINP on a L929 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Differentiating Cis and Trans Isomers of 1,2-Cyclohexanedicarboxylic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The spatial arrangement of functional groups within a molecule, known as stereoisomerism, can profoundly influence its physical, chemical, and biological properties. In the realm of pharmaceutical development and materials science, the ability to distinguish between stereoisomers is paramount. This technical guide provides a comprehensive spectroscopic comparison of the cis and trans isomers of 1,2-cyclohexanedicarboxylic acid, offering a detailed analysis of the key differences observable through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Distinguishing Features: A Summary of Spectroscopic Data
The distinct spatial orientation of the carboxylic acid groups in the cis and trans isomers of this compound gives rise to unique spectroscopic signatures. The cis isomer, with both carboxylic acid groups on the same face of the cyclohexane (B81311) ring, exhibits different intramolecular interactions compared to the trans isomer, where they are on opposite faces. These structural nuances are reflected in their respective spectra.
| Spectroscopic Technique | Parameter | cis-1,2-Cyclohexanedicarboxylic Acid | trans-1,2-Cyclohexanedicarboxylic Acid |
| Infrared (IR) Spectroscopy | O-H Stretch (Carboxylic Acid) | Broad, ~2500-3300 cm⁻¹ | Broad, ~2500-3300 cm⁻¹ |
| C=O Stretch (Carboxylic Acid) | ~1700-1725 cm⁻¹ | ~1700-1725 cm⁻¹ | |
| Fingerprint Region | Distinct pattern due to molecular symmetry | Different and characteristic fingerprint pattern | |
| ¹H NMR Spectroscopy | Carboxylic Acid Protons (-COOH) | Broad singlet, ~12.04 ppm (in DMSO-d₆)[1] | Broad singlet, shifts can vary |
| Methine Protons (-CH-COOH) | ~2.67 ppm (in DMSO-d₆)[1] | Distinct multiplets due to different magnetic environments[2] | |
| Cyclohexane Ring Protons | Multiplets, ~1.37-1.87 ppm (in DMSO-d₆)[1] | Multiplets with different splitting patterns | |
| ¹³C NMR Spectroscopy | Carboxyl Carbon (-COOH) | Shifts are slightly different from the trans isomer[2] | Shifts are slightly different from the cis isomer[2] |
| Methine Carbon (-CH-COOH) | One distinct signal | One distinct signal, slight shift difference from cis | |
| Cyclohexane Ring Carbons | Fewer signals due to higher symmetry in certain conformations | May show more complex signals due to lower symmetry | |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 172 (can be weak or absent)[2] | m/z 172 (can be weak or absent)[2] |
| Key Fragment Ions | m/z 126, 81, 67, 41[3] | Similar fragmentation with potential differences in ion intensities[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis. Below are the standard protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Sample Preparation:
-
Weigh approximately 5-20 mg of the this compound isomer.[2]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.[2] The choice of solvent is dependent on the solubility of the analyte.[2]
-
For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added.[2]
-
Cap the NMR tube and ensure the sample is completely dissolved by gentle inversion.[2]
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is typically used.
-
¹H NMR: Parameters for acquiring ¹H NMR spectra may include 16 scans, a spectral width of 9600 Hz, a relaxation delay of 1 second, and an acquisition time of 4 seconds.[4]
-
¹³C NMR: Standard acquisition parameters for ¹³C NMR are employed, often requiring a larger number of scans for adequate signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:
-
KBr Pellet Method:
-
Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Instrumentation and Data Acquisition:
-
Spectrometer: A standard FTIR spectrometer is used.
-
Data Collection: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Sample Preparation for Electron Ionization (EI-MS):
-
The sample is introduced into the ion source, typically after separation by gas chromatography (GC-MS).
Instrumentation and Data Acquisition (GC-MS):
-
Gas Chromatograph: A GC system with a suitable column (e.g., capillary column) is used to separate the isomers before they enter the mass spectrometer.
-
Mass Spectrometer: An EI mass spectrometer is used for ionization and mass analysis. The electron energy is typically set to 70 eV.[3]
Visualizing the Analysis
To better understand the workflow and the structural differences that underpin the spectroscopic variations, the following diagrams are provided.
Caption: Experimental workflow for the spectroscopic comparison of cis and trans isomers.
References
Conformational Dynamics of 1,2-Cyclohexanedicarboxylic Acid and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational landscape of 1,2-cyclohexanedicarboxylic acid and its derivatives is a critical determinant of their physical, chemical, and biological properties. As foundational scaffolds in medicinal chemistry and materials science, a thorough understanding of their stereochemistry and conformational preferences is paramount for rational drug design and the development of novel materials. This technical guide provides a comprehensive analysis of the conformational equilibria of cis- and trans-1,2-cyclohexanedicarboxylic acid and their derivatives. It delves into the energetic differences between various conformers, the influence of solvent and ionization state, and the experimental and computational methodologies employed for their characterization. Detailed protocols for key analytical techniques, quantitative data summaries, and visual representations of conformational relationships are presented to serve as a valuable resource for researchers in the field.
Introduction
The cyclohexane (B81311) ring is a ubiquitous structural motif in organic chemistry, renowned for its puckered, non-planar chair conformation that minimizes angle and torsional strain. When substituted, the cyclohexane ring can adopt multiple chair conformations, and the equilibrium between these conformers dictates the molecule's overall shape and reactivity. In the case of 1,2-disubstituted cyclohexanes, such as this compound, the relative orientation of the substituents (cis or trans) and their conformational preferences (axial or equatorial) have profound implications for molecular properties.
This guide focuses on the conformational analysis of this compound and its derivatives, exploring the intricate interplay of steric and electronic effects that govern their three-dimensional structures. We will examine the distinct conformational behaviors of the cis and trans isomers and how these are modulated by derivatization of the carboxylic acid groups and changes in the chemical environment.
Conformational Analysis of Isomers
The conformational analysis of this compound is centered around the chair conformations of the cyclohexane ring and the axial versus equatorial positioning of the two carboxyl groups.
Trans-1,2-Cyclohexanedicarboxylic Acid
The trans isomer can exist in two principal chair conformations: a diequatorial (ee) and a diaxial (aa) conformer. Generally, the diequatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions that destabilize the diaxial form. In this conformation, the two bulky carboxylic acid groups occupy the less sterically hindered equatorial positions.[1]
However, the conformational equilibrium can be dramatically influenced by the solvent and the ionization state of the carboxylic acid groups. While in water and DMSO, the diequatorial preference is strong ( >90%) for the diacid and its salts, a remarkable shift is observed for the dianion in DMSO, where the diaxial conformation becomes predominant (~57%).[2][3] This shift is attributed to electrostatic interactions and the potential for intramolecular hydrogen bonding in the monoanion state in DMSO.[2][3]
dot
Caption: Conformational equilibrium of trans-1,2-cyclohexanedicarboxylic acid.
Cis-1,2-Cyclohexanedicarboxylic Acid
The cis isomer exists as a pair of enantiomeric chair conformations that rapidly interconvert via a ring-flip. In each chair conformation, one carboxylic acid group is in an axial position, and the other is in an equatorial position (ae and ea).[1] These two conformations are of equal energy for the parent diacid and interconvert freely at room temperature.[4]
dot
Caption: Conformational equilibrium of cis-1,2-cyclohexanedicarboxylic acid.
Quantitative Conformational Analysis
The relative stabilities of the different conformers can be quantified by determining the equilibrium constant (K_eq) and the corresponding Gibbs free energy difference (ΔG°).
Data Presentation
| Compound | Solvent | Ionization State | % Diequatorial (ee) | % Diaxial (aa) | ΔG° (kcal/mol) | Reference |
| trans-1,2-Cyclohexanedicarboxylic Acid | Water | Diacid | >90 | <10 | >1.3 | [2][3] |
| trans-1,2-Cyclohexanedicarboxylic Acid | DMSO | Diacid | >90 | <10 | >1.3 | [2][3] |
| trans-1,2-Cyclohexanedicarboxylate | Water | Dianion | >90 | <10 | >1.3 | [2][3] |
| trans-1,2-Cyclohexanedicarboxylate | DMSO | Dianion | ~43 | ~57 | -0.16 | [2][3] |
| trans-1,2-Dimethylcyclohexane | - | - | >99 | <1 | -2.7 | [5] |
Note: ΔG° is calculated using the equation ΔG° = -RTln(K_eq), where K_eq = [% diequatorial]/[% diaxial]. A positive ΔG° indicates the diequatorial form is more stable.
Experimental Protocols
A combination of experimental and computational techniques is typically employed to elucidate the conformational preferences of this compound and its derivatives.
dot
References
- 1. This compound, cis- [webbook.nist.gov]
- 2. This compound | 1687-30-5 | Benchchem [benchchem.com]
- 3. This compound, 1,2-di-2-propen-1-yl ester | C14H20O4 | CID 101161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2014102808A1 - A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid - Google Patents [patents.google.com]
- 5. scienceopen.com [scienceopen.com]
Axial vs. Equatorial Carboxylic Groups in Cyclohexane Dicarboxylic Acids: A Technical Guide to Reactivity
For Immediate Release
[City, State] – [Date] – In the intricate world of drug development and chemical synthesis, understanding the subtle nuances of molecular conformation is paramount. For researchers and scientists working with cyclohexane-based scaffolds, the orientation of functional groups—specifically, whether they occupy an axial or equatorial position—can dramatically influence reactivity. This in-depth technical guide explores the core principles governing the differential reactivity of axial versus equatorial carboxylic acid groups in cyclohexane (B81311) dicarboxylic acids, providing quantitative data, detailed experimental protocols, and logical diagrams to illuminate this critical aspect of stereochemistry.
Executive Summary
The chair conformation of the cyclohexane ring places its substituents in two distinct spatial arrangements: axial and equatorial. Equatorial substituents are generally more stable and less sterically hindered than their axial counterparts. This steric difference is the primary determinant of their chemical reactivity. In reactions such as esterification, the less hindered equatorial carboxylic acid group exhibits a significantly faster reaction rate compared to the more sterically encumbered axial carboxylic acid group. This guide will delve into the quantitative aspects of this reactivity difference, provide methodologies for its experimental investigation, and offer visual representations of the underlying principles.
The Decisive Role of Steric Hindrance
The fundamental principle governing the disparate reactivity of axial and equatorial carboxylic groups is steric hindrance. An axial substituent on a cyclohexane ring experiences 1,3-diaxial interactions, which are repulsive forces between the axial group and the two axial hydrogen atoms on the same side of the ring.[1] These interactions create a more crowded environment around the axial group, impeding the approach of reagents.
Conversely, an equatorial substituent points away from the bulk of the ring, experiencing significantly less steric hindrance.[1][2] This greater accessibility allows for a more facile approach of reactants, leading to a faster reaction rate.
Quantitative Analysis of Reactivity
The difference in reactivity between axial and equatorial groups can be quantified by comparing the rate constants of reactions such as esterification and its reverse reaction, saponification (ester hydrolysis). While data for the direct esterification of conformationally locked cyclohexane dicarboxylic acids is not abundant, the principles can be clearly illustrated by examining the hydrolysis of their corresponding esters. Since esterification is the reverse of hydrolysis, the relative rates provide a strong indication of the expected reactivity differences for the carboxylic acids themselves.[3]
A pivotal study on the saponification of anancomeric (conformationally locked) ethyl 4-tert-butylcyclohexanecarboxylates revealed that the saponification rate of the cis-isomer (with an axial ester group) is approximately 20 times slower than that of the trans-isomer (with an equatorial ester group).[3] Another study on the acid-catalysed hydrolysis of methyl cis- and trans-4-t-butylcyclohexanecarboxylate found that the equatorial ester reacts 4.8 times more rapidly than the axial ester at 90°C.[4]
| Reaction | Isomer | Carboxylic Group Orientation | Relative Rate of Hydrolysis (k_eq / k_ax) | Reference |
| Saponification of Ethyl 4-tert-butylcyclohexanecarboxylates | trans | Equatorial | ~20 | [3] |
| cis | Axial | 1 | [3] | |
| Acid-Catalysed Hydrolysis of Methyl 4-t-butylcyclohexanecarboxylates (at 90°C) | trans | Equatorial | 4.8 | [4] |
| cis | Axial | 1 | [4] |
These data quantitatively demonstrate the significantly reduced reactivity of the axial group due to steric hindrance. The transition state for esterification (and hydrolysis) is more sterically demanding than the ground state, and this increase in steric strain is more pronounced for the already crowded axial position, leading to a higher activation energy and a slower reaction rate.[5]
Experimental Protocols
The differential reactivity of axial and equatorial carboxylic acids can be experimentally verified through competitive esterification reactions or by measuring the individual esterification rates of the separated cis and trans isomers of a cyclohexane dicarboxylic acid. A general protocol for Fischer esterification is provided below, which can be adapted for specific cyclohexane dicarboxylic acids.
General Experimental Protocol for Fischer Esterification of Cyclohexane Dicarboxylic Acids
Objective: To esterify a cyclohexane dicarboxylic acid and analyze the reaction kinetics to determine the relative reactivity of axial vs. equatorial carboxylic groups.
Materials:
-
cis- or trans-Cyclohexane dicarboxylic acid isomer
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene, if using a Dean-Stark trap)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Dean-Stark trap (optional, for water removal)
-
Rotary evaporator
-
Apparatus for monitoring the reaction (e.g., GC-MS, HPLC, NMR)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the cyclohexane dicarboxylic acid isomer in an excess of the anhydrous alcohol. The alcohol can serve as both the reactant and the solvent.[6]
-
Catalyst Addition: Carefully add a catalytic amount of the strong acid to the reaction mixture while stirring.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. If using a Dean-Stark trap to remove water and drive the equilibrium, the reaction is typically carried out in a solvent like toluene.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture and analyzing them by a suitable technique (e.g., GC-MS to observe the formation of the ester product).
-
Workup: Once the reaction has reached the desired conversion or equilibrium, cool the mixture to room temperature.
-
Neutralization: Carefully add a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as this will generate CO2 gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract the ester product with an organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Analysis: Analyze the crude product and calculate the yield. The product can be further purified by distillation or chromatography if necessary. The structure of the resulting ester can be confirmed by IR and NMR spectroscopy.[7][8]
By performing this experiment on both the cis- and trans-isomers of a cyclohexane dicarboxylic acid under identical conditions and monitoring the reaction rates, a direct comparison of the reactivity of the axial and equatorial carboxylic groups can be made.
Visualizing the Core Concepts
To further clarify the principles discussed, the following diagrams illustrate the key structural and energetic relationships.
Conclusion
The orientation of carboxylic acid groups on a cyclohexane ring has a profound and predictable impact on their reactivity. Equatorial carboxylic acids consistently react faster than their axial counterparts, a phenomenon primarily attributed to the steric hindrance imposed by 1,3-diaxial interactions on the axial substituent. This reactivity difference, which can be as significant as a 20-fold rate enhancement for the equatorial isomer, is a critical consideration for chemists in the fields of medicinal chemistry and materials science. By understanding and leveraging these conformational effects, researchers can design more efficient synthetic routes and develop novel molecules with precisely controlled properties.
This guide provides a foundational understanding of this topic, supported by quantitative data and practical experimental guidance. For professionals in drug development and chemical research, a firm grasp of these stereochemical principles is indispensable for the rational design and synthesis of next-generation chemical entities.
References
- 1. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 2. Stereoisomers [www2.chemistry.msu.edu]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. 489. Conformation and reactivity. Part III. Kinetics of the acid-catalysed hydrolysis of the methyl cyclohexane-mono- and -di-carboxylates and 4-t-butylcyclohexanecarboxylates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. cerritos.edu [cerritos.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
Comparative study of plasticizers derived from 1,2-Cyclohexanedicarboxylic acid
An In-depth Technical Guide to Plasticizers Derived from 1,2-Cyclohexanedicarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The landscape of polymer additives is undergoing a significant transformation, driven by regulatory scrutiny and consumer demand for safer materials. Traditional phthalate (B1215562) plasticizers, particularly di(2-ethylhexyl) phthalate (DEHP), have faced restrictions due to concerns over their potential endocrine-disrupting properties.[1][2][3][4] This has spurred the development and adoption of alternative plasticizers, among which esters of this compound have emerged as leading candidates. The most prominent member of this class, 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH), is now widely used in sensitive applications such as medical devices, toys, and food packaging.[2][3][5] This technical guide provides a comparative study of these next-generation plasticizers, focusing on their synthesis, mechanism of action, performance characteristics, and toxicological profiles, supported by detailed experimental protocols and quantitative data.
Introduction to this compound Plasticizers
Plasticizers are additives that increase the flexibility, workability, and durability of polymeric materials, most notably polyvinyl chloride (PVC).[6][7] They function by embedding themselves between the polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg).[6][7] For decades, phthalate esters were the industry standard. However, their tendency to migrate from the polymer matrix and their classification as potential endocrine disruptors have necessitated the search for safer alternatives.[2][4]
Esters of this compound, such as DINCH, are non-phthalate plasticizers developed specifically for applications with close human contact.[5][8] They are produced by the hydrogenation of the corresponding phthalate esters, which saturates the aromatic ring and alters the molecule's toxicological and physical properties.[8] This structural modification results in a favorable safety profile while maintaining excellent plasticizing performance.[8][9]
Synthesis and Mechanism of Action
Synthesis Pathway
The primary industrial route for producing this compound esters is the catalytic hydrogenation of their phthalate analogues. For example, Diisononyl Phthalate (DINP) is converted to Diisononyl 1,2-cyclohexanedicarboxylate (DINCH).[8][10] This process involves reacting the phthalate ester with hydrogen gas in the presence of a catalyst, typically a noble metal like rhodium or ruthenium, under controlled temperature and pressure.
Caption: Synthesis of DINCH via catalytic hydrogenation of DINP.
Mechanism of Plasticization
At a molecular level, plasticizers function by disrupting the rigid structure of the polymer matrix. The plasticizer molecules, which are smaller than the polymer chains, intersperse themselves between the long PVC chains. This increases the "free volume" within the material, allowing the polymer chains to slide past one another more easily when a force is applied.[6][11] This increased molecular mobility manifests as enhanced flexibility, reduced hardness, and a lower glass transition temperature (Tg). The effectiveness of a plasticizer is largely dependent on its compatibility with the polymer, which is influenced by factors like molecular size, polarity, and structure.[6]
Caption: Molecular mechanism of PVC plasticization.
Comparative Performance Data
The performance of plasticizers is evaluated based on their effect on the mechanical and thermal properties of the polymer, as well as their permanence (i.e., resistance to migration). The following tables summarize comparative data for DINCH against the traditional phthalate DEHP and another common non-phthalate alternative, DEHT (Di(2-ethylhexyl) terephthalate). Data is typically for PVC formulations with plasticizer content around 40-60 phr (parts per hundred resin).
Table 1: Mechanical Properties of Plasticized PVC
| Property | Test Method | DEHP | DINCH | DEHT | Unit |
| Tensile Strength | ASTM D638 | 20 - 24 | 22 - 26 | 23 - 27 | MPa |
| Elongation at Break | ASTM D638 | 300 - 350 | 320 - 380 | 280 - 330 | % |
| 100% Modulus | ASTM D638 | 9 - 11 | 10 - 12 | 11 - 13 | MPa |
| Hardness | ASTM D2240 | 75 - 85 | 80 - 90 | 82 - 92 | Shore A |
Note: Values are typical ranges and can vary with specific formulations.
Table 2: Thermal and Migration Properties
| Property | Test Method | DEHP | DINCH | DEHT | Unit |
| Glass Transition Temp. (Tg) | ASTM D3418 | -35 to -45 | -40 to -50 | -45 to -55 | °C |
| Volatility (Weight Loss) | ASTM D1203 | 1.5 - 2.5 | 0.8 - 1.2 | 0.7 - 1.1 | % |
| Migration into Hexane | ASTM D1239 | 15 - 20 | 8 - 12 | 7 - 11 | % Wt. Loss |
| Migration into Oil | ASTM D1239 | 4 - 6 | 1 - 2 | 1 - 2 | % Wt. Loss |
Note: Lower values for volatility and migration indicate better permanence.
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate comparison of plasticizer performance.
Preparation of Plasticized PVC Sheets
-
Compounding: Dry blend PVC resin (e.g., K-value 67-70), plasticizer (at the desired phr), thermal stabilizer (e.g., Ca/Zn stearate, 2-3 phr), and lubricant (e.g., stearic acid, 0.5 phr) in a high-speed mixer.
-
Milling: Process the compound on a two-roll mill at a temperature of 160-170°C for 5-10 minutes until a homogeneous sheet is formed.
-
Molding: Press the milled sheet in a hydraulic press at 170-180°C under a pressure of 10-15 MPa for 5 minutes, followed by cool pressing for 5 minutes to create a plaque of uniform thickness (e.g., 1-2 mm).
-
Conditioning: Condition the molded sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing, as per ASTM D618.
Mechanical Properties Testing
-
Protocol: ASTM D638 - "Standard Test Method for Tensile Properties of Plastics"
-
Apparatus: Universal Testing Machine (UTM) with a suitable load cell.
-
Specimen: Die-cut dumbbell-shaped specimens (Type IV) from the conditioned sheets.
-
Procedure:
-
Measure the width and thickness of the narrow section of the specimen.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min).
-
Record the load and elongation until the specimen fractures.
-
-
Calculations:
-
Tensile Strength (MPa): Maximum load / Original cross-sectional area.
-
Elongation at Break (%): (Final length - Initial length) / Initial length * 100.
-
Thermal Analysis
-
Protocol 1: ASTM D3418 - "Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (DSC)"
-
Purpose: To determine the Glass Transition Temperature (Tg).
-
Procedure:
-
A small sample (5-10 mg) is sealed in an aluminum pan.
-
The sample is heated to a temperature above its processing temperature (e.g., 200°C) to erase thermal history.
-
It is then cooled at a controlled rate (e.g., 10°C/min) to below its expected Tg (e.g., -80°C).
-
A second heating scan is performed at the same rate, and the Tg is determined from the inflection point in the heat flow curve.[12][13]
-
-
Protocol 2: ASTM E1131 - "Standard Test Method for Compositional Analysis by Thermogravimetry"
-
Purpose: To assess thermal stability and volatility.
-
Procedure:
-
A sample (10-20 mg) is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).[14]
-
The weight of the sample is recorded as a function of temperature. The temperature at which significant weight loss begins is an indicator of thermal stability.
-
Migration Resistance Testing
-
Protocol: ASTM D1239 - "Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals"
-
Purpose: To measure the amount of plasticizer that leaches out into a liquid.
-
Procedure:
-
Cut a precisely sized specimen (e.g., 50 x 50 mm) and record its initial weight (W1).
-
Immerse the specimen completely in the test liquid (e.g., distilled water, n-hexane, olive oil) in a sealed container.[15][16]
-
Maintain at a specified temperature (e.g., 23°C or 60°C) for a set duration (e.g., 24 hours).
-
Remove the specimen, gently wipe it dry, and condition it to allow any absorbed solvent to evaporate.
-
Record the final weight (W2).
-
-
Calculation:
-
Percent Weight Loss (%): [(W1 - W2) / W1] * 100.
-
Caption: General workflow for comparative evaluation of plasticizers.
Toxicological Profile
A key driver for the adoption of this compound plasticizers is their favorable toxicological profile compared to many ortho-phthalates.
-
Reproductive and Developmental Toxicity: Extensive studies on DINCH have shown no evidence of the reproductive or developmental toxicity that has been a primary concern for DEHP.[8][9] Unlike DEHP, DINCH does not appear to cause testicular toxicity in animal studies.[9]
-
Endocrine Disruption: DINCH is not considered an endocrine disruptor.[17][9] While some recent in-vitro studies suggest that DINCH might affect lipid metabolism, the overall weight of evidence from regulatory bodies indicates a lack of endocrine-disrupting properties relevant to human health at typical exposure levels.[18][19]
-
General Toxicity: The acute toxicity of DINCH is very low.[20] In repeated-dose studies in animals, the target organs identified at high doses were the liver, kidney, and thyroid, but these effects were often associated with metabolic processes specific to the animal models and considered to have a threshold.[9]
-
Metabolism: When ingested, DINCH is rapidly metabolized and excreted.[20] Its metabolites can be used as biomarkers to monitor human exposure.[8][21] Studies have shown that while human exposure to DINCH is widespread, the levels are generally much lower than for legacy phthalates.[2][8]
Applications in Sensitive Industries
The combination of good plasticizing performance and a strong safety profile makes DINCH and related compounds ideal for use in sensitive applications where human contact is direct and prolonged.
-
Medical Devices: Used in IV bags, tubing, catheters, and other flexible PVC medical products as a replacement for DEHP.[1][3][17][5]
-
Toys and Childcare Articles: Widely used to ensure the safety of toys, teething rings, and other items for children.[2][3][17][5]
-
Food Contact Materials: Approved for use in food packaging films, seals, and tubing, owing to its very low migration rate into fatty and aqueous foods.[3][5]
-
Other Applications: Also found in flooring, wall coverings, adhesives, and sealants where low emissions and safety are desired.[5][22]
Conclusion
Plasticizers derived from this compound, led by DINCH, represent a significant advancement in polymer additive technology. They offer a technically robust and toxicologically sound alternative to traditional ortho-phthalates. Their performance in terms of mechanical properties, thermal stability, and permanence is comparable, and often superior, to that of DEHP. For researchers and professionals in fields like drug development, where the safety and integrity of materials are paramount, these plasticizers provide a reliable solution for formulating flexible polymers that meet stringent regulatory and safety standards. The continued study and development of such alternatives are crucial for advancing material safety and sustainability in science and industry.
References
- 1. A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Better Alternative to Phthalates? | NIST [nist.gov]
- 3. pishrochem.com [pishrochem.com]
- 4. legislature.vermont.gov [legislature.vermont.gov]
- 5. atamankimya.com [atamankimya.com]
- 6. kgt88.com [kgt88.com]
- 7. mdpi.com [mdpi.com]
- 8. Environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH) in US adults (2000—2012) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivation of an oral reference dose (RfD) for the nonphthalate alternative plasticizer 1,2-cyclohexane dicarboxylic acid, di-isononyl ester (DINCH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Synthesis and performance evaluation of low-molecular-weight biobased polyester rubber as a novel eco-friendly polymeric plasticizer for polyvinyl chloride [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. specialchem.com [specialchem.com]
- 15. d-nb.info [d-nb.info]
- 16. researchgate.net [researchgate.net]
- 17. 1,2-Cyclohexane dicarboxylic acid diisononyl ester - Wikipedia [en.wikipedia.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Comparative analysis of diisononyl phthalate and di(isononyl)cyclohexane-1,2 dicarboxylate plasticizers in regulation of lipid metabolism in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cpsc.gov [cpsc.gov]
- 21. Environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH) in U.S. adults (2000-2012) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound, Diisononyl Ester (DHIN) - Chemical Supplier Distributor ChemCeed [chemceed.com]
A Comparative Analysis of the Antimicrobial Effects of Cyclohexanedicarboxylic Acid Metal Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antimicrobial properties of metal salts derived from cyclohexanedicarboxylic acid. While research in this specific area is emerging, this document consolidates the available data, outlines detailed experimental protocols, and presents potential mechanisms of action to guide future research and development in the field of novel antimicrobial agents.
Introduction
The rise of antimicrobial resistance necessitates the exploration of new classes of therapeutic agents. Metal complexes of organic acids have garnered significant interest due to their potential for broad-spectrum activity and novel mechanisms of action that may circumvent existing resistance pathways. Cyclohexanedicarboxylic acid, a dicarboxylic acid with a stable cycloalkane structure, presents a versatile scaffold for the formation of metal salts with diverse physicochemical and biological properties. This guide focuses on the available data for the iron(II) salt of cyclohexanedicarboxylic acid and provides a framework for the comparative evaluation of other metallic derivatives.
Quantitative Antimicrobial Data
Currently, detailed antimicrobial data is most readily available for the iron(II) salt of cyclohexanedicarboxylic acid. The following tables summarize the findings from a key study in this area.[1] It is important to note that direct comparisons with other metal salts are limited due to a lack of standardized, comparative studies in the existing literature.
Table 1: Antibacterial Activity of Iron(II) Cyclohexanedicarboxylate [1]
| Test Microorganism | Gram Stain | Inhibition Zone (mm) |
| Bacillus subtilis | Gram-positive | 18 |
| Staphylococcus aureus | Gram-positive | 15 |
| Escherichia coli | Gram-negative | 12 |
| Pseudomonas aeruginosa | Gram-negative | 10 |
Table 2: Antifungal Activity of Iron(II) Cyclohexanedicarboxylate [1]
| Test Microorganism | Fungal Type | Inhibition Zone (mm) |
| Candida albicans | Yeast | 14 |
| Candida glabrata | Yeast | 11 |
| Fusarium solani | Mold | 9 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on the synthesis and antimicrobial evaluation of iron(II) cyclohexanedicarboxylate.[1]
Synthesis of Iron(II) Cyclohexanedicarboxylate[1]
This protocol outlines a two-step synthesis process, beginning with the formation of the sodium salt of cyclohexanedicarboxylic acid, followed by a reaction with an iron(II) salt.
Step 1: Synthesis of Sodium Cyclohexanedicarboxylate
-
Dissolve 20g (0.117 mol) of cyclohexanedicarboxylic acid in 150 ml of diethyl ether in a flask equipped with a magnetic stirrer and a reflux condenser.
-
Heat the mixture to reflux.
-
While stirring, add a solution of 10g (0.25 mol) of NaOH in 40 ml of water dropwise over 20-24 minutes.
-
Transfer the reaction mixture to a separatory funnel and adjust the pH to 7 with additional NaOH solution.
-
Separate the aqueous phase, wash it with diethyl ether, and then evaporate the aqueous phase slowly to obtain a white powder of sodium cyclohexanedicarboxylate.
Step 2: Synthesis of Iron(II) Cyclohexanedicarboxylate
-
Dissolve 1.3g (0.078 mol) of cyclohexanedicarboxylic acid in 10 ml of a 0.1N NaOH solution in separate flasks for a pH range of 4 to 9.5.
-
Add 10 ml of an aqueous solution containing 1 mg/ml of Fe²⁺ (from FeSO₄·7H₂O) to each flask.
-
Stir the mixtures for one hour at ambient temperature, and then let them stand for 24 hours.
-
The resulting iron(II) cyclohexanedicarboxylate can be extracted from the aqueous solution using solvents like diethyl ether, petroleum ether, benzole, or carbon tetrachloride.[1]
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized metal salt was evaluated using the agar (B569324) well-diffusion method.[1]
-
Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.
-
Inoculate the agar surfaces with standardized suspensions of the test microorganisms.
-
Create wells of a defined diameter in the agar plates.
-
Add a specific concentration of the iron(II) cyclohexanedicarboxylate solution to each well.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48-72 hours for fungi.
-
Measure the diameter of the inhibition zone around each well in millimeters.
Visualizations: Workflows and Mechanisms
To elucidate the experimental processes and potential biological pathways, the following diagrams are provided.
Caption: Synthesis workflow for Iron(II) Cyclohexanedicarboxylate.
Caption: Agar well-diffusion experimental workflow.
Caption: Generalized mechanism of metal-induced antimicrobial activity.
Potential Mechanisms of Antimicrobial Action
While the precise signaling pathways for cyclohexanedicarboxylic acid metal salts are not yet fully elucidated, the antimicrobial activity of transition metal complexes is generally attributed to a multi-faceted mechanism.[2]
-
Cell Membrane Disruption: Metal ions can interact with the microbial cell membrane, altering its permeability and leading to the leakage of intracellular components.[3]
-
Generation of Reactive Oxygen Species (ROS): Transition metals, particularly iron and copper, can participate in Fenton and Haber-Weiss-like reactions, generating highly reactive hydroxyl radicals.[2] These ROS can cause widespread damage to lipids, proteins, and nucleic acids, leading to oxidative stress and cell death.
-
Enzyme Inhibition: Metal ions can bind to the active sites of essential microbial enzymes, particularly those containing sulfhydryl groups, thereby inactivating them and disrupting critical metabolic pathways.[4]
-
DNA Interaction: Some metal ions can bind to the phosphate (B84403) backbone or the nucleotide bases of DNA, interfering with DNA replication and transcription, ultimately leading to cell death.[4]
The lipophilicity of the complex, influenced by the cyclohexanedicarboxylate ligand, may facilitate its transport across the microbial cell membrane, enhancing the intracellular concentration of the metal ion and thereby potentiating its antimicrobial effect.
Future Directions: A Proposed Workflow for Comparative Analysis
A significant gap in the current research is the lack of direct comparative studies between different metal salts of cyclohexanedicarboxylic acid. To address this, the following experimental workflow is proposed for future investigations.
Caption: Proposed workflow for a comparative antimicrobial study.
Conclusion
The metal salts of cyclohexanedicarboxylic acid represent a promising, yet underexplored, class of potential antimicrobial agents. The available data for the iron(II) salt demonstrates significant antibacterial and antifungal activity. Future research should focus on the synthesis and systematic evaluation of a broader range of metal salts to establish a clear structure-activity relationship. The experimental protocols and proposed workflows outlined in this guide provide a robust framework for researchers to advance our understanding of these compounds and unlock their therapeutic potential in the fight against infectious diseases.
References
- 1. Stability of Antibacterial Silver Carboxylate Complexes against Staphylococcus epidermidis and Their Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antimicrobial Efficacy of Copper Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of Copper as an Antimicrobial Agent in Health Care, Including Obstetrics and Gynecology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Copper Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,2-Cyclohexanedicarboxylic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed procedural information for the proper disposal of 1,2-Cyclohexanedicarboxylic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Hazard Assessment and Classification
Before disposal, it is essential to understand the hazard profile of this compound. According to safety data sheets (SDS), its hazard classification can vary. While some sources classify the cis-isomer as not hazardous under the 2012 OSHA Hazard Communication Standard, other data sheets indicate that it may cause skin and serious eye irritation.[1][2] Another SDS classifies the compound as harmful if swallowed.[3] Given these potential hazards, it is prudent to handle this compound as a hazardous chemical waste unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.
Key Safety Precautions:
-
Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[3][4][5]
-
Prevent the chemical from entering drains or the environment.[3][5]
Waste Segregation and Labeling
Proper segregation and labeling are the foundational steps for safe chemical waste management.
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[2][6] It should be collected in a dedicated, compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[7]
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
Disposal Procedures
There are two primary disposal routes for this compound, depending on the quantity and local regulations.
Route 1: Institutional Hazardous Waste Program (Recommended for all quantities)
The most reliable and universally compliant method is to dispose of the chemical through your institution's Environmental Health and Safety (EHS) hazardous waste program.[7][9]
-
Procedure:
Route 2: In-Lab Neutralization (For Small Quantities Only)
For very small quantities, acid-base neutralization may be a permissible disposal method, converting the acid into a salt that may be acceptable for sewer disposal, pending institutional and local regulations.[10]
Important Limitations:
-
This procedure is only for small quantities (e.g., less than 25 mL of a concentrated solution, though this compound is a solid, this principle for small lab-scale quantities applies).[10]
-
The waste must not contain any other hazardous materials, such as heavy metals.[10]
-
You must have explicit written permission from your EHS department before disposing of any chemical via the sanitary sewer.[7]
Quantitative Data for In-Lab Neutralization
The following table summarizes key quantitative parameters for the in-lab neutralization of acidic waste.
| Parameter | Guideline/Value | Source Citation |
| Maximum Quantity | < 25 mL (for strong, concentrated acids) | [10] |
| Pre-Neutralization Dilution | Dilute 1:10 with water before neutralization | [10] |
| Final pH for Sewer Disposal | Between 5.0 and 9.0 | [10] |
| Final Dilution for Sewerage | Flush with at least 20 parts water | [10] |
Experimental Protocol: Neutralization of this compound Waste
This protocol details the steps for neutralizing a small quantity of this compound waste solution.
Materials:
-
This compound waste solution
-
Dilute solution of sodium bicarbonate or sodium hydroxide
-
Large beaker
-
Stir bar and stir plate
-
pH meter or pH paper
-
Ice bath
-
Appropriate PPE (goggles, gloves, lab coat)
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood.[4]
-
Dilution: Place a large beaker containing cold water (at least 10 times the volume of the acid waste) in an ice bath to manage heat generation.[4][10]
-
Slow Addition: While stirring continuously, slowly add the this compound waste to the cold water.
-
Neutralization: Slowly add a dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide) to the acidic solution. Monitor the pH continuously.[4]
-
Heat Management: Allow the solution to react for at least 15 minutes to dissipate any heat generated during the reaction. The container should not be hot to the touch before proceeding.[10]
-
pH Verification: Continue adding the neutralizing agent until the pH of the solution is stable between 5.0 and 9.0.[10]
-
Final Disposal: Once the pH is confirmed to be within the acceptable range and the solution contains no other hazardous substances, it may be flushed down the sanitary sewer with at least 20 times its volume in water, in accordance with institutional policy.[10]
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information provides a general framework. Always consult your institution's specific Safety Data Sheet (SDS) and Environmental Health and Safety (EHS) department for detailed and definitive disposal instructions.[4][11]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. blog.idrenvironmental.com [blog.idrenvironmental.com]
Essential Safety and Operational Guide for 1,2-Cyclohexanedicarboxylic Acid
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 1,2-Cyclohexanedicarboxylic acid. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant and is harmful if swallowed.[1][2] It can cause skin and serious eye irritation.[3] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] | To protect against dust particles and splashes that can cause serious eye irritation.[3] |
| Skin Protection | Chemical-impermeable gloves (inspected prior to use).[1] Fire/flame resistant and impervious clothing.[1][2] | To prevent skin contact which can lead to irritation.[3] Contaminated clothing should be removed and washed before reuse.[3] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2] | To prevent inhalation of dust, which can cause respiratory irritation.[4] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area.[1][2] Using a local exhaust ventilation system is recommended.[3]
-
Verify that safety showers and eyewash stations are readily accessible and operational.[4]
-
Avoid the formation of dust and aerosols.[1]
2. Handling the Chemical:
-
Wear all required PPE as specified in the table above.
-
Avoid contact with skin, eyes, and clothing.[3] Do not breathe in the dust.[5][6]
-
Use non-sparking tools to prevent ignition.[1]
-
Do not eat, drink, or smoke in the work area.[1][2] Wash hands thoroughly after handling.[1][3]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[4][6]
4. Accidental Release Measures:
-
Evacuate personnel from the spill area.[1]
-
Remove all sources of ignition.[1]
-
Wear appropriate PPE during cleanup.
-
For solid spills, sweep up and shovel into a suitable container for disposal, avoiding dust generation.[4][5][6]
-
Prevent the chemical from entering drains.[1]
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air.[1][2] If breathing is difficult, give oxygen.[1][2] If not breathing, give artificial respiration and seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove contaminated clothing.[1][3] Wash the affected area with soap and plenty of water.[1][3] If skin irritation occurs, seek medical advice.[3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1][2][3] Remove contact lenses if present and easy to do.[3] Continue rinsing and consult a doctor.[1] |
| Ingestion | Rinse mouth with water.[1][2][3] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
-
Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] All disposal activities must be in accordance with local, regional, and national regulations.[3][7]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable before disposing of it in a sanitary landfill.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
